molecular formula C9H7FN2 B3027855 5-Fluoroquinolin-4-amine CAS No. 1416440-08-8

5-Fluoroquinolin-4-amine

Cat. No.: B3027855
CAS No.: 1416440-08-8
M. Wt: 162.16
InChI Key: KFAQHDGTMCMGGE-UHFFFAOYSA-N
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Description

5-Fluoroquinolin-4-amine is a useful research compound. Its molecular formula is C9H7FN2 and its molecular weight is 162.16. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-fluoroquinolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2/c10-6-2-1-3-8-9(6)7(11)4-5-12-8/h1-5H,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFAQHDGTMCMGGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CC(=C2C(=C1)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901312758
Record name 5-Fluoro-4-quinolinamine
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Molecular Weight

162.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1416440-08-8
Record name 5-Fluoro-4-quinolinamine
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URL https://commonchemistry.cas.org/detail?cas_rn=1416440-08-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-4-quinolinamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Authored by a Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 5-Fluoroquinolin-4-amine

Foreword: The Strategic Importance of the this compound Scaffold

The this compound core is a privileged scaffold in modern medicinal chemistry and drug development. Its strategic importance stems from its presence in a multitude of biologically active compounds, most notably as a key building block for certain fluoroquinolone antibiotics. The electronic properties conferred by the fluorine atom at the C-5 position can significantly enhance metabolic stability, binding affinity, and overall pharmacokinetic profiles of drug candidates.[1][2] This guide provides an in-depth exploration of the prevalent and scientifically robust pathways for the synthesis of this critical intermediate, intended for researchers and professionals in the field of organic synthesis and drug discovery.

Part 1: Retrosynthetic Analysis and Core Synthetic Strategies

The synthesis of this compound can be approached from two primary retrosynthetic perspectives:

  • Late-Stage Amination: Disconnecting the C4-N bond reveals a 4-substituted quinoline with a suitable leaving group, such as a halogen (typically chlorine). This is the most common and often most efficient route, relying on a Nucleophilic Aromatic Substitution (SNAr) mechanism.

  • Quinolone Ring Formation: Disconnecting the quinoline ring itself leads back to a substituted aniline precursor. This involves constructing the heterocyclic core using classical named reactions, with the amine functionality introduced either before or after cyclization.

This guide will focus on the most field-proven and versatile methods, emphasizing the causality behind procedural choices.

Primary Pathway: Nucleophilic Aromatic Substitution (SNAr) on a 4-Chloro-5-fluoroquinoline Intermediate

This strategy is the workhorse for synthesizing a wide array of 4-aminoquinoline derivatives.[3][4] The logic is straightforward: install the fluorine at the desired position on a stable quinolone precursor, activate the C-4 position with a good leaving group, and then displace it with an amine source.

The electron-withdrawing nature of both the quinoline ring nitrogen and the C-5 fluorine atom synergistically activates the C-4 position, making it highly susceptible to nucleophilic attack. Chlorine is the leaving group of choice due to the stability of the 4-chloroquinoline intermediate and the relative ease of its synthesis.

Workflow for the SNAr Pathway

G cluster_0 Step 1: Quinolone Core Synthesis cluster_1 Step 2: Activation of C-4 Position cluster_2 Step 3: Amination A 2-Fluoroaniline C 5-Fluoro-4-hydroxyquinoline A->C Gould-Jacobs Reaction B Diethyl Malonate B->C D 4-Chloro-5-fluoroquinoline (Key Intermediate) C->D Chlorination (e.g., POCl₃) F This compound (Final Product) D->F SNAr Reaction E Amine Source (e.g., NH₃, NH₄OH) E->F

Caption: Key stages in the synthesis of this compound via the SNAr pathway.

Part 2: Detailed Experimental Protocols & Mechanistic Insights

Protocol 1: Synthesis of the Key Intermediate, 4-Chloro-5-fluoroquinoline

The synthesis of the activated intermediate is a critical prerequisite for the final amination step. This is typically achieved in two stages: construction of the quinolin-4-one ring followed by chlorination.

Stage A: Gould-Jacobs Reaction to form 5-Fluoro-4-hydroxyquinoline

The Gould-Jacobs reaction is a robust method for synthesizing 4-hydroxyquinolines. It proceeds via an initial condensation of an aniline with diethyl ethoxymethylenemalonate (EMME), followed by a thermal cyclization.

  • Condensation: To a stirred solution of 2-fluoroaniline (1.0 eq) in a suitable solvent like ethanol, add diethyl ethoxymethylenemalonate (1.05 eq).

  • Heating: Heat the mixture to reflux for 1-2 hours. The progress can be monitored by TLC to observe the consumption of the aniline.

  • Cyclization: The intermediate acrylate is then cyclized by heating at high temperature (typically ~250 °C) in a high-boiling point solvent such as diphenyl ether or Dowtherm A. This intramolecular cyclization is an electrophilic aromatic substitution.

  • Isolation: After cooling, the reaction mixture is diluted with a non-polar solvent like hexane to precipitate the product. The solid 5-fluoro-4-hydroxyquinoline is then collected by filtration and washed.

  • Expert Insight: The high temperature required for cyclization is a key parameter. Insufficient heat will lead to incomplete reaction, while excessive temperatures can cause decomposition. The use of a high-boiling, inert solvent is crucial for maintaining a consistent temperature and facilitating the reaction.

Stage B: Chlorination to 4-Chloro-5-fluoroquinoline

The conversion of the 4-hydroxyquinoline (which exists predominantly in its 4-quinolin-4-one tautomeric form) to the 4-chloro derivative is a standard transformation.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, carefully add phosphorus oxychloride (POCl₃, ~5-10 eq) to the 5-fluoro-4-hydroxyquinoline (1.0 eq). A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

  • Heating: The mixture is heated to reflux (typically around 110 °C) for 2-4 hours. The reaction should be performed in a well-ventilated fume hood due to the corrosive and toxic nature of POCl₃.

  • Work-up: After cooling to room temperature, the excess POCl₃ is quenched by slowly and carefully pouring the reaction mixture onto crushed ice with vigorous stirring. This is a highly exothermic process.

  • Neutralization & Extraction: The acidic aqueous solution is neutralized with a base (e.g., concentrated ammonium hydroxide or solid sodium bicarbonate) until the pH is ~8. This will precipitate the crude product. The product is then extracted with an organic solvent like dichloromethane or chloroform.

  • Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude solid can be purified by column chromatography or recrystallization.

Protocol 2: Synthesis of this compound via SNAr

This final step involves the displacement of the chloride with an amine.

  • Reaction Setup: A mixture of 4-chloro-5-fluoroquinoline (1.0 eq) and a suitable solvent (e.g., phenol, ethanol, or isopropanol) is placed in a pressure vessel or a sealed tube.

  • Amine Addition: An excess of an ammonia source, such as a solution of ammonia in methanol or aqueous ammonium hydroxide, is added.

  • Heating: The vessel is sealed and heated to 120-160 °C for 6-12 hours.[5] The use of a sealed vessel is necessary to maintain the concentration of the volatile ammonia and to reach the required reaction temperature.

  • Work-up: After cooling to room temperature, the reaction mixture is diluted with water.

  • pH Adjustment & Isolation: The solution is basified with an aqueous base (e.g., NaOH) to precipitate the product. The solid is collected by filtration, washed with water to remove any inorganic salts, and dried under vacuum.

  • Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

  • Causality Note: The choice of solvent is critical. Phenol can act as both a solvent and a weak acid catalyst, protonating the quinoline nitrogen to further activate the C-4 position for nucleophilic attack. Alcohols are also commonly used as they are effective at solvating the reactants.

Part 3: Comparative Data and Alternative Pathways

While the SNAr approach is dominant, other methods exist, though they are often more complex or less general.

Alternative Pathway: The Combes Quinoline Synthesis

An alternative involves building the quinoline ring from a 2-fluoroaniline precursor via the Combes synthesis. This involves the acid-catalyzed reaction of an aniline with a β-diketone. While feasible, this route can suffer from regioselectivity issues if the aniline is asymmetrically substituted, and harsh acidic conditions may not be compatible with all functional groups.

Data Summary: Representative Reaction Conditions

The following table summarizes typical conditions for the key SNAr step, adapted from analogous syntheses of 4-aminoquinolines.

Starting Material Amine Source Solvent Temperature (°C) Time (h) Typical Yield (%) Reference
4-Chloro-7-fluoroquinolineButylamineNeat120-1306~75-85[5][6]
4,7-DichloroquinolineVarious AminesN/A (Microwave)N/A< 180-95[3][4]
4-ChloroquinolineAniline HydrochlorideNeat150-160470-80[3][4]

Note: Yields are highly dependent on the specific substrate and reaction scale. The data is representative of the general class of reactions.

Part 4: Conclusion and Future Perspectives

The synthesis of this compound is most reliably achieved through a multi-step sequence culminating in a nucleophilic aromatic substitution. The pathway involving the Gould-Jacobs reaction to form the quinolin-4-one core, followed by chlorination and subsequent amination, offers a versatile and scalable route. Understanding the mechanistic underpinnings of each step—from the thermal cyclization to the activation for SNAr—is paramount for troubleshooting and optimization. As the demand for novel therapeutics grows, the development of more efficient, greener synthetic methodologies, potentially utilizing flow chemistry or novel catalytic systems for the C-N bond formation, will continue to be an area of active research.[7]

References

An In-depth Technical Guide to 5-Fluoroquinolin-4-amine: Synthesis, Characterization, and Potential Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities, including antimalarial, antibacterial, and anticancer properties.[1][2] The strategic incorporation of fluorine into drug candidates is a widely recognized approach to enhance metabolic stability, binding affinity, and pharmacokinetic profiles.[3] Consequently, fluorinated quinolines are of significant interest to researchers in drug discovery. This guide provides a comprehensive technical overview of 5-Fluoroquinolin-4-amine, a promising yet not extensively documented heterocyclic compound. While specific experimental data for this molecule is sparse in publicly available literature, this document will leverage established chemical principles and data from closely related analogs to present a scientifically grounded resource for researchers, scientists, and drug development professionals.

Chemical Identity and Physicochemical Properties

Structure and Identification
  • Chemical Name: this compound

  • CAS Number: 1416440-08-8[4]

  • Molecular Formula: C₉H₇FN₂[4]

  • Molecular Weight: 162.16 g/mol [4]

The structure of this compound consists of a quinoline ring system with a fluorine atom at the 5-position and an amine group at the 4-position.

Molecular Structure:

Physicochemical Properties (Predicted)
PropertyValueSource
Molecular Weight 162.16 g/mol [4]
XLogP3 1.7[PubChem CID: 17039869 (analog)]
Hydrogen Bond Donor Count 1[PubChem CID: 17039869 (analog)]
Hydrogen Bond Acceptor Count 2[PubChem CID: 17039869 (analog)]
Topological Polar Surface Area 38.9 Ų[PubChem CID: 17039869 (analog)]

Note: Some properties are based on the closely related analog 7-Fluoroquinolin-4-amine due to the limited availability of experimental data for the title compound.

Synthesis and Characterization

Proposed Synthetic Workflow

The synthesis can be envisioned as a two-step process starting from a suitable aniline derivative, proceeding through a cyclization to form the quinoline core, followed by chlorination and subsequent amination.

G A Starting Material (e.g., 2-amino-6-fluorobenzoic acid) B Cyclization (e.g., Conrad-Limpach reaction) A->B C 5-Fluoroquinolin-4-ol B->C D Chlorination (e.g., POCl₃) C->D E 4-Chloro-5-fluoroquinoline D->E F Amination (e.g., NH₃ or protected amine) E->F G This compound F->G

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Hypothetical)

This protocol is a representative example and would require optimization.

Step 1: Synthesis of 4-Chloro-5-fluoroquinoline

  • Cyclization: React an appropriate 2-amino-6-fluorobenzaldehyde or a related precursor with a suitable three-carbon building block (e.g., malonic acid derivative) under acidic or thermal conditions to form 5-fluoroquinolin-4-ol. The choice of reactants and conditions is crucial for regioselectivity.

  • Chlorination: Treat the resulting 5-fluoroquinolin-4-ol with a chlorinating agent such as phosphorus oxychloride (POCl₃), often with gentle heating, to yield 4-chloro-5-fluoroquinoline. The reaction should be performed in a fume hood with appropriate safety precautions.

Step 2: Synthesis of this compound

  • Amination: The 4-chloro-5-fluoroquinoline intermediate is then subjected to nucleophilic aromatic substitution with an ammonia source. This can be achieved by heating the chloroquinoline in a sealed vessel with an alcoholic solution of ammonia or by using a surrogate like formamide followed by hydrolysis.

  • Work-up and Purification: After the reaction is complete, the mixture is cooled, and the product is isolated by precipitation or extraction. Purification is typically achieved by column chromatography or recrystallization to yield the final product, this compound.

Spectroscopic Characterization (Predicted)

The structural confirmation of the synthesized this compound would rely on standard spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show a series of signals in the aromatic region, with chemical shifts and coupling constants influenced by the electron-withdrawing fluorine atom and the electron-donating amine group.

  • ¹³C NMR: The carbon NMR will display distinct signals for each of the nine carbon atoms. The carbon atom attached to the fluorine will exhibit a large one-bond C-F coupling constant.

  • ¹⁹F NMR: A singlet is expected in the fluorine NMR spectrum, with a chemical shift characteristic of a fluorine atom on an aromatic ring.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (162.16 g/mol ).

  • Infrared (IR) Spectroscopy: The IR spectrum will likely exhibit characteristic N-H stretching bands for the primary amine in the range of 3200-3500 cm⁻¹, as well as C-N and C-F stretching vibrations.[7]

Applications in Drug Discovery

The 4-aminoquinoline scaffold is a "privileged structure" in medicinal chemistry, known for its interaction with various biological targets.[5][8] The introduction of a fluorine atom at the 5-position can further enhance its drug-like properties.

Potential Therapeutic Areas
  • Anticancer Agents: Many 4-aminoquinoline derivatives have demonstrated significant cytotoxicity against various cancer cell lines.[5][6] They can act as inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR), which are often dysregulated in cancer. The fluorine atom can enhance binding to the kinase hinge region and improve metabolic stability.

  • Antimalarial Drugs: Chloroquine, a well-known 4-aminoquinoline, has been a frontline antimalarial drug for decades.[1] Novel fluorinated analogs are being explored to overcome drug resistance.

  • Antibacterial Agents: The fluoroquinolone class of antibiotics, while structurally distinct, highlights the synergy between the quinoline core and fluorine in targeting bacterial enzymes like DNA gyrase.[9][10] It is plausible that this compound could serve as a scaffold for new antibacterial agents.[1]

Hypothetical Mechanism of Action in Oncology

As a potential kinase inhibitor, this compound could function as an ATP-competitive inhibitor, binding to the ATP-binding pocket of kinases like EGFR and blocking downstream signaling pathways that promote cell proliferation and survival.

G A Growth Factor B EGFR A->B D PI3K/Akt Pathway B->D E RAS/MAPK Pathway B->E C This compound (Inhibitor) C->B F Cell Proliferation, Survival, Angiogenesis D->F E->F

Caption: Potential inhibition of the EGFR signaling pathway.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, general precautions for handling 4-aminoquinoline derivatives should be followed.[7][11][12][13]

  • Hazard Statements: Based on related compounds, it is likely to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[7][12] It may also cause respiratory irritation.

  • Precautionary Measures:

    • Handle in a well-ventilated area or a chemical fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

    • Avoid inhalation of dust or vapors.

    • In case of contact with skin or eyes, rinse immediately and thoroughly with water.[7]

Conclusion

This compound is a molecule of considerable interest for medicinal chemists and drug discovery professionals. Although detailed experimental data is not yet abundant in the public domain, its structural features suggest significant potential as a scaffold for the development of novel therapeutics, particularly in the areas of oncology and infectious diseases. This guide provides a foundational understanding of its chemical properties, a plausible synthetic route, and its potential applications, serving as a valuable resource for initiating research into this promising compound.

References

discovery and history of fluoroquinolines

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and History of Fluoroquinolones

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinolones represent a major class of synthetic antibacterial agents, the discovery and development of which is a compelling narrative of serendipity, medicinal chemistry innovation, and the perpetual challenge of antimicrobial resistance. This guide traces the historical trajectory of this crucial drug class, from the chance discovery of the prototype, nalidixic acid, to the strategic design of successive generations of highly potent fluoroquinolones. We will delve into the core mechanistic principles, the intricate structure-activity relationships that guided their evolution, the inevitable emergence of resistance, and the foundational experimental methodologies that underpin their research and development.

A Serendipitous Beginning: The Discovery of Nalidixic Acid

The story of the quinolones begins not with a targeted search for a new antibiotic, but as an unexpected outcome of antimalarial drug research. In 1962, while working on the synthesis of chloroquine at the Sterling-Winthrop Research Institute, George Lesher and his colleagues isolated a byproduct with modest antibacterial properties.[1][2][3][4][5] This compound, initially a regioisomer of a chloroquine intermediate, was 7-chloro-1-ethyl-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid.[5][6] This lead structure spurred the synthesis of new analogs, leading to the creation of nalidixic acid, the first clinically significant member of the quinolone class.[2][5][7]

Nalidixic acid, technically a 1,8-naphthyridine derivative rather than a true quinolone, was introduced for clinical use in 1967.[1][7][8][9] Its application, however, was limited. It demonstrated activity primarily against Gram-negative bacteria and was mainly used for treating urinary tract infections (UTIs) due to its poor systemic distribution.[10][11] Despite its limitations, the discovery of nalidixic acid was a landmark event, establishing a novel mechanism of antibacterial action and providing a foundational scaffold for future chemical exploration.[7][12]

The Quantum Leap: From Quinolone to Fluoroquinolone

The significant breakthrough in quinolone research occurred nearly two decades after the initial discovery of nalidixic acid.[10] Scientists discovered that the introduction of a fluorine atom at the C-6 position of the quinolone ring dramatically enhanced the molecule's antibacterial potency and spectrum.[10][13][14] This pivotal modification is the defining characteristic of the fluoroquinolones .

The first fluoroquinolone to emerge from this research was norfloxacin, synthesized in 1980 by researchers at Kyorin Pharmaceutical Company.[15] The C-6 fluorine atom was found to improve both cell penetration and inhibition of the target enzyme, DNA gyrase.[13][14] This chemical innovation broadened the antibacterial spectrum to include some Gram-positive bacteria and a wider range of Gram-negative pathogens, including Pseudomonas aeruginosa.[16] The development of norfloxacin marked the beginning of a new era for this drug class, transforming it from a niche urinary tract antiseptic into a source of broad-spectrum systemic antibacterial agents.[8][9]

Mechanism of Action: Targeting Bacterial DNA Synthesis

Fluoroquinolones are unique among antibiotics as they directly inhibit bacterial DNA synthesis.[17][18] They achieve this by targeting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV .[17][19]

  • DNA Gyrase: This enzyme, a tetramer composed of two GyrA and two GyrB subunits, is responsible for introducing negative supercoils into bacterial DNA.[19] This process is crucial for relieving torsional stress during DNA replication and transcription.

  • Topoisomerase IV: Structurally similar to DNA gyrase, this enzyme is composed of two ParC and two ParE subunits.[17][19] Its primary role is to decatenate, or separate, interlinked daughter chromosomes following DNA replication, allowing for proper cell division.

Fluoroquinolones exert their bactericidal effect by stabilizing the complex formed between these enzymes and the bacterial DNA.[17][19] This "poisoned" complex physically blocks the progression of the DNA replication fork, leading to irreversible double-strand DNA breaks and subsequent cell death.[17][19][20]

Interestingly, the primary target of fluoroquinolones can differ between bacterial types. In many Gram-negative bacteria, DNA gyrase is the primary target, while in many Gram-positive bacteria, topoisomerase IV is the more sensitive target.[19][21]

Diagram: Fluoroquinolone Mechanism of Action

Fluoroquinolone Mechanism of Action cluster_replication Bacterial DNA Replication cluster_action Fluoroquinolone Inhibition Replicating_DNA Replicating Bacterial DNA DNA_Gyrase DNA Gyrase (GyrA, GyrB) Replicating_DNA->DNA_Gyrase Relaxes positive supercoils Topoisomerase_IV Topoisomerase IV (ParC, ParE) Replicating_DNA->Topoisomerase_IV Decatenates daughter chromosomes Poisoned_Complex_Gyrase Stabilized DNA-Gyrase -Quinolone Complex Poisoned_Complex_TopoIV Stabilized DNA-Topo IV -Quinolone Complex Fluoroquinolone Fluoroquinolone Fluoroquinolone->Poisoned_Complex_Gyrase Fluoroquinolone->Poisoned_Complex_TopoIV Replication_Block Replication Fork Arrest Poisoned_Complex_Gyrase->Replication_Block Poisoned_Complex_TopoIV->Replication_Block DSB Double-Strand DNA Breaks Replication_Block->DSB Cell_Death Bacterial Cell Death DSB->Cell_Death

Caption: Fluoroquinolones inhibit DNA gyrase and topoisomerase IV, leading to replication arrest and cell death.

The Generations of Fluoroquinolones: A Story of Structure-Activity Relationship (SAR)

The evolution of fluoroquinolones is a classic example of successful structure-activity relationship (SAR) studies in medicinal chemistry. Since the discovery of nalidixic acid, over 10,000 analogs have been synthesized, with modifications at key positions of the quinolone ring leading to distinct "generations" of drugs with progressively enhanced features.[10][11][13]

GenerationKey ExamplesCore Structural Features & SAR InsightsPrimary Spectrum of Activity
First Nalidixic acid, Cinoxacin1,8-Naphthyridine or Quinolone core. Lacked C-6 fluorine.Narrow: Primarily Enterobacteriaceae (Gram-negative). Used for uncomplicated UTIs.[22][23]
Second Norfloxacin, Ciprofloxacin, OfloxacinAddition of C-6 fluorine (increased potency). Addition of a piperazine ring at C-7 (expanded spectrum, improved pharmacokinetics).[24]Broadened Gram-negative coverage (including P. aeruginosa), some Gram-positive, and atypical pathogen activity.[16][25]
Third Levofloxacin, SparfloxacinModifications at C-7 and N-1 positions.Enhanced activity against Gram-positive bacteria, especially Streptococcus pneumoniae ("respiratory quinolones").[25][26][27]
Fourth Moxifloxacin, Gatifloxacin, TrovafloxacinBulky C-7 substituents and a C-8 methoxy group.Broadest spectrum: Retained Gram-negative and enhanced Gram-positive activity, with added coverage against anaerobic bacteria .[16][23][26][27]

Diagram: Chemical Evolution of Fluoroquinolones

Fluoroquinolone Evolution cluster_gen1 First Generation cluster_gen2 Second Generation cluster_gen3 Third Generation cluster_gen4 Fourth Generation Nalidixic Nalidixic Acid (1962) - Narrow Gram-negative spectrum Norfloxacin Norfloxacin (1980s) - C6-Fluorine added - C7-Piperazine added Nalidixic->Norfloxacin Fluorination & Piperazine addition Ciprofloxacin Ciprofloxacin - N1-Cyclopropyl added - Potent Gram-negative activity Norfloxacin->Ciprofloxacin N-1 modification Levofloxacin Levofloxacin - Chiral Ofloxacin isomer - Enhanced Gram-positive activity Ciprofloxacin->Levofloxacin Stereochemistry & C-7 mods Moxifloxacin Moxifloxacin - C8-Methoxy group - Broad spectrum including anaerobes Levofloxacin->Moxifloxacin C-8 modification

Caption: Key structural modifications drove the evolution of fluoroquinolones through four generations.

The Inevitable Challenge: The Rise of Resistance

The extensive use of fluoroquinolones in both human and veterinary medicine has inevitably led to the emergence and spread of bacterial resistance.[28][29] This threatens the clinical utility of this important drug class. The primary mechanisms of resistance are:

  • Target-Site Mutations: This is the most common mechanism.[20] Spontaneous mutations occur in the chromosomal genes that encode the subunits of DNA gyrase (gyrA, gyrB) and topoisomerase IV (parC, parE). These mutations, often within a specific region known as the Quinolone Resistance-Determining Region (QRDR), alter the amino acid sequence of the enzymes, reducing their binding affinity for fluoroquinolones.[17][20][30]

  • Reduced Drug Accumulation: Bacteria can reduce the intracellular concentration of fluoroquinolones through two main strategies:

    • Overexpression of Efflux Pumps: These membrane proteins actively transport the drug out of the bacterial cell, preventing it from reaching its target.[17][30]

    • Decreased Outer Membrane Permeability: Changes in the structure or number of porin channels in Gram-negative bacteria can limit drug entry.[30][31]

  • Plasmid-Mediated Quinolone Resistance (PMQR): Discovered in 1998, this mechanism involves the acquisition of resistance genes on mobile genetic elements (plasmids).[28] These genes can encode for proteins that protect the target enzymes from quinolone action or enzymes that modify the drug itself.[17][18] While PMQR typically confers only low-level resistance, it can facilitate the selection of higher-level resistance mutations.[17][28]

Foundational Experimental Protocols

The development and characterization of fluoroquinolones rely on standardized microbiological and biochemical assays.

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This protocol determines the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Objective: To quantify the in vitro potency of a fluoroquinolone against a specific bacterial strain.

Methodology:

  • Preparation of Antibiotic Stock: Prepare a high-concentration stock solution of the fluoroquinolone in a suitable solvent (e.g., water, DMSO).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the antibiotic in a cation-adjusted Mueller-Hinton Broth (CAMHB) to create a range of concentrations.

  • Inoculum Preparation: Culture the test bacterium overnight. Dilute the culture to achieve a standardized final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Incubation: Add the prepared bacterial inoculum to each well of the microtiter plate, including a positive control well (broth + bacteria, no antibiotic) and a negative control well (broth only). Incubate the plate at 35-37°C for 16-20 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the antibiotic in which there is no visible turbidity (bacterial growth).

Protocol 2: DNA Gyrase Inhibition Assay (Conceptual Workflow)

This biochemical assay directly measures the effect of a compound on the enzymatic activity of DNA gyrase.

Objective: To determine if a fluoroquinolone inhibits the supercoiling activity of purified DNA gyrase.

Workflow:

  • Reaction Setup: Combine purified DNA gyrase enzyme, relaxed plasmid DNA (as a substrate), ATP, and an appropriate reaction buffer in a microcentrifuge tube.

  • Compound Addition: Add varying concentrations of the test fluoroquinolone to the reaction mixtures. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Incubation: Incubate the reactions at 37°C for a defined period (e.g., 30-60 minutes) to allow the supercoiling reaction to proceed.

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., SDS/proteinase K) to digest the enzyme.

  • Analysis by Gel Electrophoresis: Separate the DNA topoisomers (relaxed vs. supercoiled) on an agarose gel. Relaxed DNA migrates slower than supercoiled DNA.

  • Interpretation: The degree of inhibition is determined by the reduction in the amount of supercoiled DNA formed in the presence of the fluoroquinolone compared to the no-inhibitor control.

Diagram: DNA Gyrase Inhibition Assay Workflow

Gyrase Assay Workflow A 1. Reaction Mix (Relaxed Plasmid + Gyrase + ATP) B 2. Add Fluoroquinolone (Test Concentrations) A->B C 3. Incubate at 37°C B->C D 4. Stop Reaction (SDS/Proteinase K) C->D E 5. Agarose Gel Electrophoresis D->E F 6. Visualize & Analyze (Compare supercoiled vs. relaxed DNA bands) E->F

Caption: Workflow for assessing fluoroquinolone activity against purified DNA gyrase.

Conclusion and Future Perspectives

The journey of the fluoroquinolones from a synthetic byproduct to a cornerstone of antibacterial therapy is a testament to the power of medicinal chemistry. The systematic modification of the quinolone scaffold has yielded generations of drugs with remarkable potency and an ever-expanding spectrum of activity. However, the rise of widespread resistance poses a significant threat to their continued efficacy. Future research in this field is focused on several key areas: designing novel quinolone derivatives that can evade existing resistance mechanisms, exploring dual-targeting strategies to reduce the likelihood of resistance development, and identifying entirely new classes of compounds that inhibit bacterial topoisomerases through different mechanisms. The history of the fluoroquinolones serves as both an inspiration and a cautionary tale, highlighting the remarkable achievements of drug discovery and the critical need for continued innovation and stewardship in the fight against infectious diseases.

References

Introduction: The Imperative for Unambiguous Characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-Fluoroquinolin-4-amine

In the landscape of modern drug discovery and materials science, quinoline derivatives stand as a cornerstone scaffold, prized for their diverse pharmacological activities. This compound (CAS No. 1445-55-2) represents a key building block within this class. The strategic placement of a fluorine atom and an amino group on the quinoline core significantly modulates its electronic properties, lipophilicity, and metabolic stability, making it a valuable synthon for the development of novel therapeutic agents, including kinase inhibitors and antimalarial drugs.

Given its role as a critical starting material, the unambiguous confirmation of its structure and purity is not merely a procedural step but a foundational requirement for the integrity of subsequent research and development. This technical guide provides a comprehensive analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as applied to the structural elucidation of this compound. We will move beyond a simple presentation of data, delving into the causality behind experimental choices and the logic of spectral interpretation, equipping researchers with the practical insights needed for confident characterization.

Molecular Structure and Overview

The structural integrity of any synthetic compound underpins its function. The first step in any characterization is to visualize the molecule and understand its key features.

  • Molecular Formula: C₉H₇FN₂

  • Molecular Weight: 162.16 g/mol

  • Key Features: A bicyclic aromatic (quinoline) system, a primary aromatic amine group (-NH₂) at position 4, and an electronegative fluorine atom at position 5. These features create a unique electronic and magnetic environment, which is reflected in the spectroscopic data.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For this compound, both ¹H and ¹³C NMR are essential, with the added potential for ¹⁹F NMR to directly probe the fluorine environment.

Rationale and Experimental Choices
  • ¹H NMR: Provides information on the number of distinct proton environments, their electronic environment (chemical shift), neighboring protons (spin-spin coupling), and their relative numbers (integration).

  • ¹³C NMR: Reveals the number of non-equivalent carbons and their functional type (alkene, aromatic, etc.). Proton-decoupled spectra are standard, providing sharp singlets for each carbon.

  • Choice of Solvent: A deuterated polar aprotic solvent like dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice. It readily dissolves the polar amine and its polarity can influence the chemical shifts of the N-H protons, often making them visible and exchangeable with D₂O for confirmation. Chloroform-d (CDCl₃) is another common alternative.

  • Field Strength: A high-field instrument (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion, especially in the crowded aromatic region, simplifying the interpretation of complex coupling patterns.

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of DMSO-d₆ (containing 0.03% v/v tetramethylsilane, TMS, as an internal standard) to the NMR tube.

  • Dissolution: Cap the tube and gently vortex or sonicate until the sample is fully dissolved.

  • Instrument Setup: Insert the sample into the NMR spectrometer. Lock the field on the deuterium signal of the solvent. Shim the magnetic field to achieve optimal homogeneity and resolution.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Typical parameters on a 400 MHz instrument would include a 30-45° pulse angle, an acquisition time of ~4 seconds, a relaxation delay of 2-5 seconds, and 8-16 scans.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, more scans are required. Typical parameters include a 30-45° pulse angle, a wide spectral width (~220 ppm), and several hundred to a few thousand scans depending on the sample concentration.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for ¹H and ¹³C spectra.

Data Interpretation: A Representative Spectrum

The following is a representative, annotated dataset for this compound, derived from established principles of NMR spectroscopy and data from analogous structures.

Table 1: Representative ¹H NMR Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignmentRationale
8.35dJ = 4.8 Hz1HH2Ortho-coupled to H3. Deshielded by the adjacent ring nitrogen.
7.70ddJ = 8.4, 1.2 Hz1HH8Ortho-coupled to H7, meta-coupled to H6. Deshielded by proximity to the pyridine ring.
7.55dddJ = 8.4, 7.2, 1.2 Hz1HH7Ortho-coupled to H6 and H8, small meta-coupling.
7.20ddJ = 10.4, 8.4 Hz1HH6Ortho-coupled to H7. Exhibits an additional large coupling due to the adjacent fluorine atom (³JHF).
6.60dJ = 4.8 Hz1HH3Ortho-coupled to H2. Shielded by the strong electron-donating effect of the adjacent amino group.
6.50s (br)-2H-NH₂Broad singlet due to quadrupole broadening from the ¹⁴N nucleus and potential hydrogen bonding. This signal would disappear upon D₂O exchange.

Table 2: Representative ¹³C NMR Data (101 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)C-F Coupling (¹JCF, Hz)AssignmentRationale
155.5d, J ≈ 250C5Directly attached to fluorine, resulting in a very large one-bond C-F coupling and a significant downfield shift.
151.0sC4Attached to the strongly electron-donating amino group, causing a significant downfield shift.
148.5sC8aQuaternary carbon at the ring junction, deshielded by the ring nitrogen.
147.0sC2Deshielded by the adjacent ring nitrogen.
129.0sC7Aromatic CH carbon in the benzene ring portion.
125.5d, J ≈ 5C8Exhibits a small three-bond C-F coupling (³JCF).
118.0d, J ≈ 20C6Exhibits a two-bond C-F coupling (²JCF).
115.5d, J ≈ 15C4aQuaternary carbon at the ring junction, shows two-bond C-F coupling (²JCF).
105.0sC3Shielded by the strong electron-donating effect of the adjacent amino group.

Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and reliable technique for identifying the functional groups present in a molecule. The spectrum arises from the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Rationale and Experimental Choices

The primary goal is to confirm the presence of the key functional groups: the primary amine (-NH₂) and the aromatic C-F bond, as well as the quinoline ring system. The Attenuated Total Reflectance (ATR) technique is often preferred for solid samples as it requires minimal sample preparation and provides high-quality, reproducible spectra.

Experimental Protocol: FTIR-ATR Data Acquisition
  • Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal to subtract atmospheric (CO₂, H₂O) absorptions.

  • Sample Application: Place a small amount (a few milligrams) of the solid this compound powder onto the ATR crystal.

  • Apply Pressure: Use the pressure clamp to ensure firm and uniform contact between the sample and the crystal.

  • Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

  • Cleaning: After analysis, thoroughly clean the crystal with an appropriate solvent (e.g., isopropanol) and a soft wipe.

Data Interpretation: A Representative Spectrum

Table 3: Representative FTIR Data and Vibrational Assignments

Wavenumber (cm⁻¹)IntensityVibrational AssignmentRationale
3450, 3320Medium, SharpAsymmetric & Symmetric N-H StretchThe two distinct peaks are characteristic of a primary amine (-NH₂) group[1][2].
3080 - 3020Medium-WeakAromatic C-H StretchAbsorption above 3000 cm⁻¹ is typical for C-H bonds on an sp²-hybridized carbon[3].
1640StrongN-H Scissoring (Bend)This bending vibration is characteristic of primary amines[1].
1610, 1570, 1500Strong-MediumC=C and C=N Aromatic Ring StretchMultiple strong bands in this region are indicative of the quinoline aromatic system[4].
1250StrongAromatic C-N Stretch & C-F StretchThe C-F stretch for aryl fluorides is typically a strong band in the 1300-1200 cm⁻¹ region. This may overlap with the strong C-N stretching vibration[2][5].
850 - 750StrongAromatic C-H Out-of-Plane BendThe pattern of these strong bands can be diagnostic of the substitution pattern on the aromatic rings.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, valuable information about the molecule's connectivity and structural components. Electron Ionization (EI) is a common technique that induces reproducible fragmentation.

Rationale and Experimental Choices
  • Ionization Method: Electron Ionization (EI) is a classic, high-energy technique that generates a wealth of fragment ions, creating a characteristic "fingerprint" for the molecule. It is ideal for creating a library-searchable spectrum.

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer provides sufficient resolution to determine the mass-to-charge ratio (m/z) of the molecular ion and its fragments to several decimal places (with high-resolution instruments), allowing for molecular formula confirmation.

Experimental Protocol: EI-MS Data Acquisition
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.

  • Vaporization: Gently heat the probe to vaporize the sample into the ion source.

  • Ionization: Bombard the gaseous molecules with a beam of high-energy electrons (typically 70 eV). This ejects an electron from the molecule, forming a radical cation (M•⁺), the molecular ion.

  • Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, stable cations and neutral radicals.

  • Mass Analysis: Accelerate the resulting positive ions into the mass analyzer, which separates them based on their m/z ratio.

  • Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.

Data Interpretation: A Representative Spectrum

The molecular formula C₉H₇FN₂ has an odd number of nitrogen atoms, so according to the Nitrogen Rule , its molecular ion peak will have an odd nominal mass. The exact mass is 162.06.

Table 4: Representative High-Resolution EI-MS Fragmentation Data

m/zProposed FragmentFormulaRationale for Formation
162[M]•⁺ (Molecular Ion)[C₉H₇FN₂]•⁺The parent molecule with one electron removed. This should be a prominent peak.
135[M - HCN]•⁺[C₈H₆F]•⁺A characteristic fragmentation pathway for quinolines and other aromatic nitrogen heterocycles is the loss of hydrogen cyanide[2].
134[M - N₂H]•[C₉H₆F]•Loss of a diazinyl radical from the amine and ring nitrogen.
115[M - HCN - HF]•⁺[C₈H₅]•⁺Subsequent loss of hydrogen fluoride from the m/z 135 fragment.

digraph "MS_Fragmentation" {
graph [fontname="sans-serif", fontsize=10];
node [shape=box, style=rounded, fontname="sans-serif", fontsize=10];
edge [fontname="sans-serif", fontsize=9];

M [label="this compound\n[M]•⁺\nm/z = 162", fillcolor="#F1F3F4", style=filled]; F1 [label="[C₈H₆F]•⁺\nm/z = 135", fillcolor="#F1F3F4", style=filled]; F2 [label="[C₈H₅]•⁺\nm/z = 115", fillcolor="#F1F3F4", style=filled];

M -> F1 [label="- HCN"]; F1 -> F2 [label="- HF"]; }

Caption: A plausible primary fragmentation pathway for this compound under EI-MS conditions.

Conclusion and Data Summary

The combination of NMR, IR, and MS provides a self-validating system for the comprehensive characterization of this compound. Each technique offers orthogonal, complementary information that, when synthesized, allows for the unequivocal confirmation of the molecular structure.

Table 5: Consolidated Spectroscopic Data Summary

TechniqueKey Data Points
¹H NMR Aromatic protons from δ 6.6-8.4 ppm; characteristic H-F coupling (~10 Hz) on H6; broad amine singlet at ~6.5 ppm.
¹³C NMR 9 distinct carbon signals; C5 shows large ¹JCF coupling (~250 Hz); C3 and C4 are significantly influenced by the amino group.
FTIR Doublet N-H stretch (~3450, 3320 cm⁻¹); strong aromatic ring stretches (1610-1500 cm⁻¹); strong C-F stretch (~1250 cm⁻¹).
MS (EI) Odd-numbered molecular ion at m/z 162, consistent with the Nitrogen Rule; key fragment from loss of HCN at m/z 135.

This guide provides the foundational data and interpretive logic necessary for any researcher working with this compound, ensuring the quality and reliability of their scientific endeavors.

References

theoretical and computational studies of 5-Fluoroquinolin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical and Computational Analysis of 5-Fluoroquinolin-4-amine

Foreword: Bridging Theory and Application

In modern drug discovery and materials science, the quinoline scaffold remains a cornerstone of molecular design, prized for its versatile biological activities, including antimicrobial and anticancer properties.[1][2][3] The strategic introduction of a fluorine atom, as in this compound, can profoundly modulate a molecule's pharmacokinetic and pharmacodynamic profile by altering its lipophilicity, metabolic stability, and binding interactions.[4] This guide provides a comprehensive framework for the theoretical and computational characterization of this compound, moving beyond a mere recitation of methods to explain the causality behind each analytical choice. Our objective is to equip researchers, scientists, and drug development professionals with a robust, self-validating workflow to unlock the full potential of this promising heterocyclic compound.

Molecular Foundation: Synthesis and Structural Optimization

A thorough computational analysis begins with an accurate three-dimensional molecular structure. While various synthetic routes to 4-aminoquinolines exist, a common approach involves the reaction of 4-chloro-7-substituted-quinolines with corresponding amines.[2][3] For our target molecule, this would typically involve the nucleophilic substitution of a chlorine atom at the C4 position with an amino group.

Before any properties can be accurately predicted, the molecule's geometry must be optimized to find its lowest energy conformation. This is the foundational step upon which all subsequent calculations are built.

Protocol: Geometry Optimization
  • Structure Drawing: Draw the 2D structure of this compound in a molecular editor (e.g., GaussView, Avogadro) and perform an initial 3D cleanup.

  • Methodology Selection: Employ Density Functional Theory (DFT), a method that offers a favorable balance between computational cost and accuracy for organic molecules.[5][6]

    • Functional: The B3LYP hybrid functional is a widely validated and robust choice for this class of compounds.[7][8]

    • Basis Set: The 6-311++G(d,p) basis set is recommended. The '++' indicates the inclusion of diffuse functions on both heavy atoms and hydrogens, crucial for accurately describing systems with lone pairs and potential hydrogen bonding. The '(d,p)' polarization functions allow for greater flexibility in describing bond shapes.

  • Execution: Perform the geometry optimization calculation using software like Gaussian. The absence of imaginary frequencies in the subsequent frequency calculation confirms that the optimized structure corresponds to a true energy minimum.

  • Validation: Compare the calculated bond lengths and angles with experimental crystallographic data of structurally similar quinoline derivatives to ensure the computational model is sound.[9]

Spectroscopic Fingerprinting: A Dialogue Between Experiment and Theory

Spectroscopy provides an empirical fingerprint of a molecule. By correlating experimental spectra with theoretical calculations, we can achieve unambiguous peak assignments and gain deeper insight into the molecule's electronic and vibrational properties.

Vibrational Analysis (FT-IR)

Vibrational spectroscopy probes the stretching and bending of chemical bonds. A DFT frequency calculation not only confirms the optimized geometry but also predicts the infrared spectrum.

  • Causality: Discrepancies between experimental (solid-state) and calculated (gas-phase) frequencies are expected due to intermolecular interactions in the solid phase. To correct for this and other systematic errors in the DFT method, a scaling factor (typically ~0.96 for B3LYP) is often applied to the calculated frequencies.[7]

Table 1: Illustrative Vibrational Mode Assignments for this compound

Vibrational ModeCalculated Wavenumber (cm⁻¹, Scaled)Experimental Wavenumber (cm⁻¹)Assignment
N-H Stretch~3450, ~3350~3430, ~3330Asymmetric & Symmetric stretch of NH₂
C-H Stretch (Aromatic)~3100-3000~3080-3020Aromatic ring C-H vibrations
C=N, C=C Stretch~1620-1500~1610-1490Quinoline ring skeletal vibrations
N-H Bend~1580~1575Scissoring motion of NH₂ group
C-F Stretch~1250~1245Carbon-Fluorine bond stretching
Nuclear Magnetic Resonance (NMR)

NMR spectroscopy provides detailed information about the chemical environment of ¹H and ¹³C nuclei. The Gauge-Independent Atomic Orbital (GIAO) method is the standard for calculating NMR chemical shifts.[7][10]

  • Expert Insight: Calculations are typically performed using the optimized geometry and the same DFT level of theory. The calculated isotropic shielding values are then referenced against a standard (e.g., Tetramethylsilane, TMS), calculated at the identical level of theory, to yield the final chemical shifts.

Electronic Transitions (UV-Vis)

UV-Vis spectroscopy reveals information about electronic excitations within the molecule. Time-Dependent DFT (TD-DFT) is employed to calculate the electronic transition energies and corresponding oscillator strengths.[10][11]

  • Trustworthiness: The solvent environment can significantly impact electronic transitions. Performing the TD-DFT calculation within a solvent continuum model, such as the Polarization Continuum Model (PCM), provides results that are more comparable to experimental solution-phase spectra.[8] The analysis of the orbitals involved in the main transitions (e.g., HOMO to LUMO) confirms the nature of the excitation, such as a π→π* transition common in aromatic systems.

Quantum Chemical Deep Dive: Unveiling Reactivity and Interactions

With a validated structure, we can now compute a suite of electronic properties that govern the molecule's behavior.

G Start Start Opt Opt Start->Opt Freq Freq Opt->Freq Confirmation of energy minimum FMO FMO Freq->FMO MEP MEP Freq->MEP NBO NBO Freq->NBO Hirshfeld Hirshfeld Freq->Hirshfeld Docking Docking FMO->Docking Informs reactivity MEP->Docking Informs interactions

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity.

  • HOMO: Represents the ability to donate an electron (nucleophilicity). For this compound, the HOMO is expected to be distributed across the electron-rich quinoline ring system and the amino group.

  • LUMO: Represents the ability to accept an electron (electrophilicity). The LUMO is likely localized over the aromatic system.

  • Energy Gap (ΔE = E_LUMO - E_HOMO): This value is a critical indicator of chemical stability. A large energy gap implies high stability and low reactivity, while a small gap suggests the molecule is more easily polarized and reactive.[5]

Table 2: Calculated FMO Properties and Global Reactivity Descriptors

ParameterFormulaDescription
HOMO Energy (E_HOMO)-Energy of the highest occupied molecular orbital
LUMO Energy (E_LUMO)-Energy of the lowest unoccupied molecular orbital
Energy Gap (ΔE)E_LUMO - E_HOMOIndicator of chemical stability and reactivity
Chemical Hardness (η)(E_LUMO - E_HOMO) / 2Resistance to change in electron distribution
Chemical Softness (S)1 / (2η)Reciprocal of hardness, measure of reactivity
Electronegativity (χ)-(E_HOMO + E_LUMO) / 2Power of an atom to attract electrons
Electrophilicity Index (ω)χ² / (2η)Measure of electrophilic power
Molecular Electrostatic Potential (MEP)

The MEP is a 3D map of the electronic charge distribution on the molecule's surface. It is an invaluable tool for predicting how a molecule will interact with other species.

  • Interpretation:

    • Red/Yellow Regions (Negative Potential): Indicate electron-rich areas, which are susceptible to electrophilic attack. For our molecule, these would be centered around the nitrogen atom of the quinoline ring and the amino group.[1]

    • Blue Regions (Positive Potential): Indicate electron-deficient areas, prone to nucleophilic attack. These are typically found around the hydrogen atoms of the amino group.[1]

  • Application: The MEP map provides a direct visual guide for predicting non-covalent interactions like hydrogen bonding and is crucial for understanding how the molecule might fit into a protein's active site.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of charge distribution and delocalization within the molecule. It examines interactions between filled "donor" orbitals and empty "acceptor" orbitals.[12][13]

  • Key Insight: The most significant interactions are quantified by the stabilization energy, E(2). For example, the delocalization of the nitrogen lone pair (donor) into the antibonding orbitals (acceptor) of the quinoline ring (n → π*) is a key stabilizing feature. This analysis quantitatively confirms the electron-donating nature of the amino group and its effect on the aromatic system.[9]

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful method for visualizing and quantifying the various intermolecular interactions that stabilize a crystal structure.[14][15] The surface is mapped with properties like d_norm, which highlights regions of close contact.

  • Self-Validation: The analysis generates 2D "fingerprint plots" that decompose the surface into contributions from different types of atomic contacts (e.g., H···H, C···H, F···H).[16][17] The relative percentages of these contacts provide a quantitative summary of the crystal packing forces. For this compound, significant contributions from H···H, C···H, and N···H contacts would be expected, indicating the importance of van der Waals forces and hydrogen bonding. The presence of the fluorine atom would also introduce F···H contacts.

Application in Drug Development: Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein.[18][19] This is a cornerstone of rational drug design, allowing for the evaluation of a compound's potential as an inhibitor. Given the known antimicrobial and anticancer activities of quinolines, a relevant target could be a bacterial DNA gyrase or a human kinase.[20][21]

G Ligand Ligand Grid Grid Ligand->Grid Dock Dock Grid->Dock Receptor Receptor Receptor->Grid Results Results Dock->Results Interaction Interaction Results->Interaction

Protocol: Molecular Docking
  • Ligand Preparation: Use the DFT-optimized structure of this compound. Assign appropriate partial charges (e.g., Gasteiger charges).

  • Receptor Preparation: Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Binding Site Definition: Identify the active site of the protein, typically based on a co-crystallized native ligand or known catalytic residues. Define a grid box that encompasses this entire site.

  • Docking Execution: Use software like AutoDock or Schrödinger Glide to perform the docking.[22] The program will systematically sample different conformations and orientations of the ligand within the grid box.

  • Results Analysis:

    • Binding Affinity: The primary quantitative output is the binding energy (or docking score), typically in kcal/mol, which estimates the strength of the ligand-receptor interaction. Lower values indicate stronger binding.[22][23]

    • Pose Analysis: The top-scoring poses are visually inspected to analyze the specific intermolecular interactions (hydrogen bonds, hydrophobic interactions, π-π stacking) between the ligand and the protein's amino acid residues. This provides a structural basis for the molecule's predicted activity.

Conclusion

The theoretical and computational study of this compound provides a multi-faceted understanding of its intrinsic properties and potential applications. This guide outlines a logical and scientifically rigorous workflow, starting from an accurate molecular structure and progressing through spectroscopic correlation, detailed quantum chemical analysis, and practical application in molecular docking. By integrating these computational tools, researchers can rapidly assess the molecule's stability, reactivity, and biological potential, thereby accelerating the cycle of design, testing, and optimization in the development of new therapeutics and functional materials.

References

Whitepaper: Unlocking the Therapeutic Versatility of Novel Fluoroquinolones: A Technical Guide to Evaluating Potential Biological Activities

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The fluoroquinolone scaffold, long a cornerstone of antibacterial therapy, is undergoing a renaissance. Driven by the dual pressures of mounting antibiotic resistance and the quest for novel therapeutic agents, researchers are repositioning this versatile chemical entity far beyond its original purview. This guide provides an in-depth exploration of the burgeoning biological activities of novel fluoroquinolone derivatives, with a primary focus on their antibacterial, anticancer, and antiviral potential. As a Senior Application Scientist, my objective is not merely to present protocols, but to elucidate the scientific rationale behind them, empowering researchers to design, execute, and interpret their investigations with confidence. We will delve into the core mechanisms of action, the critical structure-activity relationships (SAR) that govern potency, and the detailed, self-validating experimental workflows required to rigorously assess these activities.

Part 1: The Enduring and Evolving Antibacterial Frontier

The foundational activity of fluoroquinolones is their potent antibacterial effect, a property that has been both a clinical triumph and a catalyst for evolutionary pressure on bacteria. Understanding the core mechanism and the strategies to circumvent resistance is paramount for developing the next generation of these vital drugs.

Core Mechanism of Antibacterial Action

Fluoroquinolones function by directly inhibiting bacterial DNA synthesis.[1] This is achieved by targeting two essential type II topoisomerase enzymes: DNA gyrase (composed of GyrA and GyrB subunits) and topoisomerase IV (composed of ParC and ParE subunits).[2] These enzymes are critical for managing DNA topology during replication, transcription, and repair. The drug traps the enzyme on the DNA after it has created a double-strand break, forming a stable ternary complex.[2][3] This complex acts as a physical roadblock to the replication fork, leading to the accumulation of lethal double-strand breaks and ultimately, bactericidal action.[2]

Interestingly, the primary target often differs between bacterial types. In many Gram-negative bacteria, DNA gyrase is the more sensitive primary target, while in many Gram-positive bacteria, topoisomerase IV is more susceptible.[3][4] This distinction is a crucial consideration in the design of broad-spectrum novel agents.

G cluster_0 Bacterial Cell FQ Fluoroquinolone Complex Ternary Complex (FQ-Enzyme-DNA) FQ->Complex Binds to Enzyme DNA Gyrase / Topo IV Enzyme->Complex Trapped on DNA DNA Bacterial DNA DNA->Complex DSB Double-Strand Breaks Complex->DSB Blocks Replication Fork Death Cell Death DSB->Death Induces G prep Prepare Bacterial Inoculum (0.5 McFarland) plate Inoculate 96-Well Plate (Compound + Bacteria) prep->plate stock Prepare Compound Stock & Serial Dilutions stock->plate incubate Incubate Plate (37°C, 18-24h) plate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic plate_mba Plate Aliquots from Clear Wells onto Agar Plates read_mic->plate_mba incubate_agar Incubate Agar Plates (37°C, 18-24h) plate_mba->incubate_agar read_mbc Read MBC (Lowest concentration with ≥99.9% killing) incubate_agar->read_mbc G cluster_1 Cancer Cell NFQ Novel Fluoroquinolone TopoII Human Topoisomerase II NFQ->TopoII Inhibits DNA_damage DNA Double-Strand Breaks TopoII->DNA_damage Causes p53 p53 Activation DNA_damage->p53 CellCycleArrest G2/M Cell Cycle Arrest p53->CellCycleArrest Bax Bax (Pro-apoptotic) p53->Bax Upregulates Apoptosis Apoptosis CellCycleArrest->Apoptosis Caspases Caspase Cascade Activation Bax->Caspases Caspases->Apoptosis G seed Seed Cancer Cells in 96-Well Plate incubate1 Incubate (24h) for cell adherence seed->incubate1 treat Treat with Serial Dilutions of Test Compound incubate1->treat incubate2 Incubate (e.g., 48h, 72h) treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate (2-4h) (Formazan formation) add_mtt->incubate3 solubilize Add Solubilizing Agent (e.g., DMSO) incubate3->solubilize read Read Absorbance (~570 nm) solubilize->read calculate Calculate % Viability & Determine IC50 read->calculate G cluster_cc50 Cytotoxicity Plate (No Virus) cluster_ec50 Antiviral Plate (With Virus) seed_c Seed Host Cells treat_c Treat with Compound Serial Dilutions seed_c->treat_c incubate_c Incubate treat_c->incubate_c assess_c Assess Cell Viability (e.g., MTT Assay) incubate_c->assess_c calc_cc50 Calculate CC50 assess_c->calc_cc50 calc_si Calculate Selectivity Index (SI = CC50 / EC50) calc_cc50->calc_si seed_e Seed Host Cells treat_e Treat with Compound Serial Dilutions seed_e->treat_e infect_e Infect with Virus treat_e->infect_e incubate_e Incubate infect_e->incubate_e assess_e Assess CPE / Viability (e.g., Crystal Violet Stain) incubate_e->assess_e calc_ec50 Calculate EC50 assess_e->calc_ec50 calc_ec50->calc_si

References

An In-depth Technical Guide to the Synthesis of 5-Fluoroquinolin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 4-aminoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[1][2] The introduction of a fluorine atom at the 5-position of this scaffold can significantly modulate the molecule's physicochemical and pharmacological properties, such as metabolic stability and binding affinity, making 5-Fluoroquinolin-4-amine a key building block for the development of novel pharmaceuticals.

This technical guide provides a comprehensive overview of the principal synthetic strategies for accessing this compound. We will delve into the mechanistic underpinnings of these routes, explain the rationale behind key experimental choices, and provide detailed protocols derived from authoritative sources. The focus is on robust and scalable methods suitable for researchers in academic and industrial drug discovery settings.

Retrosynthetic Analysis: Deconstructing the Target

A logical retrosynthetic analysis of this compound reveals two primary disconnection strategies. The most common approach involves a C-N bond disconnection at the C4-position, suggesting a nucleophilic aromatic substitution (SNAr) on a 4-halo-5-fluoroquinoline precursor. A more convergent strategy involves the construction of the entire quinoline ring system from acyclic or simpler aromatic precursors.

G cluster_0 Strategy 1: Ring Construction & SNAr cluster_1 Strategy 2: Reductive Cyclization T This compound I1 4-Chloro-5-fluoroquinoline T->I1 C-N Disconnection (SNAr) I2 Amine Source (e.g., NH₃) T->I2 I5 ortho-Nitroaryl Precursor T->I5 Reductive Heterocyclization I3 Substituted Aniline (e.g., 2-Fluoroaniline) I1->I3 Ring Cyclization (e.g., Gould-Jacobs) I4 Malonic Ester Derivative (e.g., EMME) I1->I4

Caption: Retrosynthetic analysis of this compound.

Synthetic Strategy 1: The Classic Approach - Ring Construction and Nucleophilic Aromatic Substitution

This is the most widely employed and reliable strategy, proceeding in two main stages: the construction of a 5-fluoro-4-quinolone intermediate, followed by its conversion to the 4-chloro derivative and subsequent amination.

Part A: Synthesis of the 4-Chloro-5-fluoroquinoline Intermediate

The cornerstone of this approach is the Gould-Jacobs reaction, which efficiently constructs the quinoline core.

  • Starting Material Selection: The choice of aniline is critical. To install the fluorine at the 5-position, 2-fluoroaniline is the logical starting material. The fluorine atom at the ortho position directs the cyclization to form the desired 5-fluoro isomer.

  • Condensation and Cyclization (Gould-Jacobs Reaction): 2-fluoroaniline is reacted with diethyl ethoxymethylenemalonate (EMME). This proceeds via an initial nucleophilic substitution to displace the ethoxy group, followed by a thermal, acid-catalyzed intramolecular cyclization (electrophilic aromatic substitution). The subsequent hydrolysis and decarboxylation steps, often occurring in-situ at high temperatures, are typically driven by using a high-boiling solvent like diphenyl ether.

  • Chlorination: The resulting 5-fluoroquinolin-4-ol (which exists predominantly in its keto tautomer form, 5-fluoroquinolin-4-one) is not sufficiently reactive for direct amination. It must be converted into a more potent electrophile. Treatment with a strong dehydrating and chlorinating agent, most commonly phosphorus oxychloride (POCl₃), effectively replaces the hydroxyl group with a chlorine atom, yielding the key intermediate, 4-chloro-5-fluoroquinoline . This conversion is crucial as the chloride is an excellent leaving group for the subsequent SNAr reaction.

G A 2-Fluoroaniline C Condensation Intermediate A->C Nucleophilic Substitution B Diethyl Ethoxymethylenemalonate (EMME) B->C D 5-Fluoroquinolin-4-ol C->D Thermal Cyclization (Gould-Jacobs) E 4-Chloro-5-fluoroquinoline D->E Chlorination (POCl₃)

Caption: Workflow for the synthesis of the key 4-chloro intermediate.

Part B: Nucleophilic Aromatic Substitution (SNAr) for Amination

The final step is the introduction of the amino group at the C4 position. The electron-withdrawing nature of the quinoline ring nitrogen and the fluorine atom activate the C4 position towards nucleophilic attack.

The reaction of 4-chloro-5-fluoroquinoline with an amine source, such as ammonia (often from formamide which serves as an in-situ source of ammonia) or ammonium hydroxide, proceeds via a classic SNAr mechanism.[1] The amine nucleophile attacks the electron-deficient C4 carbon, forming a negatively charged Meisenheimer complex intermediate. The subsequent departure of the chloride leaving group restores aromaticity and yields the final product, this compound.

Synthetic Strategy 2: Reductive Heterocyclization

An alternative and elegant approach involves the reductive cyclization of a suitably substituted ortho-nitroaryl precursor.[3] This strategy builds the aminopyridine portion of the quinoline system in a single transformative step.

  • Precursor Synthesis: The synthesis begins by creating a precursor containing an ortho-nitrophenyl group adjacent to a three-carbon chain with appropriate functionality for cyclization. For instance, a 3-(2-nitrophenyl)isoxazole can be prepared from readily available starting materials.[3] The specific substitution on the nitrophenyl ring would need to include a fluorine atom to yield the desired final product.

  • Reductive Cyclization: The key step involves the simultaneous reduction of the nitro group to an amine and the reductive cleavage of the adjacent isoxazole N-O bond. This is typically achieved using reducing metals like zinc (Zn) or iron (Fe) in an acidic medium such as acetic acid.[3] The newly formed aniline then intramolecularly attacks the opened isoxazole remnant (an enamino ketone), which subsequently cyclizes and dehydrates to form the 4-aminoquinoline ring system directly.

This method is powerful as it can tolerate a variety of functional groups and constructs the target scaffold in a highly convergent manner.

G A Substituted 2-Nitrofluorobenzene C 3-(F-2-Nitrophenyl)isoxazole A->C Coupling/Condensation B Isoxazole Precursor B->C D In-situ generated Amino-enaminoketone C->D Metal Reduction (e.g., Zn/HOAc) E This compound D->E Intramolecular Cyclization

Caption: Workflow for the Reductive Heterocyclization strategy.

Summary of Starting Materials

StrategyKey Starting MaterialRole in Synthesis
Strategy 1 2-FluoroanilineProvides the benzene ring and the C5-fluorine.
Strategy 1 Diethyl ethoxymethylenemalonate (EMME)Provides carbons C2, C3, and C4 of the quinoline core.
Strategy 1 Phosphorus oxychloride (POCl₃)Activates the C4 position by converting the hydroxyl to a chloro leaving group.
Strategy 2 Substituted 2-NitrofluorobenzeneProvides the core aromatic ring and the nitrogen for the quinoline system.
Strategy 2 Isoxazole or other C3 synthonProvides the carbon backbone for the newly formed pyridine ring.

Experimental Protocols

Protocol 1: Synthesis of 4-Chloro-5-fluoroquinoline (via Gould-Jacobs)
  • Step 1: Condensation: In a round-bottom flask equipped with a reflux condenser, combine 2-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq). Heat the mixture at 100-110 °C for 2 hours. The reaction can be monitored by TLC for the disappearance of the aniline.

  • Step 2: Cyclization: To the crude condensation product, add diphenyl ether as a high-boiling solvent. Heat the mixture to 250-260 °C for 30-60 minutes. Upon cooling, the cyclized product, 5-fluoroquinolin-4-ol, will precipitate. The solid can be collected by filtration and washed with hexane or ether to remove the diphenyl ether.

  • Step 3: Chlorination: Carefully add the dried 5-fluoroquinolin-4-ol (1.0 eq) in portions to an excess of phosphorus oxychloride (POCl₃, 5-10 eq) with stirring. Heat the mixture to reflux (approx. 110 °C) for 3-4 hours. After cooling to room temperature, the excess POCl₃ is removed under reduced pressure. The residue is then carefully quenched by pouring it onto crushed ice. The pH is adjusted to neutral or slightly basic with an aqueous base (e.g., NaOH or NaHCO₃), and the product is extracted with an organic solvent like dichloromethane or ethyl acetate. The organic layers are combined, dried over anhydrous MgSO₄, filtered, and concentrated to yield crude 4-chloro-5-fluoroquinoline, which can be purified by column chromatography.

Protocol 2: Synthesis of this compound (SNAr)
  • Method A (Ammonium Hydroxide): In a sealed pressure vessel, dissolve 4-chloro-5-fluoroquinoline (1.0 eq) in a suitable solvent like ethanol or isopropanol. Add an excess of concentrated ammonium hydroxide (10-20 eq). Heat the mixture to 120-150 °C for 12-24 hours. After cooling, the solvent is removed under reduced pressure. The residue is taken up in water, the pH is adjusted to be basic, and the product is extracted with an organic solvent. Purification by crystallization or column chromatography yields the final product.

  • Method B (Formamide): A mixture of 4-chloro-5-fluoroquinoline (1.0 eq) and formamide (excess, acting as both reagent and solvent) is heated at 150-180 °C for 6-12 hours.[1] The reaction is cooled, and water is added to precipitate the product. The solid is collected by filtration, washed with water, and dried.

Conclusion

The synthesis of this compound is most reliably achieved through the well-established Gould-Jacobs reaction followed by chlorination and nucleophilic aromatic substitution. This pathway offers high yields and utilizes readily available starting materials like 2-fluoroaniline. For researchers seeking more convergent or novel routes, reductive heterocyclization strategies present a compelling alternative. The choice of synthetic route will ultimately depend on factors such as scale, available starting materials, and the desired purity of the final compound. Both strategies provide robust foundations for the synthesis of this valuable building block for drug discovery and development.

References

Methodological & Application

Application Notes & Protocols: The Strategic Use of 5-Fluoroquinolin-4-amine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold and the Power of Fluorine

The quinoline core is a quintessential "privileged scaffold" in medicinal chemistry, forming the structural foundation of numerous therapeutic agents across a wide spectrum of diseases, including cancer, malaria, and various infections.[1][2] Its rigid, bicyclic aromatic structure provides an excellent framework for orienting functional groups in three-dimensional space to achieve high-affinity interactions with biological targets.

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern drug design.[3][4] The unique properties of fluorine—its small size, high electronegativity, and the strength of the C-F bond—can profoundly influence a molecule's metabolic stability, membrane permeability, pKa, and binding affinity.[5][6] When combined, the quinoline scaffold and fluorine substitution create a powerful synergy. 5-Fluoroquinolin-4-amine emerges as a particularly valuable building block, merging the biological relevance of the 4-aminoquinoline pharmacophore with the physicochemical advantages conferred by the 5-fluoro substituent. This guide provides an in-depth exploration of its properties, applications, and detailed protocols for its use in drug discovery workflows.

Physicochemical Properties and Critical Safety Protocols

Before any experimental work, a thorough understanding of the reagent's properties and safety requirements is paramount.

Table 1: Physicochemical and Safety Data for this compound

PropertyValueSource/Note
Molecular Formula C₉H₇FN₂-
Molecular Weight 162.16 g/mol [7]
Appearance Typically an off-white to yellow solidGeneral observation for similar compounds
CAS Number Not readily available; positional isomers existCheck supplier for specific CAS
Key Hazards Suspected carcinogen, acute oral toxicityBased on related aminoquinoline/fluorinated heterocycle data[8][9]
Storage Store locked up in a tightly closed, dry, well-ventilated place[8]

MANDATORY SAFETY PROTOCOL:

While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available in public databases, the data for structurally related compounds, such as other toxic aminoquinolines and fluorinated heterocycles, mandates stringent safety measures.[8][9][10] Always consult the supplier-specific SDS before handling.

  • Engineering Controls: All manipulations must be performed inside a certified chemical fume hood to avoid inhalation of dust.[11] Ensure an eyewash station and safety shower are immediately accessible.[12]

  • Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (inspect before use), and impact-resistant safety goggles with side shields. A face shield is recommended when handling larger quantities.[10][11]

  • Handling: Avoid all contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.[8][10]

  • Disposal: Dispose of all waste (unreacted material, contaminated consumables) as hazardous chemical waste in accordance with local, state, and federal regulations.[8]

Core Applications in Medicinal Chemistry

This compound is a versatile intermediate primarily utilized in the synthesis of targeted therapeutics, especially kinase inhibitors.

The 4-Aminoquinoline Scaffold in Kinase Inhibition

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes; their dysregulation is a hallmark of cancer and other diseases.[13] The 4-amino-substituted quinoline (and the closely related quinazoline) core is a well-established "hinge-binding" motif.[14] The nitrogen at position 1 of the quinoline ring and the exocyclic 4-amino group act as hydrogen bond acceptor and donor, respectively, forming key interactions with the backbone of the kinase hinge region, mimicking the binding of the adenine moiety of ATP.

The 5-fluoro substituent on this scaffold serves several strategic purposes:

  • Modulation of Basicity: The electron-withdrawing nature of fluorine reduces the basicity of the quinoline ring system and the 4-amino group. This can fine-tune the hydrogen bonding strength and alter the compound's overall physicochemical properties, including solubility and off-target liabilities.[5]

  • Blocking Metabolism: The C-F bond is exceptionally strong and resistant to oxidative metabolism by cytochrome P450 enzymes. Placing a fluorine at a metabolically susceptible position can significantly enhance a drug's half-life.[3]

  • Enhanced Binding Interactions: In some cases, the fluorine atom can engage in favorable orthogonal multipolar C–F···C=O interactions or other non-covalent interactions with the protein target, thereby increasing binding affinity.

Caption: Conceptual binding of a 5-fluoro-4-aminoquinoline derivative in a kinase ATP pocket.

Development of Novel Anticancer and Antimicrobial Agents

Beyond kinase inhibition, the 4-aminoquinoline scaffold is integral to drugs with other mechanisms of action. For instance, derivatives have shown potent cytotoxicity against various cancer cell lines, potentially through mechanisms like topoisomerase II inhibition or disruption of lysosomal function.[15][16][17] The introduction of a fluorine atom can enhance the cytotoxic potency of these agents.[15] Similarly, this scaffold is a cornerstone in the development of antimalarial and leishmanicidal agents, where it is thought to interfere with heme metabolism and accumulate in the acidic food vacuole of the parasite.[1][18]

Application in Bioisosteric Replacement

Bioisosterism is the strategy of replacing one functional group with another that has similar physical or chemical properties to enhance the desired biological or physical properties of a compound without making significant changes to the chemical structure.[3][19] The fluorine atom is a classic bioisostere for hydrogen.[6] Replacing a C-H bond with a C-F bond can:

  • Alter local electronic effects.

  • Block metabolic oxidation at that position.

  • Subtly change conformation due to steric effects. This makes this compound a valuable alternative to its non-fluorinated counterpart in lead optimization campaigns, allowing for systematic exploration of a molecule's structure-activity relationship (SAR).[5]

Experimental Protocols & Methodologies

The primary synthetic utility of this compound lies in the functionalization of its 4-amino group. The following protocols are generalized methodologies that serve as a robust starting point for synthesis.

References

Application Notes: 5-Fluoroquinolin-4-amine as a Strategic Building Block for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold and the Fluorine Advantage

The quinoline core is a foundational heterocyclic scaffold in medicinal chemistry, celebrated for its presence in a multitude of therapeutic agents, including antimalarials and anticancer drugs.[1][2][3] Its rigid, planar structure and hydrogen bonding capabilities make it an ideal anchor for binding within the ATP-binding pockets of various protein kinases.[4] Within this privileged class, the 4-aminoquinoline motif has emerged as a particularly valuable pharmacophore, capable of forming a crucial hydrogen bond with the hinge region of many kinases, a key interaction for potent inhibition.[3]

This guide focuses on a specialized derivative: 5-fluoroquinolin-4-amine . The strategic incorporation of a fluorine atom at the C5-position offers a subtle yet powerful modification that can profoundly influence a drug candidate's profile. Fluorine's high electronegativity and small size can modulate the basicity (pKa) of the quinoline nitrogen and the 4-amino group, enhance binding affinity through unique non-covalent interactions (such as orthogonal multipolar C–F···C=O interactions), and block metabolic oxidation at that position, thereby improving pharmacokinetic properties like metabolic stability and half-life.[5][6] These attributes make this compound a highly sought-after building block for the development of next-generation targeted therapies, particularly in oncology.

Physicochemical Properties of this compound

Understanding the physicochemical properties of a building block is critical for predicting its behavior in both chemical reactions and biological systems. Below is a summary of key calculated properties for this compound.

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Weight 162.16 g/mol Low molecular weight provides a good starting point for library synthesis, allowing for significant additions while staying within "Rule of 5" guidelines.
logP ~1.7 - 1.96Indicates moderate lipophilicity, suggesting a good balance between aqueous solubility and cell membrane permeability.[7][8]
Topological Polar Surface Area (TPSA) 38.9 ŲLow TPSA suggests excellent potential for cell permeability and oral bioavailability.[7]
Most Basic pKa ~7.5 (Predicted)The basicity of the quinoline nitrogen is crucial for forming salt bridges in the kinase hinge region. The fluorine atom subtly modulates this basicity.[9][10]
Aqueous Solubility Low (Predicted)As a hydrophobic aromatic structure, solubility in aqueous buffers is expected to be low but can be improved through salt formation at acidic pH.[11][12]

Core Structure and Reactivity

This compound possesses two primary sites for chemical modification: the exocyclic 4-amino group and the aromatic quinoline core. The amino group is a versatile handle for forming amides, ureas, sulfonamides, or for serving as a nucleophile in substitution reactions. The aromatic core, while generally electron-deficient, can be functionalized through modern cross-coupling methodologies if appropriately pre-functionalized (e.g., halogenated).

Figure 1: Core structure of this compound.

Protocol I: Synthesis of the this compound Building Block

The target compound is not widely commercially available and is typically synthesized from its corresponding carboxylic acid precursor. The Curtius rearrangement provides a reliable method for converting a carboxylic acid into a primary amine with the loss of one carbon atom.[2][6]

Synthesis_Workflow cluster_0 Step 1: Acyl Azide Formation cluster_1 Step 2: Curtius Rearrangement & Trapping cluster_2 Step 3: Deprotection Start 5-Fluoroquinoline- 4-carboxylic acid AcylAzide 5-Fluoroquinoline- 4-carbonyl azide Start->AcylAzide DPPA, Et3N Toluene, rt -> 100°C Isocyanate Isocyanate Intermediate AcylAzide->Isocyanate Heat (100°C) -N2 Carbamate Boc-protected Amine Isocyanate->Carbamate t-BuOH Final This compound Carbamate->Final TFA or HCl DCM, rt

Figure 2: Synthetic workflow for this compound.

Detailed Step-by-Step Methodology:

  • Acyl Azide Formation and In Situ Curtius Rearrangement:

    • To a solution of 5-fluoroquinoline-4-carboxylic acid (1.0 eq) in anhydrous toluene (0.2 M) under an inert atmosphere (N₂ or Ar), add triethylamine (1.2 eq).

    • Add diphenylphosphoryl azide (DPPA) (1.1 eq) dropwise at room temperature.

    • Causality: DPPA is a safe and efficient reagent for converting carboxylic acids to acyl azides. The triethylamine acts as a base to form the carboxylate salt, which then reacts with DPPA.[2]

    • Slowly heat the reaction mixture to 100 °C. The reaction can be monitored by IR spectroscopy (disappearance of the acyl azide peak at ~2140 cm⁻¹) or TLC.

    • Causality: Upon heating, the acyl azide undergoes a concerted rearrangement, losing N₂ gas to form a highly reactive isocyanate intermediate.[6]

    • Once the rearrangement is complete (typically 2-4 hours), add tert-butanol (t-BuOH) (3.0 eq) to the reaction mixture and maintain the temperature for another 1-2 hours.

    • Causality: The t-BuOH traps the isocyanate to form a stable Boc-protected amine (a carbamate). This protecting group strategy is self-validating as it prevents the reactive amine from undergoing side reactions and facilitates purification.

  • Work-up and Purification of Intermediate:

    • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude residue by silica gel column chromatography to obtain the Boc-protected this compound.

  • Deprotection to Yield Final Product:

    • Dissolve the purified Boc-protected amine in dichloromethane (DCM) (0.1 M).

    • Add trifluoroacetic acid (TFA) (10 eq) or a saturated solution of HCl in dioxane.

    • Stir the reaction at room temperature for 1-3 hours, monitoring by TLC until the starting material is consumed.

    • Causality: Strong acid cleaves the Boc protecting group, releasing the primary amine and generating CO₂ and isobutylene as byproducts.

    • Concentrate the reaction mixture under reduced pressure.

    • Redissolve the residue in DCM and wash with saturated aqueous NaHCO₃ to neutralize the excess acid and liberate the free amine.

    • Dry the organic layer, concentrate, and if necessary, purify by recrystallization or a short silica plug to yield pure this compound.

Application in Drug Discovery: A Scaffold for Kinase Inhibitors

The this compound scaffold is an exemplary starting point for generating libraries of potent kinase inhibitors, particularly targeting receptor tyrosine kinases like VEGFR and EGFR, which are critical drivers in oncology.[1][3][5] The 4-amino group serves as the "hinge-binding" anchor, while the rest of the molecule can be elaborated to achieve potency and selectivity.

Kinase_Interaction cluster_0 Kinase ATP Pocket cluster_1 Inhibitor Hinge Hinge Region (e.g., Met residue) Gatekeeper Gatekeeper Residue (T) Hydrophobic Hydrophobic Pocket Quinoline 5-F-Quinoline Core Quinoline->Gatekeeper van der Waals Amine 4-Amine Amine->Hinge H-Bond R_Group R-Group (e.g., Aryl Ether) R_Group->Hydrophobic Hydrophobic Int.

Figure 3: Model of a 5-fluoroquinoline inhibitor in a kinase ATP-binding site.

Key Compounds and Targets:

While no marketed drugs currently feature this exact building block, numerous patents from leading pharmaceutical companies describe its use in the synthesis of potent kinase inhibitors. These compounds often target the VEGF/VEGFR and EGF/EGFR signaling pathways, which are crucial for tumor angiogenesis and proliferation.[1]

Compound Class (Representative)Target Kinase(s)Therapeutic Indication (Proposed)Representative Patent
N-Aryl-5-fluoroquinolin-4-aminesVEGFR-2, PDGFRSolid Tumors (e.g., Gastric, Lung)US10689361B2[1]
4-(Aryloxy)-5-fluoroquinolinesEGFR (mutant forms)Non-Small Cell Lung Cancer (NSCLC)US20220315593A1[13]
Quinoline-Urea DerivativesVEGFR, FGFR, c-MetGastric Cancer, Lung CancerCN111548003A

Protocol II: Library Synthesis via Palladium-Catalyzed Cross-Coupling

To explore the structure-activity relationship (SAR), the 4-amino group can be functionalized using palladium-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination is a powerful method for forming C-N bonds between the 4-aminoquinoline and various aryl or heteroaryl halides.[4][5]

Buchwald-Hartwig Amination for N-Arylation:

  • Reaction Setup:

    • To an oven-dried Schlenk tube, add this compound (1.0 eq), the desired aryl bromide (1.2 eq), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) (1.4 eq).

    • Add the palladium catalyst, for example, Pd₂(dba)₃ (2 mol %), and a suitable phosphine ligand, such as XPhos (4 mol %).

    • Causality: The Buchwald-Hartwig reaction requires a Pd(0) source, often generated in situ from a Pd(II) or Pd(0) precursor like Pd₂(dba)₃. The bulky, electron-rich XPhos ligand facilitates both the oxidative addition of the aryl bromide to the palladium center and the final reductive elimination to form the C-N bond, preventing side reactions like beta-hydride elimination.[4][5] NaOtBu is a strong base required to deprotonate the amine, making it a more active nucleophile in the catalytic cycle.

  • Reaction Execution:

    • Evacuate and backfill the tube with an inert gas (N₂ or Ar) three times.

    • Add anhydrous, degassed solvent, such as toluene or 1,4-dioxane (to a concentration of ~0.1 M).

    • Heat the reaction mixture to 80-110 °C and stir until TLC or LC-MS analysis indicates complete consumption of the starting material (typically 4-24 hours).

  • Work-up and Purification:

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite® to remove palladium residues.

    • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

    • Concentrate the solution and purify the crude product by silica gel chromatography to yield the desired N-aryl-5-fluoroquinolin-4-amine derivative.

This protocol can be adapted for high-throughput synthesis to rapidly generate a library of analogs for screening against a panel of kinases, enabling the efficient exploration of SAR and the identification of lead compounds for further development.

Conclusion

This compound is a high-value building block for modern drug discovery. The strategic placement of the fluorine atom provides a distinct advantage for modulating physicochemical properties and improving the metabolic stability of resulting compounds. Its structural features make it an ideal starting point for the synthesis of kinase inhibitors targeting critical oncology pathways. The synthetic protocols outlined herein provide robust and adaptable methods for both the preparation of the building block itself and its subsequent elaboration into diverse chemical libraries, paving the way for the discovery of novel and effective therapeutic agents.

References

Synthesis of 5-Fluoroquinolin-4-amine Derivatives: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 5-Fluoroquinolin-4-amine Scaffold

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1] Specifically, the 4-aminoquinoline framework is renowned for its potent biological activities, famously represented by antimalarial drugs like chloroquine.[1] The strategic introduction of a fluorine atom, particularly at the C-5 position, can significantly modulate a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[2] Consequently, this compound derivatives are highly sought-after targets in drug discovery programs, with potential applications as anticancer, anti-inflammatory, and antimicrobial agents.[1][3]

This guide provides a comprehensive, field-proven overview of the synthesis of this compound derivatives. We will move beyond a simple recitation of steps to explore the underlying chemical principles, offering two robust, primary pathways starting from the common precursor, 4-chloro-5-fluoroquinoline. The protocols are designed to be self-validating, providing researchers with the rationale needed to adapt and troubleshoot these syntheses effectively.

Strategic Overview: A Two-Phase Synthetic Approach

The most efficient route to the target scaffold involves a two-phase strategy. First, we construct the key intermediate, 4-chloro-5-fluoroquinoline. This intermediate is the linchpin, serving as the direct precursor for the final amination step. The second phase involves introducing the desired amine functionality at the C-4 position using one of two powerful methods: classical Nucleophilic Aromatic Substitution (SNAr) or modern Palladium-Catalyzed Buchwald-Hartwig Amination.

G cluster_0 Phase 1: Synthesis of Key Intermediate cluster_1 Phase 2: C-4 Amination A 3-Fluoroaniline C 5-Fluoro-4-quinolone A->C Gould-Jacobs Reaction (Condensation & Cyclization) B Diethyl Ethoxymethylenemalonate (DEEM) B->C D 4-Chloro-5-fluoroquinoline C->D Chlorination (e.g., POCl₃) F Target Derivative: This compound D->F Strategy A: SNAr OR Strategy B: Buchwald-Hartwig E Primary/Secondary Amine (R¹R²NH) E->F

Figure 1: Overall two-phase synthetic workflow.

Phase 1: Synthesis of the Key Intermediate, 4-Chloro-5-fluoroquinoline

The synthesis of this crucial precursor is achieved in two reliable steps: (1) formation of the quinolone ring system via the Gould-Jacobs reaction, and (2) subsequent chlorination of the resulting 4-quinolone.

Step 1.1: Gould-Jacobs Reaction to Synthesize 5-Fluoro-4-quinolone

The Gould-Jacobs reaction is a classic and robust method for constructing the quinoline core.[4][5] It begins with the condensation of an aniline (here, 3-fluoroaniline) with diethyl ethoxymethylenemalonate (DEEM), followed by a high-temperature thermal cyclization.[6]

G cluster_mech Gould-Jacobs Reaction Mechanism Aniline 3-Fluoroaniline Intermediate Anilidomethylenemalonate Intermediate Aniline->Intermediate Condensation (-EtOH) DEEM DEEM DEEM->Intermediate Quinolone 5-Fluoro-4-quinolone Intermediate->Quinolone High Temp. Electrocyclization (-EtOH)

Figure 2: Mechanism of the Gould-Jacobs Reaction.

Protocol 1: Synthesis of 5-Fluoro-4-quinolone

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

  • Condensation: Heat the reaction mixture to 120-130°C for 1.5 hours. During this phase, ethanol is eliminated as a byproduct, forming the stable anilidomethylenemalonate intermediate. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Cyclization: Add a high-boiling inert solvent such as diphenyl ether or Dowtherm A to the flask (enough to ensure good stirring). Increase the temperature to 250-260°C and maintain for 30-45 minutes. This high temperature is critical as it provides the activation energy for the 6-electron electrocyclization that forms the quinoline ring.[6]

  • Isolation: Allow the mixture to cool to below 100°C. Add hexane or toluene to precipitate the product. The solvent choice here is crucial; the high-boiling reaction solvent is soluble in hexane/toluene while the desired quinolone product is not.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with hexane to remove residual diphenyl ether. The crude 5-fluoro-4-quinolone can be recrystallized from ethanol or a similar solvent if higher purity is required.

Step 1.2: Chlorination of 5-Fluoro-4-quinolone

The conversion of the 4-quinolone (which exists in tautomeric equilibrium with 4-hydroxyquinoline) to the 4-chloro derivative is a standard transformation. Phosphorus oxychloride (POCl₃) is the reagent of choice, acting as both a chlorinating agent and a solvent.[7]

Causality: The mechanism involves the phosphorylation of the quinolone's hydroxyl group, creating an excellent phosphate leaving group. A subsequent nucleophilic attack by a chloride ion displaces this group, yielding the 4-chloroquinoline.[8] Adding phosphorus pentachloride (PCl₅) can sometimes accelerate the reaction by increasing the concentration of reactive chlorinating species.[9]

Protocol 2: Synthesis of 4-Chloro-5-fluoroquinoline

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a gas trap (to neutralize HCl fumes), carefully add 5-fluoro-4-quinolone (1.0 eq) to an excess of phosphorus oxychloride (POCl₃, ~5-10 eq). A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

  • Reaction: Heat the mixture to reflux (approx. 110°C) and maintain for 3-4 hours. Monitor the reaction's completion by TLC (a common mobile phase is ethyl acetate/hexane).

  • Work-up: After cooling the reaction mixture to room temperature, carefully remove the excess POCl₃ under reduced pressure using a rotary evaporator. Caution: This step must be performed in a well-ventilated fume hood.

  • Quenching: Slowly and carefully pour the residual viscous oil onto crushed ice with vigorous stirring. This is a highly exothermic process. The 4-chloro-5-fluoroquinoline will precipitate as a solid.

  • Neutralization & Isolation: Neutralize the acidic aqueous solution by the slow addition of a base, such as a saturated sodium bicarbonate solution or dilute ammonium hydroxide, until the pH is ~7-8.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. The product is often pure enough for the next step, but can be further purified by column chromatography (silica gel, eluting with an ethyl acetate/hexane gradient) or recrystallization.

ParameterStep 1.1: Gould-JacobsStep 1.2: Chlorination
Key Reagents 3-Fluoroaniline, DEEM5-Fluoro-4-quinolone, POCl₃
Solvent Diphenyl EtherPOCl₃ (excess)
Temperature 120°C then 250°C110°C (Reflux)
Reaction Time ~2.5 hours~3-4 hours
Typical Yield 70-85%85-95%
Work-up Precipitation with HexaneVacuum distillation, Ice quench

Table 1: Summary of reaction conditions for the synthesis of the key intermediate.

Phase 2: Synthesis of this compound Derivatives

With the key intermediate, 4-chloro-5-fluoroquinoline, in hand, the desired amine side chain can be installed at the C-4 position.

Strategy A: Nucleophilic Aromatic Substitution (SNAr)

This is a classical and often high-yielding method. The electron-withdrawing nature of the quinoline nitrogen and the C-5 fluorine atom activates the C-4 position towards nucleophilic attack by an amine.

G cluster_mech SNAr Mechanism Start 4-Chloro-5-fluoroquinoline + Amine Meisenheimer Meisenheimer Complex (Stabilized Intermediate) Start->Meisenheimer Nucleophilic Attack Product Target Derivative Meisenheimer->Product Elimination of Cl⁻ & Proton Transfer

Figure 3: The two-step addition-elimination mechanism of SNAr.

Protocol 3: SNAr Amination

  • Reaction Setup: Dissolve 4-chloro-5-fluoroquinoline (1.0 eq) in a suitable solvent such as ethanol, n-butanol, or dimethyl sulfoxide (DMSO).

  • Reagent Addition: Add the desired primary or secondary amine (1.5-3.0 eq). Using an excess of the amine can drive the reaction to completion and may also serve as the base to neutralize the HCl byproduct. Alternatively, a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq) can be added.

  • Reaction: Heat the mixture to a temperature between 80°C and 140°C. The optimal temperature depends on the nucleophilicity of the amine and the solvent used. Monitor the reaction by TLC until the starting material is consumed.

  • Isolation: Cool the reaction mixture and remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography or by precipitation/recrystallization of its hydrochloride salt (by adding HCl in ether).

Strategy B: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful, modern alternative to SNAr, prized for its broad substrate scope and tolerance of various functional groups.[10] It involves the palladium-catalyzed cross-coupling of an aryl halide with an amine.

Causality: The reaction proceeds via a catalytic cycle involving: (1) Oxidative addition of the 4-chloro-5-fluoroquinoline to a Pd(0) complex, (2) coordination and deprotonation of the amine to form a palladium-amido complex, and (3) reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[10] The choice of phosphine ligand is critical; bulky, electron-rich ligands (e.g., Josiphos-type or biarylphosphine ligands) promote the reductive elimination step and are essential for the coupling of less reactive aryl chlorides.[10][11]

G cluster_mech Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Complex Pd0->OxAdd + Ar-Cl Amido Pd-Amido Complex OxAdd->Amido + Amine - Base·HCl Amido->Pd0 Reductive Elimination Product Product Amido->Product

Figure 4: Simplified catalytic cycle for Buchwald-Hartwig amination.

Protocol 4: Buchwald-Hartwig Amination

  • Reaction Setup: In an oven-dried Schlenk flask or reaction vial under an inert atmosphere (e.g., argon or nitrogen), combine the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos or RuPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), 1.4 eq).

  • Reagent Addition: Add 4-chloro-5-fluoroquinoline (1.0 eq) and the desired amine (1.2 eq) to the flask, followed by an anhydrous, deoxygenated solvent such as toluene or dioxane.

  • Reaction: Heat the mixture to 80-110°C with vigorous stirring. The reaction is typically complete within 2-24 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate. Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product should be purified by column chromatography on silica gel to afford the pure this compound derivative.

ParameterStrategy A: SNArStrategy B: Buchwald-Hartwig
Catalyst NonePd₂(dba)₃ / Phosphine Ligand
Base Amine (excess) or TEANaOtBu, Cs₂CO₃
Solvent Ethanol, DMSOToluene, Dioxane (anhydrous)
Temperature 80-140°C80-110°C
Key Advantages Simpler setup, lower costBroader amine scope, milder conditions
Key Disadvantages High temps, limited to reactive aminesAir/moisture sensitive, higher cost

Table 2: Comparison of final amination strategies.

Safety Precautions

  • Phosphorus Oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle only in a chemical fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • High-Temperature Reactions: The use of high-boiling solvents like diphenyl ether requires careful temperature control to avoid accidents.

  • Palladium Catalysts & Ligands: Many palladium reagents and phosphine ligands are air-sensitive and potentially toxic. Handle under an inert atmosphere.

  • Bases: Sodium tert-butoxide is a strong, corrosive base. Avoid contact with skin.

Conclusion

The synthesis of this compound derivatives is a highly achievable goal for researchers in drug development. By employing a strategic, two-phase approach—beginning with the robust Gould-Jacobs synthesis of the 5-fluoro-4-quinolone core, followed by chlorination to a key 4-chloro intermediate—chemists can access a versatile precursor. This intermediate can then be efficiently converted to a diverse library of target molecules using either the classical, cost-effective SNAr reaction or the modern, broadly applicable Buchwald-Hartwig amination. Understanding the causality behind each protocol empowers scientists to not only replicate but also innovate upon these foundational methods.

References

Application Notes & Protocols: Leveraging 5-Fluoroquinolin-4-amine as a Scaffold for Novel Antibacterial Agent Development

Author: BenchChem Technical Support Team. Date: January 2026

Here are the detailed Application Notes and Protocols for the application of 5-Fluoroquinolin-4-amine in antibacterial agent development.

Audience: Researchers, scientists, and drug development professionals.

Abstract: The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation antibiotics. The fluoroquinolone class of antibiotics has historically been a cornerstone in treating a wide range of bacterial infections. This guide focuses on this compound, a key structural intermediate, presenting its potential as a versatile starting point for the synthesis of new antibacterial agents. We provide a comprehensive overview of the underlying scientific rationale, including the mechanism of action and critical structure-activity relationships (SAR). Furthermore, this document details step-by-step protocols for the synthesis of derivatives, their subsequent in vitro evaluation for antibacterial potency and cytotoxicity, and a standard in vivo efficacy model.

PART 1: APPLICATION NOTES - THE SCIENTIFIC RATIONALE

The Fluoroquinolone Pharmacophore and Mechanism of Action

Fluoroquinolones exert their bactericidal effect by inhibiting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1] These enzymes are critical for managing DNA topology during replication, transcription, and repair.

  • DNA Gyrase: Primarily responsible for introducing negative supercoils into bacterial DNA, a process vital for DNA replication. Its inhibition is the main mechanism of action against many Gram-negative bacteria.[][3]

  • Topoisomerase IV: Responsible for decatenating (unlinking) daughter chromosomes after DNA replication. Its inhibition is the predominant mechanism against many Gram-positive bacteria.[][3]

By binding to the enzyme-DNA complex, fluoroquinolones stabilize DNA strand breaks, forming a ternary drug-enzyme-DNA complex that blocks the progression of the replication fork.[4] This blockage leads to a cascade of events, including the generation of double-strand DNA breaks, ultimately resulting in rapid bacterial cell death.[4] Derivatives synthesized from the this compound scaffold are designed to operate via this validated mechanism.

Structure-Activity Relationship (SAR) Insights

The efficacy, spectrum, and safety of a quinolone derivative are dictated by the specific substituents on its core structure. While thousands of analogues have been synthesized, several key SAR principles have been established.[5] The this compound core provides a strategic starting point for modifications.

  • Positions C2, C3, and C4: These positions on the quinolone ring are generally considered immutable. The carboxylic acid at C3 and the ketone at C4 are essential for binding to the DNA-gyrase complex and overall antibacterial activity.[6]

  • Position N1: Substitution at this position is critical. A cyclopropyl group, as seen in ciprofloxacin, is often optimal for potent, broad-spectrum activity.[6]

  • Position C5: Substituents at this position, such as the fluorine in our core scaffold, affect the planarity and electronic distribution of the ring system.[6] This can influence enzyme binding affinity and bacterial cell penetration.

  • Position C7: This is the most common site for modification. The substituent at C7 profoundly influences the antibacterial spectrum, potency, and pharmacokinetic properties.[5][7] Typically, a five- or six-membered nitrogen-containing ring (e.g., piperazine) yields the most potent activity.[5]

  • Position C8: Small substituents can be tolerated. A fluorine or methoxy group at C8 can enhance activity and reduce phototoxicity.

SAR_Diagram Key Modification Sites on the Quinolone Core cluster_core This compound Scaffold Core Core Structure (this compound) N1 N1 Position - Critical for potency - Cyclopropyl often optimal Core->N1 C7 C7 Position - Modulates spectrum & PK - Piperazine common Core->C7 C5 C5 Position (Fluoro) - Affects planarity - Influences target binding Core->C5 C8 C8 Position - Can enhance activity - Reduces phototoxicity Core->C8 Workflow_Diagram arrow arrow A Scaffold Selection (this compound) B Derivative Library Synthesis (e.g., C7 Modification) A->B C Primary Screening: In Vitro Antibacterial Activity (MIC Determination) B->C D Secondary Screening: In Vitro Cytotoxicity (Selectivity Index Calculation) C->D E Lead Candidate Selection (Potent & Selective Compounds) D->E F Preclinical Evaluation: In Vivo Efficacy Model (e.g., Murine Thigh Infection) E->F G Advanced Preclinical Studies (ADME/Tox, PK/PD) F->G

References

Introduction: The Quinoline Scaffold and the Rise of Fluorine in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Strategic Use of 5-Fluoroquinolin-4-amine in the Synthesis of Kinase Inhibitors

Protein kinases have become one of the most critical classes of drug targets, particularly in oncology. Their role as central nodes in signaling pathways that govern cell growth, differentiation, and survival makes them prime targets for therapeutic intervention.[1][2] The development of small molecule kinase inhibitors has revolutionized cancer treatment, and within this field, certain molecular scaffolds have emerged as "privileged structures" due to their inherent ability to bind to the ATP pocket of kinases. Quinoline and its related heterocycle, quinazoline, are prominent examples of such scaffolds.[1][3] These frameworks are frequently found in FDA-approved kinase inhibitors and numerous clinical candidates, valued for their rigid structure and synthetic tractability.[2][4]

This guide focuses on a specific, high-value building block: This compound . The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry.[5] A single fluorine atom can profoundly influence a molecule's metabolic stability, binding affinity, and fundamental physicochemical properties like basicity (pKa).[6][7] By dissecting the role and application of this compound, this document provides a technical guide for researchers aiming to leverage this powerful synthon in the design and synthesis of next-generation kinase inhibitors.

Part 1: The Trifecta of Advantage: Why this compound is a Superior Scaffold

The utility of this compound in kinase inhibitor design is not coincidental; it stems from the synergistic interplay of its three key components: the quinoline core, the 4-amino group, and the 5-fluoro substituent.

The Quinoline Core: A Natural Hinge-Binder

The 4-aminoquinoline framework is an effective mimic of the adenine moiety of ATP. This allows it to form crucial hydrogen bond interactions with the "hinge region" of the kinase ATP-binding site, an interaction that is fundamental for potent inhibition.[8] The X-ray co-crystal structure of the inhibitor GSK583 bound to RIP2 kinase, for instance, clearly shows the hinge-binding interaction between the N1 of the 4-aminoquinoline core and a backbone amide in the protein.[8] This foundational interaction anchors the inhibitor, providing a stable platform for further structural elaboration to achieve potency and selectivity.

The 4-Amine Group: The Gateway to Diversity

The primary amine at the C4 position is the principal synthetic handle. As a potent nucleophile, it provides a reliable point for chemical modification, allowing for the construction of vast libraries of derivatives.[9] This group is typically used to install substituents that project into the solvent-exposed region or target deeper, more selective sub-pockets within the ATP-binding site, which is a key strategy for tuning the inhibitor's selectivity profile.[10]

The 5-Fluoro Substituent: The Physicochemical and Metabolic Modulator

The introduction of a fluorine atom at the C5 position is a deliberate, strategic choice that confers multiple advantages.[6]

  • Basicity (pKa) Attenuation: Fluorine is the most electronegative element, and its placement at C5 exerts a strong electron-withdrawing inductive effect. This significantly reduces the basicity of the quinoline ring nitrogen (N1).[7] This is critically important in drug design. High basicity can lead to undesirable properties such as poor membrane permeability and significant off-target activity, including binding to the hERG ion channel, which carries a risk of cardiotoxicity.[8] By lowering the pKa, the 5-fluoro substituent helps mitigate these risks, improving the overall drug-like properties of the final compound.

  • Enhanced Binding Affinity: The C-F bond is highly polarized and can participate in favorable orthogonal multipolar interactions with electron-rich motifs (like the carbonyl backbone) in the protein binding pocket.[11] This can contribute to a tighter binding affinity (lower IC₅₀) and improved potency compared to a non-fluorinated analog.[6]

  • Metabolic Shielding: Aromatic rings are often susceptible to oxidative metabolism by cytochrome P450 enzymes. Placing a robust C-F bond at a potential site of metabolism can block this pathway, thereby increasing the metabolic stability and in vivo half-life of the drug.[5][7]

Part 2: Synthetic Workflow and Experimental Protocols

The most common approach for utilizing this compound is to form a C-N bond between the 4-amino group and a suitable aryl or heteroaryl halide. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are exceptionally well-suited for this transformation due to their broad substrate scope and high functional group tolerance.

G cluster_start Starting Materials cluster_reaction Core Reaction cluster_product Product cluster_reagents Key Reagents A This compound (Nucleophile) C Buchwald-Hartwig Cross-Coupling A->C B Aryl/Heteroaryl Halide (Electrophile, R-X) B->C D N-Aryl-5-fluoroquinolin-4-amine (Kinase Inhibitor Core) C->D C-N Bond Formation Reagents • Palladium Catalyst (e.g., Pd₂(dba)₃) • Ligand (e.g., Xantphos, X-Phos) • Base (e.g., Cs₂CO₃, K₂CO₃) • Solvent (e.g., Dioxane, Toluene) Reagents->C caption General workflow for kinase inhibitor synthesis. G cluster_kinase Kinase ATP Binding Pocket cluster_inhibitor Inhibitor Molecule hinge Hinge Region (e.g., Met98 in RIPK2) gatekeeper Gatekeeper Residue back_pocket Hydrophobic Back Pocket quinoline Quinoline Core quinoline->hinge H-Bond fluoro 5-Fluoro fluoro->gatekeeper Favorable Interaction aryl Substituent (R-group) aryl->back_pocket Hydrophobic/ van der Waals caption Inhibitor binding in a kinase active site.

References

experimental procedure for N-arylation of 5-Fluoroquinolin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of N-Aryl-5-fluoroquinolin-4-amines via Palladium-Catalyzed Cross-Coupling

Introduction: The Significance of the 4-Anilinoquinoline Scaffold

The N-arylated quinoline framework, particularly the 4-anilinoquinazoline and 4-anilinoquinoline core, is a privileged scaffold in medicinal chemistry and drug development.[1] Molecules incorporating this motif are known to function as potent kinase inhibitors, leading to their successful application as anticancer agents.[1] The strategic placement of a fluorine atom at the 5-position can enhance metabolic stability and binding affinity through favorable electronic and steric interactions. The N-arylation of 5-fluoroquinolin-4-amine is therefore a critical transformation for generating libraries of novel compounds for biological screening.

Traditional methods for forming C-N bonds, such as the Ullmann condensation, often require harsh reaction conditions, including high temperatures and stoichiometric amounts of copper, which can limit their applicability and functional group tolerance.[2][3] In contrast, the palladium-catalyzed Buchwald-Hartwig amination has emerged as a powerful and versatile methodology, enabling the coupling of a wide array of amines and aryl halides under significantly milder conditions.[4][5][6] This protocol details a robust procedure for the N-arylation of this compound using a modern Buchwald-Hartwig catalyst system, designed for researchers in synthetic and medicinal chemistry.

Reaction Principle: The Buchwald-Hartwig Amination Catalytic Cycle

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) complex. The success of the reaction, especially with challenging or sterically hindered substrates, is highly dependent on the choice of a bulky, electron-rich phosphine ligand that facilitates key steps in the cycle.[7][8] The generally accepted mechanism involves three primary stages: oxidative addition, amine coordination and deprotonation, and reductive elimination.[4][9]

  • Oxidative Addition : A coordinatively unsaturated Pd(0) species, stabilized by phosphine ligands (L), undergoes oxidative addition into the aryl halide (Ar-X) bond, forming a Pd(II) intermediate.

  • Amine Coordination & Deprotonation : The amine (R₂NH) coordinates to the Pd(II) complex. In the presence of a base, the amine is deprotonated to form a palladium-amido complex.

  • Reductive Elimination : The final step is the reductive elimination from the palladium-amido complex, which forms the desired C-N bond of the N-arylated product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[9]

References

Application Notes and Protocols for 5-Fluoroquinolin-4-amine in Organic Light-Emitting Diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development and materials science on the potential application of 5-Fluoroquinolin-4-amine as a novel material in the fabrication of Organic Light-Emitting Diodes (OLEDs). While direct experimental data for this specific compound in OLEDs is emerging, this guide presents a scientifically grounded, hypothetical framework for its use, primarily as a hole-transporting material (HTM). The protocols detailed herein are based on established principles of organic electronics and draw from best practices in the field. This guide covers the rationale for its proposed use, hypothetical photophysical and electrochemical properties, a detailed synthesis and purification protocol, a step-by-step guide to OLED device fabrication, and methods for device characterization.

Part 1: Introduction and Rationale for Use

The relentless pursuit of highly efficient and stable materials for Organic Light-Emitting Diodes (OLEDs) is a cornerstone of modern display and lighting technology.[1] The performance of an OLED is intrinsically linked to the properties of the organic materials used in its various layers, including the hole-transporting layer (HTL), emissive layer (EML), and electron-transporting layer (ETL).[2] A critical challenge in OLED design is achieving balanced charge injection and transport, which is essential for high efficiency and long operational lifetime.[3][4]

This application note explores the prospective use of this compound as a key component in OLEDs. Based on its molecular structure, we hypothesize its primary role as a hole-transporting material (HTM) . This proposition is founded on the following rationale:

  • Quinoline Core: The quinoline moiety is a well-known heterocyclic scaffold that has been incorporated into various electroluminescent materials.[5] Its rigid, planar structure can facilitate intermolecular π-π stacking, which is beneficial for charge transport.

  • Amino Group (-NH2): The presence of an amino group at the 4-position is a common feature in many hole-transporting materials. The lone pair of electrons on the nitrogen atom can stabilize the cationic state (hole), which is a prerequisite for efficient hole transport.

  • Fluorine Substitution: The incorporation of fluorine atoms into organic molecules for OLEDs is a widely adopted strategy to enhance thermal and morphological stability, and to tune the electronic energy levels (HOMO/LUMO) for better charge injection and confinement.[6]

Therefore, the unique combination of these structural features in this compound makes it a compelling candidate for a novel hole-transporting material, potentially offering a balance of good charge mobility, thermal stability, and appropriate energy levels for efficient OLED operation.

Part 2: Hypothetical Photophysical and Electrochemical Properties

The anticipated properties of this compound are summarized in the table below. These values are estimations based on the analysis of similar compounds and are intended to serve as a baseline for experimental investigation.

PropertyEstimated ValueSignificance in OLEDs
Highest Occupied Molecular Orbital (HOMO) -5.4 to -5.6 eVDetermines the energy barrier for hole injection from the anode (e.g., ITO). A good match with the anode's work function is crucial for efficient hole injection.
Lowest Unoccupied Molecular Orbital (LUMO) -2.1 to -2.3 eVInfluences the electron-blocking properties of the HTL. A higher LUMO level compared to the emissive layer helps to confine electrons within the EML, leading to higher recombination efficiency.
Triplet Energy (T1) > 2.75 eVA high triplet energy is essential for HTMs used in phosphorescent OLEDs (PhOLEDs) to prevent quenching of the triplet excitons in the emissive layer, particularly for blue emitters.[7]
Glass Transition Temperature (Tg) > 120 °CA high Tg indicates good morphological stability of the thin film at elevated operating temperatures, which is critical for long device lifetime.
Hole Mobility (μh) 10⁻⁴ to 10⁻³ cm²/VsA high hole mobility ensures efficient transport of holes to the emissive layer, contributing to balanced charge transport and lower driving voltages.
Photoluminescence (PL) Emission ~400-450 nm (in solution)The intrinsic emission of the HTM should ideally not interfere with the emission from the emissive layer.
Electrochemical Stability Reversible oxidationThe ability to undergo stable, reversible oxidation is a key indicator of the material's suitability for hole transport and its operational stability.

Part 3: Synthesis and Purification Protocol

A reliable and scalable synthesis of high-purity material is paramount for fabricating high-performance OLEDs.[8] The following is a proposed synthetic route for this compound.

Synthesis of this compound

A plausible synthetic route could involve the amination of a suitable precursor like 4-chloro-5-fluoroquinoline.

Reaction Scheme:

Step-by-Step Protocol:

  • Reaction Setup: In a sealed pressure vessel, combine 4-chloro-5-fluoroquinoline (1 equivalent), a suitable ammonia source (e.g., aqueous ammonia or a protected amine followed by deprotection), a copper-based catalyst (e.g., CuI), and a ligand (e.g., L-proline) in a high-boiling point solvent such as NMP or DMSO.

  • Reaction Conditions: Heat the reaction mixture to 120-150 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel.

Purification by Temperature Gradient Sublimation

For use in OLEDs, the synthesized material must be purified to a very high degree (>99.9%). Temperature gradient sublimation is the standard method for this.

Step-by-Step Protocol:

  • Apparatus: Use a multi-zone tube furnace with a quartz or Pyrex sublimation tube under high vacuum (<10⁻⁵ Torr).

  • Loading: Place the pre-purified this compound in a quartz boat at the hot end of the sublimation tube.

  • Sublimation: Gradually heat the source zone to a temperature just below the material's decomposition point. The material will sublime and deposit in cooler zones of the tube as highly pure crystals.

  • Collection: After the sublimation is complete, cool the apparatus and carefully collect the purified material from the deposition zones. The purity should be verified by NMR, HPLC, and elemental analysis.

Part 4: OLED Device Fabrication Protocol

This section details the fabrication of a multilayer OLED device using this compound as the hole-transporting layer. The fabrication process is typically carried out in a high-vacuum thermal evaporation system integrated with a glovebox to prevent contamination from air and moisture.[8][9]

Substrate Preparation
  • Substrate: Start with pre-patterned indium tin oxide (ITO) coated glass substrates.

  • Cleaning: Clean the substrates sequentially in an ultrasonic bath with detergent (e.g., Hellmanex solution), deionized water, acetone, and isopropanol, each for 15 minutes.[9]

  • Drying: Dry the substrates with a stream of high-purity nitrogen gas.

  • UV-Ozone Treatment: Treat the substrates with UV-ozone for 10-15 minutes immediately before loading them into the evaporation chamber to improve the work function of the ITO and enhance hole injection.

Organic Layer and Cathode Deposition

The following is a representative device structure: ITO / this compound (HTL) / Emissive Layer (EML) / Electron-Transporting Layer (ETL) / LiF (EIL) / Al (Cathode) .

Step-by-Step Protocol:

  • HTL Deposition: Place the purified this compound in a thermal evaporation source (e.g., a tantalum or tungsten boat). Deposit a 40 nm thick film onto the ITO substrate at a rate of 1-2 Å/s.

  • EML Deposition: Co-evaporate a host material (e.g., CBP) and a phosphorescent dopant (e.g., Ir(ppy)₃ for green emission) to form a 20 nm thick emissive layer. The doping concentration is typically around 6-10 wt%.

  • ETL Deposition: Deposit a 30 nm thick film of a suitable electron-transporting material, such as TPBi or Alq₃, at a rate of 1-2 Å/s.[3][7]

  • EIL Deposition: Deposit a thin layer (0.5-1 nm) of lithium fluoride (LiF) to facilitate electron injection from the cathode.

  • Cathode Deposition: Deposit a 100 nm thick aluminum (Al) cathode at a rate of 5-10 Å/s through a shadow mask to define the active area of the pixels.

Encapsulation

To protect the device from degradation by oxygen and moisture, encapsulation is crucial. This is typically done in a nitrogen-filled glovebox by sealing a glass lid over the device using a UV-curable epoxy resin.

Part 5: Device Characterization

After fabrication, the performance of the OLED device should be characterized.

  • Current Density-Voltage-Luminance (J-V-L) Characteristics: Measure the J-V-L characteristics using a source measure unit and a photometer. From this data, the turn-on voltage, driving voltage, and luminance can be determined.

  • Electroluminescence (EL) Spectrum: Record the EL spectrum at a constant driving voltage using a spectrometer to determine the emission color and calculate the CIE coordinates.

  • Efficiency Measurement: Calculate the current efficiency (in cd/A), power efficiency (in lm/W), and external quantum efficiency (EQE, in %).

  • Operational Lifetime: Measure the time it takes for the initial luminance to decrease by 50% (LT50) under a constant current density to evaluate the device's stability.

Part 6: Diagrams and Visualizations

cluster_synthesis Synthesis and Purification Workflow start Start: 4-chloro-5-fluoroquinoline reaction Amination Reaction (Catalyst, Solvent, Heat) start->reaction workup Aqueous Work-up & Extraction reaction->workup chromatography Column Chromatography workup->chromatography sublimation Temperature Gradient Sublimation chromatography->sublimation final_product High-Purity this compound sublimation->final_product cluster_device OLED Device Structure Anode Anode (ITO) HTL HTL (this compound) EML EML (Host:Dopant) ETL ETL EIL EIL (LiF) Cathode Cathode (Al) cluster_fabrication OLED Fabrication Workflow substrate_prep Substrate Cleaning & UV-Ozone Treatment deposition Vacuum Thermal Evaporation substrate_prep->deposition encapsulation Encapsulation deposition->encapsulation testing Device Characterization encapsulation->testing

References

Application Notes and Protocols for the Analytical Characterization of 5-Fluoroquinolin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the analytical techniques essential for the robust characterization of 5-Fluoroquinolin-4-amine, a key heterocyclic amine scaffold with significant potential in medicinal chemistry and drug development.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals, offering detailed, field-proven protocols and the scientific rationale behind the selection of specific analytical methodologies. The techniques covered include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared (FTIR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. Each section provides not only step-by-step instructions but also expert insights into data interpretation and validation, ensuring the generation of reliable and reproducible results.

Introduction: The Importance of Rigorous Characterization

This compound belongs to the quinoline family of compounds, which are integral to the development of numerous pharmaceutical agents, including antimalarials, antibacterials, and anticancer drugs.[1][2] The introduction of a fluorine atom at the 5-position can significantly influence the molecule's physicochemical properties, such as its lipophilicity and metabolic stability, which are critical determinants of a drug's pharmacokinetic and pharmacodynamic profile.[4][5] Therefore, unambiguous structural confirmation and purity assessment are paramount. This guide presents a multi-faceted analytical approach to ensure the identity, purity, and stability of this compound.

Section 1: Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are fundamental, while ¹⁹F NMR provides direct insight into the fluorine environment.

The "Why": Causality in NMR Experimental Design
  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The chemical shifts and coupling constants are highly diagnostic for the aromatic protons of the quinoline ring system and the amine protons.

  • ¹³C NMR: Reveals the number of unique carbon atoms and their hybridization state. The chemical shifts are sensitive to the electronic environment, with the carbon attached to the fluorine atom showing a characteristic large coupling constant (¹J-CF).

  • ¹⁹F NMR: Directly observes the fluorine nucleus, offering a sensitive probe for its chemical environment.[6] This is particularly useful for assessing purity and detecting any potential isomeric impurities. The absence of other fluorine signals is a strong indicator of isomeric purity.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguously assigning all proton and carbon signals by revealing their correlations. COSY (Correlation Spectroscopy) identifies proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) correlates protons to their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) shows longer-range correlations between protons and carbons.

Protocol: NMR Analysis of this compound

Objective: To confirm the chemical structure and assess the purity of a synthesized batch of this compound.

Materials:

  • This compound sample (5-10 mg)

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

  • NMR tubes (5 mm)

  • NMR Spectrometer (400 MHz or higher recommended)

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the this compound sample and dissolve it in approximately 0.6 mL of a suitable deuterated solvent in a clean, dry vial. Transfer the solution to an NMR tube.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum. Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.

    • Acquire a ¹³C{¹H} NMR spectrum (proton-decoupled). A longer acquisition time and a larger number of scans will likely be necessary due to the lower natural abundance of ¹³C.

    • Acquire a ¹⁹F{¹H} NMR spectrum (proton-decoupled). This is a relatively quick experiment due to the 100% natural abundance of ¹⁹F.

    • (Optional but Recommended) Acquire 2D NMR spectra (COSY, HSQC, HMBC) using standard instrument parameters.

  • Data Processing and Interpretation:

    • Process the spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons.

    • Analyze the chemical shifts, coupling constants (J-values), and multiplicities to assign the signals to the specific protons and carbons in the molecule.

    • Confirm the presence of the C-F bond through the characteristic splitting pattern in the ¹³C NMR spectrum.

    • Verify the single fluorine environment in the ¹⁹F NMR spectrum.

Data Interpretation Summary Table:

Technique Expected Observations for this compound Purpose
¹H NMR Aromatic signals for the quinoline ring, a signal for the NH₂ protons.Confirm proton framework and relative ratios.
¹³C NMR Signals for all 9 carbon atoms, with the C5 signal showing a large C-F coupling constant.Confirm carbon backbone and C-F bond.
¹⁹F NMR A single signal, likely a multiplet due to coupling with neighboring protons.Confirm the presence and purity of the fluorine atom.
2D NMR Correlation peaks confirming the connectivity of the molecule.Unambiguous assignment of all signals.

Section 2: Molecular Weight and Fragmentation Analysis with Mass Spectrometry (MS)

Mass spectrometry is indispensable for determining the molecular weight of a compound and providing valuable structural information through fragmentation analysis. High-resolution mass spectrometry (HRMS) is particularly powerful for confirming the elemental composition.

The "Why": Choosing the Right Ionization Technique
  • Electrospray Ionization (ESI): A soft ionization technique ideal for polar molecules like this compound. It typically produces the protonated molecule [M+H]⁺, minimizing fragmentation and providing a clear molecular ion peak.

  • Tandem Mass Spectrometry (MS/MS): By selecting the molecular ion and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is generated.[7] This "fingerprint" is highly specific to the molecule's structure and can be used for confirmation and identification in complex mixtures.

Protocol: HRMS (ESI-QTOF) Analysis

Objective: To determine the accurate mass and elemental composition of this compound and to characterize its fragmentation pattern.

Materials:

  • This compound sample (approx. 1 mg)

  • HPLC-grade methanol or acetonitrile

  • Formic acid (for acidification of the mobile phase)

  • LC-MS system (e.g., Agilent Q-TOF, Waters SYNAPT)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 10 µg/mL) in a suitable solvent like methanol.

  • Infusion Analysis (for initial assessment):

    • Infuse the sample solution directly into the mass spectrometer's ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Acquire mass spectra in positive ion mode over a relevant m/z range (e.g., 100-300).

  • LC-MS Analysis (for purity and fragmentation):

    • Inject the sample onto a suitable HPLC column (e.g., C18) coupled to the mass spectrometer.

    • Use a simple gradient elution with mobile phases such as water and acetonitrile, both containing 0.1% formic acid.

    • Acquire MS and MS/MS data. For MS/MS, set the precursor ion to the m/z of the protonated molecule.

  • Data Analysis:

    • Determine the accurate mass of the molecular ion and use the instrument's software to calculate the elemental composition. Compare this to the theoretical value for C₉H₇FN₂.

    • Analyze the fragmentation pattern from the MS/MS spectrum to propose fragmentation pathways.

Expected Results:

  • Molecular Ion: An intense peak corresponding to [M+H]⁺ with an m/z of approximately 163.06. The high-resolution measurement should be within 5 ppm of the theoretical mass.

  • Fragmentation: Common fragmentation pathways for quinoline derivatives may involve the loss of small neutral molecules like HCN.

Section 3: Purity Assessment and Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse technique for determining the purity of pharmaceutical compounds and for quantitative analysis.[8][9][10] A well-developed HPLC method can separate the main compound from impurities, degradation products, and starting materials.

The "Why": Method Development Strategy
  • Reversed-Phase Chromatography: This is the most common mode for analyzing moderately polar compounds like this compound. A C18 column is a good starting point.

  • Mobile Phase Selection: A mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically used. The pH of the aqueous phase can be adjusted to control the retention of the basic amine.

  • Detection: UV detection is ideal for this compound due to the chromophoric quinoline ring system.[11][12] A wavelength scan should be performed to determine the wavelength of maximum absorbance (λmax).

Protocol: Reversed-Phase HPLC with UV Detection

Objective: To determine the purity of a this compound sample.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile and water

  • Ammonium acetate

  • HPLC system with a UV detector and a C18 column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Mobile Phase Preparation: Prepare a buffered aqueous mobile phase (e.g., 20 mM ammonium acetate in water, pH adjusted to 4.5 with acetic acid) and an organic mobile phase (acetonitrile).

  • Standard and Sample Preparation:

    • Prepare a stock solution of a reference standard of this compound in a suitable diluent (e.g., 50:50 water:acetonitrile).

    • Prepare the sample for analysis at a similar concentration.

  • Chromatographic Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: A gradient from 10% to 90% acetonitrile in 20 mM ammonium acetate (pH 4.5) over 15 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: Determined λmax (likely in the 250-350 nm range)

    • Injection Volume: 10 µL

  • Data Analysis:

    • Integrate the peaks in the chromatogram.

    • Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks.

System Suitability: Before sample analysis, perform system suitability tests (e.g., replicate injections of a standard) to ensure the performance of the chromatographic system.

Section 4: Functional Group Identification with Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[13] It is an excellent complementary technique for structural confirmation.

The "Why": Vibrational Fingerprints
  • N-H Stretching: The primary amine (NH₂) will show two characteristic stretching vibrations in the region of 3300-3500 cm⁻¹.

  • C=C and C=N Stretching: The aromatic quinoline ring will exhibit several sharp absorption bands in the 1400-1650 cm⁻¹ region.[14]

  • C-F Stretching: The carbon-fluorine bond will have a strong absorption band, typically in the 1000-1400 cm⁻¹ region.

  • Aromatic C-H Bending: Out-of-plane bending vibrations in the 650-900 cm⁻¹ region can provide information about the substitution pattern of the aromatic rings.

Protocol: FTIR Analysis (ATR)

Objective: To identify the key functional groups in this compound.

Materials:

  • This compound sample (solid)

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

Procedure:

  • Background Spectrum: Record a background spectrum of the clean ATR crystal.

  • Sample Spectrum: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

  • Data Acquisition: Collect the sample spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Expected FTIR Data Summary:

Wavenumber Range (cm⁻¹) Vibrational Mode Functional Group
3300-3500N-H StretchPrimary Amine (-NH₂)
3000-3100C-H StretchAromatic C-H
1400-1650C=C and C=N StretchAromatic Ring
1000-1400C-F StretchCarbon-Fluorine Bond
650-900C-H BendingAromatic C-H

Section 5: Electronic Transitions with Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems like quinolines.[11][12] It is a simple and rapid technique often used for quantitative analysis and for monitoring reactions.

The "Why": Chromophores and Conjugation

The extended π-system of the quinoline ring is a strong chromophore, leading to characteristic absorption bands in the UV region. The position and intensity of these bands are sensitive to the solvent and the presence of substituents.

Protocol: UV-Vis Spectral Analysis

Objective: To determine the wavelength of maximum absorbance (λmax) of this compound.

Materials:

  • This compound sample

  • Spectroscopic grade solvent (e.g., ethanol or methanol)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample in the chosen solvent. The concentration should be such that the maximum absorbance is between 0.5 and 1.5.

  • Blank Measurement: Fill a cuvette with the pure solvent and use it to zero the spectrophotometer.

  • Sample Measurement: Fill a cuvette with the sample solution and record the UV-Vis spectrum over a range of approximately 200-400 nm.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Integrated Analytical Workflow

For a comprehensive characterization of a new batch of this compound, a logical workflow integrating these techniques is recommended.

G cluster_0 Structural Confirmation cluster_1 Purity & Quantification cluster_2 Physicochemical Properties A Synthesis of This compound B NMR Spectroscopy (¹H, ¹³C, ¹⁹F, 2D) A->B Primary Structure ID C Mass Spectrometry (HRMS) A->C Molecular Weight D FTIR Spectroscopy A->D Functional Groups G UV-Vis Spectroscopy (λmax) A->G E HPLC-UV (Purity Assessment) B->E Informed Method Dev. C->E F Quantitative NMR (qNMR) (Assay) E->F Purity Confirmed

Caption: Integrated workflow for the characterization of this compound.

Conclusion

The analytical characterization of this compound requires a multi-technique approach to ensure its identity, purity, and quality. By following the detailed protocols and understanding the underlying scientific principles outlined in these application notes, researchers can confidently generate the robust data necessary for advancing their research and development programs. The integration of NMR, MS, HPLC, FTIR, and UV-Vis provides a self-validating system that leaves no ambiguity about the nature of the compound under investigation.

References

Application Note & Protocols: High-Throughput Screening Assays for the Identification of 5-Fluoroquinolin-4-amine-Based Modulators

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

From the desk of a Senior Application Scientist: This document provides a comprehensive guide to the design and implementation of high-throughput screening (HTS) assays centered around the 5-Fluoroquinolin-4-amine scaffold. The quinoline core is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets, including protein kinases.[1][2] This guide is structured not as a rigid template, but as a strategic workflow, detailing the scientific rationale behind the selection of assays, from primary biochemical screening to secondary cell-based target engagement confirmation.

Introduction: The Quinoline Scaffold and the Imperative for Robust Screening

The 4-aminoquinoline moiety, of which this compound is a representative, is a key pharmacophore found in numerous therapeutic agents.[3][4] Its planar structure and hydrogen bonding capabilities allow it to fit into the ATP-binding pocket of many protein kinases, making it an attractive starting point for the development of novel inhibitors.[1][5] The successful prosecution of a screening campaign to identify novel kinase inhibitors from a library of this compound derivatives hinges on the development of robust, scalable, and physiologically relevant assays.

This guide will detail a two-tiered screening strategy:

  • Primary HTS: A Fluorescence Polarization (FP) based biochemical assay for the rapid identification of direct inhibitors of a target kinase.

  • Secondary HTS: A High-Throughput Cellular Thermal Shift Assay (HT-CETSA) to confirm target engagement in a cellular environment, a critical step for validating hits from the primary screen.[6][7][8]

Primary High-Throughput Screening: A Fluorescence Polarization (FP) Competition Assay

Principle of the Assay: Fluorescence Polarization is a homogeneous assay format ideal for HTS due to its simplicity and robustness.[9][10][11] The assay measures the change in the polarization of fluorescent light emitted from a small, fluorescently labeled molecule (a tracer). When the tracer is unbound and tumbles rapidly in solution, the emitted light is depolarized. Upon binding to a larger molecule, such as a protein kinase, its rotation slows, and the emitted light remains polarized.

In our competitive assay format, a known fluorescent ligand (tracer) binds to the kinase of interest, resulting in a high FP signal. Unlabeled compounds from the screening library, such as derivatives of this compound, that bind to the same site on the kinase will displace the tracer, causing it to tumble freely and leading to a decrease in the FP signal. This decrease in polarization is directly proportional to the binding affinity of the test compound.[11][12]

Workflow for the FP-Based Primary HTS:

FP_Workflow cluster_prep Preparation cluster_assay Assay Execution (384-well plate) cluster_readout Data Acquisition & Analysis reagents Prepare Assay Buffer, Kinase, FP Tracer, and Test Compounds dispense_kinase Dispense Kinase Solution reagents->dispense_kinase Step 1 dispense_compound Add Test Compounds (this compound derivatives) dispense_kinase->dispense_compound Step 2 dispense_tracer Add FP Tracer dispense_compound->dispense_tracer Step 3 incubate Incubate at Room Temperature dispense_tracer->incubate Step 4 read_fp Read Fluorescence Polarization (mP) incubate->read_fp Step 5 analyze Calculate % Inhibition and Z'-factor read_fp->analyze Step 6 hits Identify Primary Hits analyze->hits Step 7

Caption: Workflow of the Fluorescence Polarization (FP) primary screen.

Detailed Protocol: FP-Based Kinase Inhibition Assay

Materials:

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

  • Kinase: Purified recombinant kinase of interest.

  • FP Tracer: Fluorescently labeled ligand with known affinity for the kinase.

  • Test Compounds: this compound derivatives dissolved in 100% DMSO.

  • Positive Control: A known inhibitor of the kinase (e.g., Staurosporine).

  • Negative Control: DMSO.

  • Assay Plates: Black, low-volume 384-well microplates.

  • Plate Reader: Equipped with fluorescence polarization optics.

Procedure:

  • Compound Plating: Using an acoustic liquid handler, dispense 50 nL of test compounds, positive controls, and negative controls (DMSO) into the appropriate wells of the 384-well assay plate.

  • Kinase Addition: Add 5 µL of the kinase solution (at 2x final concentration) to all wells.

  • Tracer Addition: Add 5 µL of the FP tracer solution (at 2x final concentration) to all wells.

  • Incubation: Mix the plate on a plate shaker for 1 minute and then incubate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the fluorescence polarization (in millipolarization units, mP) on a compatible plate reader.

Data Analysis and Quality Control for Primary HTS

A critical component of any HTS campaign is rigorous quality control to ensure the data is reliable. The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay.[13][14][15]

Z'-Factor Calculation:

The Z'-factor is calculated using the means (µ) and standard deviations (σ) of the positive (pc) and negative (nc) controls:

Z' = 1 - (3σpc + 3σnc) / |µpc - µnc|

Z'-Factor ValueAssay Quality Interpretation
> 0.5Excellent assay, suitable for HTS.[14][16]
0 to 0.5Marginal assay, may require optimization.[14][16]
< 0Poor assay, not suitable for screening.[14][16]

Hit Identification:

Primary hits are typically identified based on the percent inhibition, calculated as follows:

% Inhibition = 100 * (1 - (mPsample - mPpc) / (mPnc - mPpc))

A common threshold for hit identification is a percent inhibition greater than three standard deviations from the mean of the negative controls.[17]

Secondary Screening: High-Throughput Cellular Thermal Shift Assay (HT-CETSA)

Principle of the Assay: While the primary FP assay identifies direct binders to the purified kinase, it does not confirm that a compound can enter a cell and engage its target in a physiological context. The Cellular Thermal Shift Assay (CETSA) addresses this by measuring the thermal stabilization of a target protein upon ligand binding in intact cells or cell lysates.[6][7][8] When a compound binds to its target protein, the protein-ligand complex is often more resistant to thermal denaturation.

In the high-throughput adaptation (HT-CETSA), cells are treated with the test compounds, heated to a specific temperature that denatures a fraction of the target protein, and then lysed. The amount of soluble (non-denatured) target protein remaining is quantified using a sensitive detection method, such as an enzyme-linked immunosorbent assay (ELISA) or an AlphaScreen assay.[7][8][18] An increase in the amount of soluble protein in the presence of a compound indicates target engagement.[6][19]

Workflow for the HT-CETSA Secondary Screen:

CETSA_Workflow cluster_cell_prep Cell Treatment cluster_heating Thermal Challenge cluster_detection Target Quantification cluster_analysis Data Analysis plate_cells Plate Cells in 384-well Plate add_compounds Add Primary Hits (Dose Response) plate_cells->add_compounds incubate_cells Incubate (e.g., 1 hr) add_compounds->incubate_cells heat_plate Heat Plate at Optimized Temp (Tm) incubate_cells->heat_plate lyse_cells Lyse Cells (e.g., Freeze-Thaw) heat_plate->lyse_cells centrifuge Centrifuge to Pellet Aggregated Protein lyse_cells->centrifuge transfer_supernatant Transfer Supernatant to Detection Plate centrifuge->transfer_supernatant detect_protein Quantify Soluble Target (e.g., AlphaScreen) transfer_supernatant->detect_protein plot_curve Plot Dose-Response Curve detect_protein->plot_curve calc_ec50 Calculate EC50 plot_curve->calc_ec50 confirm_hits Confirm Cellular Target Engagement calc_ec50->confirm_hits

Caption: Workflow for HT-CETSA to confirm cellular target engagement.

Detailed Protocol: HT-CETSA for Kinase Target Engagement

Materials:

  • Cell Line: A human cell line endogenously expressing the kinase of interest.

  • Cell Culture Medium: Appropriate for the chosen cell line.

  • Primary Hits: Confirmed hits from the FP screen.

  • Lysis Buffer: PBS with protease inhibitors.

  • Detection System: AlphaScreen® Target-Specific Kit (or equivalent proximity-based assay).

  • Assay Plates: 384-well cell culture plates and 384-well detection plates.

  • PCR Instrument: For precise temperature control during the heating step.

Procedure:

  • Cell Plating: Seed cells into 384-well cell culture plates and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the primary hit compounds. Add the compounds to the cells and incubate for 1 hour at 37°C. Include DMSO as a negative control.

  • Thermal Challenge: Seal the plates and heat them in a PCR instrument at a pre-determined optimal temperature (near the protein's melting temperature) for 3 minutes, followed by cooling to 4°C.

  • Cell Lysis: Lyse the cells by freeze-thawing.

  • Clarification of Lysate: Centrifuge the plates to pellet aggregated proteins.

  • Detection: Transfer the supernatant containing the soluble protein fraction to a new 384-well plate. Perform the AlphaScreen assay according to the manufacturer's protocol to quantify the amount of soluble target kinase.

  • Data Acquisition: Read the AlphaScreen signal on a compatible plate reader.

Hit Characterization: IC50/EC50 Determination

For compounds confirmed in the secondary assay, a full dose-response curve is generated to determine the concentration that produces a 50% maximal response.

  • IC50 (Half-maximal inhibitory concentration): Determined from the primary biochemical assay, this value represents the potency of the compound as a direct inhibitor of the enzyme.[20][21]

  • EC50 (Half-maximal effective concentration): Determined from the secondary cellular assay, this value reflects the compound's potency in a cellular context, accounting for cell permeability and off-target effects.

These values are calculated by fitting the dose-response data to a four-parameter logistic equation.[20][22][23]

ParameterDescriptionAssay
IC50 Concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[21]Primary FP Assay
EC50 Concentration of a drug that gives half-maximal response.Secondary HT-CETSA
Z'-Factor A measure of the statistical effect size used to assess the quality of an HTS assay.[15]Both Assays

Conclusion

This application note outlines a robust, sequential HTS workflow for the discovery of novel kinase modulators based on the this compound scaffold. By combining a high-throughput biochemical screen for primary hit identification with a physiologically relevant cell-based assay for target engagement, this strategy increases the confidence in hit selection and provides a solid foundation for subsequent lead optimization efforts. The emphasis on rigorous quality control through the Z'-factor ensures the generation of high-quality, reproducible data, which is paramount to the success of any drug discovery campaign.

References

Application Notes and Protocols for the Derivatization of 5-Fluoroquinolin-4-amine for Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Fluorinated Scaffold

The quinoline core is a privileged scaffold in medicinal chemistry and chemical biology, forming the basis of numerous therapeutic agents and molecular probes.[1][2] The introduction of a fluorine atom can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[3][4] 5-Fluoroquinolin-4-amine, in particular, presents an intriguing starting point for the development of novel chemical tools for biological assays. Its primary amino group offers a versatile handle for chemical modification, allowing for the attachment of a wide array of functionalities, including fluorescent reporters, affinity tags, and reactive groups for bioconjugation.

These derivatization strategies transform the core molecule into bespoke probes for a multitude of biological applications. These applications range from visualizing cellular components and processes through fluorescence microscopy and flow cytometry to identifying and isolating binding partners via affinity-based methods.[5][6] This guide provides a comprehensive overview of the strategies and detailed protocols for the derivatization of this compound, empowering researchers to harness its potential in their biological investigations.

The Strategic Advantage of the 5-Fluoro Substituent

The fluorine atom at the 5-position is not merely an inert substituent. Its high electronegativity and small size can significantly impact the electronic properties of the quinoline ring system. This can, in turn, influence the reactivity of the 4-amino group and the photophysical properties of the resulting derivatives. Understanding these effects is crucial for designing successful derivatization strategies and interpreting experimental outcomes.

From a synthetic standpoint, the electron-withdrawing nature of the fluorine atom can modulate the nucleophilicity of the 4-amino group. This may necessitate slightly adjusted reaction conditions compared to non-fluorinated analogs to achieve optimal yields in acylation or alkylation reactions.

From a practical application perspective, the 5-fluoro substituent can enhance the utility of the molecule as a fluorescent probe. Fluorination can alter the absorption and emission spectra, potentially leading to favorable photophysical properties such as increased quantum yield and photostability.[7] Furthermore, the local environment's polarity can influence the fluorescence of fluorinated quinolines, a phenomenon known as solvatochromism, which can be exploited to probe the characteristics of biomolecular binding sites.[8][9][10]

Derivatization Strategies: Crafting the Ideal Biological Probe

The primary amino group of this compound is the key to its versatility. Several robust chemical reactions can be employed to introduce a variety of functionalities. The choice of strategy will depend on the desired application of the final probe.

Diagram: Derivatization Workflow

Derivatization_Workflow Start This compound Acylation Acylation (Amide Bond Formation) Start->Acylation Activated Ester, Acyl Chloride Alkylation Alkylation (Secondary Amine Formation) Start->Alkylation Alkyl Halide Urea_Thiourea Urea/Thiourea Formation Start->Urea_Thiourea Isocyanate, Isothiocyanate Probe_Biotin Biotinylated Probe Acylation->Probe_Biotin Probe_Fluorophore Fluorescent Probe Acylation->Probe_Fluorophore Probe_Linker Probe with Linker (for further conjugation) Acylation->Probe_Linker Alkylation->Probe_Linker Urea_Thiourea->Probe_Biotin Urea_Thiourea->Probe_Fluorophore

Caption: General derivatization strategies for this compound.

Acylation for Stable Amide Linkages

Acylation is a widely used and reliable method for modifying primary amines. The resulting amide bond is highly stable under physiological conditions, making it ideal for creating robust biological probes. Common acylating agents include activated esters, such as N-hydroxysuccinimide (NHS) esters, and acyl chlorides.

This protocol describes the synthesis of a biotinylated probe for use in affinity-based assays such as pull-downs or Western blotting.

Materials:

  • This compound

  • Biotin-NHS ester

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Silica gel for column chromatography

  • Thin Layer Chromatography (TLC) plates

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1 equivalent) in anhydrous DMF.

  • Base Addition: Add triethylamine (1.2 equivalents) to the solution to act as a base and scavenger for the released N-hydroxysuccinimide.

  • Acylation: To the stirred solution, add a solution of Biotin-NHS ester (1.1 equivalents) in anhydrous DMF dropwise at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a DCM:MeOH 9:1 mixture as eluent). The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, pour the reaction mixture into cold water to precipitate the product. Filter the precipitate and wash with water.

  • Purification: Dry the crude product under vacuum. Purify the product by column chromatography on silica gel using a gradient of DCM and MeOH as the eluent.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Table 1: Representative Reaction Parameters for Acylation

ParameterValueRationale
Solvent Anhydrous DMFA polar aprotic solvent that dissolves both reactants.
Base Triethylamine (TEA)Neutralizes the acidic byproduct, driving the reaction forward.
Temperature Room TemperatureSufficient for the reaction to proceed at a reasonable rate.
Stoichiometry Slight excess of Biotin-NHSEnsures complete consumption of the starting amine.
Purification Column ChromatographyRemoves unreacted starting materials and byproducts.
Urea and Thiourea Formation for Diverse Linkages

Reacting this compound with isocyanates or isothiocyanates provides a straightforward route to urea or thiourea derivatives, respectively.[11][12][13] These linkages are also stable and can be used to introduce a variety of functional groups.

This protocol details the synthesis of a fluorescent probe using fluorescein isothiocyanate (FITC).

Materials:

  • This compound

  • Fluorescein isothiocyanate (FITC)

  • Anhydrous Dimethylformamide (DMF)

  • Pyridine

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: Dissolve this compound (1 equivalent) in anhydrous DMF in a flask protected from light.

  • Base Addition: Add a small amount of pyridine (catalytic) to the solution.

  • Thiourea Formation: Add FITC (1.05 equivalents) to the solution and stir at room temperature.

  • Reaction Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 4-6 hours.

  • Work-up: After completion, evaporate the DMF under reduced pressure.

  • Purification: Purify the resulting solid by column chromatography on silica gel using a DCM:MeOH gradient to yield the desired fluorescently labeled product.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry. Store the final product protected from light.

Application in Biological Assays

The derivatized this compound molecules are powerful tools for a range of biological assays.

Diagram: Applications in Biological Assays

Biological_Applications Biotin_Probe Biotinylated This compound WB Western Blotting Biotin_Probe->WB Detection of Biotinylated Proteins IP Immunoprecipitation/ Affinity Pull-down Biotin_Probe->IP Isolation of Binding Partners Fluor_Probe Fluorescently Labeled This compound FM Fluorescence Microscopy Fluor_Probe->FM Cellular Localization Studies FC Flow Cytometry Fluor_Probe->FC Quantification of Labeled Cells

Caption: Applications of derivatized this compound in biological assays.

Fluorescence Microscopy for Cellular Imaging

Fluorescently labeled this compound derivatives can be used to visualize their distribution and localization within cells. The inherent fluorescence of the quinoline core, potentially enhanced by the 5-fluoro substituent and the attached fluorophore, allows for high-resolution imaging.[8][14]

Materials:

  • Fluorescently labeled this compound derivative (from Protocol 2)

  • Cultured cells on glass-bottom dishes

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Confocal microscope

Procedure:

  • Cell Seeding: Seed cells on glass-bottom dishes and allow them to adhere overnight.

  • Probe Incubation: Prepare a working solution of the fluorescent probe in cell culture medium. The optimal concentration should be determined empirically but typically ranges from 1-10 µM.

  • Labeling: Remove the old medium from the cells and add the probe-containing medium. Incubate for a specific period (e.g., 30-60 minutes) at 37°C in a CO₂ incubator.

  • Washing: After incubation, remove the probe-containing medium and wash the cells three times with warm PBS to remove any unbound probe.

  • Imaging: Add fresh culture medium or PBS to the cells and image them immediately using a confocal microscope with the appropriate excitation and emission settings for the fluorophore.

Flow Cytometry for Quantitative Analysis

Flow cytometry can be used to quantify the uptake of a fluorescent this compound derivative by a cell population or to analyze its effects on cellular parameters like apoptosis or cell cycle.[5][6]

This protocol assesses the ability of a derivatized compound to induce apoptosis.

Materials:

  • Derivatized this compound

  • Cultured cells in suspension or adherent cells

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the this compound derivative at various concentrations for a defined period (e.g., 24-48 hours). Include an untreated control.

  • Cell Harvesting: Harvest the cells (including any floating cells from adherent cultures) and wash them twice with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the stained cells by flow cytometry. Distinguish between live (Annexin V- and PI-negative), early apoptotic (Annexin V-positive, PI-negative), and late apoptotic/necrotic (Annexin V- and PI-positive) cells.[5]

Conclusion and Future Perspectives

This compound is a valuable and versatile building block for the creation of sophisticated chemical probes for biological research. The straightforward derivatization of its primary amino group allows for the introduction of a wide range of functionalities, enabling the synthesis of probes for diverse applications, from high-resolution cellular imaging to the identification of novel protein-ligand interactions. The strategic placement of the fluorine atom can confer advantageous properties to these probes, making them highly sensitive and robust tools. The protocols and strategies outlined in this guide provide a solid foundation for researchers to design and synthesize their own custom this compound-based probes, thereby accelerating discoveries in cellular and molecular biology.

References

Troubleshooting & Optimization

Technical Support Center: A Guide to Improving the Yield of 5-Fluoroquinolin-4-amine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Fluoroquinolin-4-amine. This guide is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot and optimize this crucial synthesis. We will move beyond simple procedural lists to explore the underlying chemical principles, helping you make informed decisions to maximize your yield and purity.

The 4-aminoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The introduction of a fluorine atom at the 5-position can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, making this compound a valuable building block. However, its synthesis, particularly the C-N bond formation step, can be challenging. This guide provides a structured approach to overcoming common hurdles.

Part 1: The Primary Synthetic Approach: Palladium-Catalyzed Buchwald-Hartwig Amination

The most robust and widely adopted method for constructing the C4-amine bond on the quinoline core is the Buchwald-Hartwig amination.[2] This palladium-catalyzed cross-coupling reaction provides a powerful tool for forming C-N bonds under relatively mild conditions.[2] The general transformation involves the reaction of 4-chloro-5-fluoroquinoline with an ammonia source in the presence of a palladium catalyst, a phosphine ligand, and a base.

Understanding the catalytic cycle is fundamental to troubleshooting. The reaction proceeds through three key stages: oxidative addition of the aryl halide to the Pd(0) complex, coordination and deprotonation of the amine, and finally, reductive elimination to form the desired product and regenerate the Pd(0) catalyst.[3]

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)(X)Ln OxAdd->PdII AmineCoord Amine Coordination PdII->AmineCoord NH3 Amido [Ar-Pd(II)(NH2)Ln]+ AmineCoord->Amido -HX (Base) RedElim Reductive Elimination Amido->RedElim RedElim->Pd0 Ar-NH2 Product This compound RedElim->Product ArX 4-Chloro-5-fluoroquinoline ArX->OxAdd NH3 Ammonia Source NH3->AmineCoord Base Base Base->AmineCoord

Caption: Simplified Buchwald-Hartwig catalytic cycle for amination.

Part 2: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis of this compound in a direct question-and-answer format.

Q1: My reaction yield is consistently low (<30%). What are the first parameters I should investigate?

Low yield is the most frequent complaint. A systematic approach is crucial. Before making drastic changes, verify the quality and purity of your starting materials (4-chloro-5-fluoroquinoline and solvent) and ensure your reaction is conducted under a strictly inert atmosphere (Nitrogen or Argon), as palladium catalysts are sensitive to oxygen.[2]

The primary factors to optimize are the core components of the catalytic system. This logical flow can guide your optimization efforts:

Troubleshooting_Workflow start Low Yield Reported check_purity 1. Verify Starting Material Purity & Inert Atmosphere start->check_purity optimize_catalyst 2. Optimize Catalyst System (Ligand & Pd Source) check_purity->optimize_catalyst If purity is confirmed optimize_base 3. Screen Base & Equivalents optimize_catalyst->optimize_base If yield still low optimize_conditions 4. Adjust Temperature & Concentration optimize_base->optimize_conditions If minor improvement success Yield Improved optimize_conditions->success

Caption: A logical workflow for troubleshooting low reaction yield.

Q2: How do I choose the optimal Palladium catalyst and ligand?

The choice of catalyst and, more importantly, the ligand is paramount. While simple catalysts like Pd(OAc)₂ or Pd₂(dba)₃ can work, modern, well-defined palladium pre-catalysts are often more reliable and active at lower loadings.[3]

  • Palladium Pre-catalysts: Generations 3 and 4 (G3, G4) pre-catalysts are highly recommended.[3] They are air-stable solids that rapidly form the active Pd(0) species in solution, leading to more reproducible results. An excellent starting point is XPhos Pd G3 .

  • Ligands: The ligand stabilizes the palladium center and facilitates the key steps of the catalytic cycle. For an electron-rich heterocyclic substrate like a quinoline, bulky, electron-rich biarylphosphine ligands are typically the most effective.

    • Recommended Starting Ligand: XPhos is a robust, general-purpose ligand for C-N cross-coupling.[4]

    • Alternatives for Optimization: If XPhos gives suboptimal results, consider screening other ligands like RuPhos or BrettPhos . These can sometimes offer superior performance depending on the specific steric and electronic environment.

Q3: What is the role of the base, and which one should I use?

The base's primary role is to deprotonate the coordinated amine, facilitating the formation of the palladium-amido complex prior to reductive elimination.[3] The choice of base can dramatically affect reaction rate and side product formation.

  • Strong Bases: Sodium tert-butoxide (NaOt-Bu) is a very strong, effective base for many aminations.[2] However, its high reactivity can sometimes promote side reactions or substrate degradation if the temperature is too high.

  • Weaker Inorganic Bases: Potassium phosphate (K₃PO₄) and Cesium carbonate (Cs₂CO₃) are excellent alternatives.[5] They are less aggressive and can lead to cleaner reactions, albeit sometimes requiring slightly higher temperatures or longer reaction times. For this specific synthesis, K₃PO₄ is a highly recommended starting point due to its balance of reactivity and handling.

  • Equivalents: Typically, 1.5 to 2.0 equivalents of the base are sufficient. Using a large excess can sometimes be detrimental.[4]

Q4: I'm using ammonia as my amine source, but the results are inconsistent. What are better alternatives?

Using ammonia gas directly is challenging due to its volatility and difficulty in precise measurement.

  • Ammonia Solution: A commercially available solution of ammonia in a solvent like 1,4-dioxane (e.g., 0.5 M) is a much more reliable and quantifiable source.

  • Ammonia Surrogates: In some cases, ammonia surrogates like benzophenone imine followed by hydrolysis can provide the primary amine. However, this adds steps to the synthesis. For this target, a direct approach with a quantified ammonia solution is preferable.

Q5: My purification is difficult, with persistent catalyst residues. How can I improve the isolation of the pure product?

Palladium and phosphine ligand residues can complicate purification.

  • Aqueous Workup: After the reaction is complete, a standard aqueous workup is essential. Dilute the reaction mixture with a solvent like ethyl acetate or dichloromethane and wash with water and brine to remove the bulk of the inorganic base.

  • Filtration through a Plug: Before concentrating the organic layer, pass it through a short plug of silica gel or Celite®. This can effectively remove a significant amount of the palladium catalyst.

  • Column Chromatography: Flash column chromatography on silica gel is typically required for final purification. A gradient elution system, starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with ethyl acetate or dichloromethane/methanol, is usually effective.

  • Acid-Base Extraction: As this compound is basic, you can perform an acid-base extraction. Dissolve the crude product in an organic solvent and extract with dilute aqueous HCl. The protonated product will move to the aqueous layer, leaving non-basic impurities behind. Then, neutralize the aqueous layer with a base (e.g., NaOH or NaHCO₃) to precipitate the pure product, which can be collected by filtration.

Part 3: Optimized Experimental Protocol

This protocol provides a robust starting point for the synthesis, incorporating the principles discussed above.

Protocol: Buchwald-Hartwig Amination of 4-chloro-5-fluoroquinoline

Materials:

  • 4-chloro-5-fluoroquinoline (1.0 eq)

  • XPhos Pd G3 (0.02 eq, 2 mol%)

  • XPhos (0.04 eq, 4 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (2.0 eq)

  • Ammonia in 1,4-Dioxane (0.5 M solution, 1.5 eq)

  • Anhydrous Toluene or Dioxane

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask or reaction vial, add 4-chloro-5-fluoroquinoline, XPhos Pd G3, XPhos, and finely ground K₃PO₄.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen gas three times to ensure an inert atmosphere.

  • Solvent Addition: Under a positive pressure of inert gas, add anhydrous toluene (to make a ~0.2 M solution based on the starting material).

  • Amine Addition: Add the 0.5 M solution of ammonia in 1,4-dioxane via syringe.

  • Heating: Place the sealed reaction vessel in a preheated oil bath at 100-110 °C.

  • Monitoring: Stir the reaction vigorously. Monitor the progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove inorganic solids, washing the pad with additional ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2x) and then with brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of 0-10% methanol in dichloromethane) to afford pure this compound.

Part 4: Data-Driven Optimization Parameters

Systematic optimization, often guided by Design of Experiments (DoE), is the most efficient way to maximize yield.[4] The following table summarizes key parameters and their typical effects, providing a basis for your optimization strategy.

ParameterVariableTypical RangeRationale & Expected Outcome
Catalyst Loading XPhos Pd G3 (mol%)1 - 5 mol%Higher loading can increase reaction rate but also cost and purification difficulty. Start with 2 mol% and adjust as needed.[4]
Base TypeK₃PO₄, NaOt-Bu, Cs₂CO₃K₃PO₄ is a good starting point. NaOt-Bu may offer faster rates but risks side reactions. Screen for the cleanest conversion.[5]
Equivalents1.5 - 3.0 eqToo little base will stall the reaction. Too much can be detrimental. 2.0 eq is often the sweet spot.[4]
Solvent TypeToluene, Dioxane, 2-MeTHFSolvent choice impacts solubility of the base and catalyst. Toluene and dioxane are excellent starting points.[2][5]
Temperature (°C)80 - 120 °CHigher temperatures increase reaction rates but can also lead to catalyst decomposition or side reactions. Find the minimum temperature for efficient conversion.[3]
Concentration Molarity (M)0.1 - 0.5 MMore dilute conditions can sometimes suppress bimolecular side reactions, while higher concentrations can speed up the desired reaction.

References

Technical Support Center: Purification of 5-Fluoroquinolin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-Fluoroquinolin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the isolation and purification of this valuable synthetic intermediate. Drawing upon established chemical principles and field-proven insights, this resource provides troubleshooting guides and frequently asked questions to ensure the successful purification of this compound in your laboratory.

I. Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the properties and handling of this compound that are crucial for its successful purification.

Q1: What are the key physicochemical properties of this compound that influence its purification?

A1: Understanding the physicochemical properties of this compound is the foundation for developing an effective purification strategy. Key properties include:

  • Basicity: As an aromatic amine, this compound is a weak base.[1] This property is crucial for purification techniques such as acid-base extraction and ion-exchange chromatography. The pKa of the protonated amine influences its solubility in aqueous acidic solutions.

  • Solubility: The solubility of this compound can be challenging. While it may exhibit some solubility in polar organic solvents, its flat, aromatic structure can lead to poor solubility in non-polar solvents and even some polar aprotic solvents at room temperature.[2] Solubility data for the related compound 5-Fluorouracil shows variability across different solvents, which suggests that solvent screening is critical.[3]

  • Polarity: The presence of the amine and fluoro groups, along with the quinoline core, imparts a moderate to high polarity to the molecule. This polarity dictates its behavior in chromatographic separations.

  • Potential for Hydrogen Bonding: The primary amine group can act as a hydrogen bond donor, while the quinoline nitrogen and the fluorine atom can act as hydrogen bond acceptors. This influences its solubility and interaction with chromatographic stationary phases.[4]

Q2: What are the common impurities expected during the synthesis of this compound?

A2: Impurities can arise from starting materials, side reactions, or degradation. Common impurities may include:

  • Unreacted Starting Materials: Depending on the synthetic route, residual starting materials may be present.

  • Isomeric Impurities: Incomplete regioselectivity during synthesis can lead to the formation of other fluoroquinolin-amine isomers.

  • Byproducts of the Reaction: The synthesis of quinolines can involve cyclization reactions that may produce various byproducts.[5] For instance, in the synthesis of related heterocyclic amines, byproducts can be formed if the reaction conditions are not carefully controlled.[6]

  • Degradation Products: Aromatic amines can be susceptible to oxidation, especially if exposed to air and light over extended periods.

  • Nitrosamine Impurities: As a secondary amine precursor, there is a potential risk of forming nitrosamine impurities if nitrosating agents are present.[7][8] Regulatory agencies have strict limits on these impurities due to their carcinogenic potential.

Q3: How should this compound be stored to maintain its purity?

A3: To minimize degradation, this compound should be stored in a cool, dry, and dark place. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. The container should be tightly sealed to prevent moisture absorption.

II. Troubleshooting Guide

This section provides a question-and-answer formatted guide to troubleshoot specific issues you may encounter during the purification of this compound.

A. Crystallization and Precipitation Issues

Q4: My this compound product is an oil and will not crystallize. What should I do?

A4: Oiling out is a common problem, often due to residual solvent or impurities that inhibit crystal lattice formation. Here is a systematic approach to induce crystallization:

  • Purity Check: First, assess the purity of your product using TLC or LC-MS. Significant impurities may need to be removed by another method (e.g., column chromatography) before attempting crystallization again.

  • Solvent System Screening: The choice of solvent is critical. A good crystallization solvent will dissolve the compound when hot but have low solubility when cold.

    • Anti-Solvent Addition: If your compound is highly soluble in a particular solvent, you can try adding an "anti-solvent" (a solvent in which your compound is insoluble) dropwise to the solution at a slightly elevated temperature until it becomes turbid, then allow it to cool slowly. For compounds soluble in DMF or DMSO, anti-solvents like water, dichloromethane, or ethers can be effective.[2]

  • Seeding: If you have a small amount of pure, solid material, adding a seed crystal to a supersaturated solution can initiate crystallization.

  • Scratching: Scratching the inside of the flask with a glass rod at the meniscus can create nucleation sites for crystal growth.

  • Slow Evaporation: Dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly in a loosely covered beaker or flask.

Experimental Protocol: Anti-Solvent Crystallization

  • Dissolve the oily this compound in a minimum amount of a hot solvent in which it is soluble (e.g., ethanol, isopropanol).

  • While the solution is still warm, slowly add an anti-solvent (e.g., water, hexane) dropwise with stirring until you observe persistent cloudiness.

  • Gently warm the mixture until the solution becomes clear again.

  • Allow the solution to cool slowly to room temperature, and then in an ice bath or refrigerator.

  • Collect the precipitated crystals by filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.

B. Column Chromatography Challenges

Q5: I am seeing significant tailing of my this compound spot on the TLC plate and poor separation during column chromatography. Why is this happening and how can I fix it?

A5: Tailing is a common issue when purifying amines on silica gel. It is primarily caused by the interaction of the basic amine with the acidic silanol groups on the silica surface.

Causality: The lone pair of electrons on the amine nitrogen can interact strongly with the acidic protons of the silanol groups (Si-OH) on the silica gel. This strong interaction leads to a slow desorption rate, resulting in band broadening and tailing.

Solutions:

  • Basified Mobile Phase: Add a small amount of a basic modifier to your eluent to neutralize the acidic sites on the silica gel.

    • Triethylamine (TEA): Typically, 0.1-1% triethylamine is added to the mobile phase. The TEA will preferentially bind to the acidic sites, allowing your amine to elute with a more symmetrical peak shape.

    • Ammonia: A solution of methanol saturated with ammonia can also be used as a polar component of the mobile phase.

  • Use of Deactivated Silica: Commercially available deactivated silica gel (e.g., with a basic surface treatment) can be used.

  • Alternative Stationary Phases: Consider using a different stationary phase, such as alumina (basic or neutral), which is less acidic than silica gel.

Table 1: Recommended Mobile Phase Modifiers for Amine Chromatography on Silica Gel

ModifierConcentrationNotes
Triethylamine (TEA)0.1 - 1.0% (v/v)Volatile, easy to remove. Can be used with a wide range of solvents.
Ammonia (in MeOH)7N solution in MeOHUse as a polar component of the eluent. Effective but requires careful handling.
Pyridine0.1 - 0.5% (v/v)Less common due to its odor and higher boiling point.

Q6: My this compound is not eluting from the silica gel column, even with a very polar mobile phase.

A6: If your compound is highly polar, it may have very strong interactions with the silica gel.

Troubleshooting Steps:

  • Increase Mobile Phase Polarity: Ensure you have tried a sufficiently polar solvent system. A gradient elution from a less polar to a more polar system is often effective. For highly polar compounds, solvent systems like dichloromethane/methanol or even dichloromethane/methanol/ammonia might be necessary.

  • Check for Insolubility: Your compound might be precipitating on the column if the mobile phase is not a good solvent for it. Ensure your compound is soluble in the chosen eluent.

  • Consider Reverse-Phase Chromatography: If normal-phase chromatography is proving difficult, reverse-phase chromatography (e.g., using a C18 stationary phase) may be a better option. In reverse-phase, polar compounds elute earlier. A typical mobile phase would be a mixture of water and acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape.

Purification_Workflow start Crude this compound purity_check Assess Purity (TLC, LC-MS) start->purity_check decision Is Purity > 95%? purity_check->decision crystallization Crystallization / Precipitation decision->crystallization Yes chromatography Column Chromatography decision->chromatography No final_product Pure Product crystallization->final_product troubleshoot_cryst Troubleshoot Crystallization (Oiling out, etc.) crystallization->troubleshoot_cryst chromatography->crystallization troubleshoot_chrom Troubleshoot Chromatography (Tailing, Retention) chromatography->troubleshoot_chrom

References

Technical Support Center: Synthesis of 5-Fluoroquinolin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the synthesis of 5-Fluoroquinolin-4-amine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. We will delve into the causality behind experimental observations and provide field-proven troubleshooting strategies to optimize your reaction outcomes.

Introduction: The Synthetic Challenge

This compound is a valuable heterocyclic building block in medicinal chemistry, notably as a scaffold in various therapeutic agents. Its synthesis, while conceptually straightforward, is often plagued by issues related to regioselectivity, harsh reaction conditions, and the formation of persistent impurities. The influential electronic properties of the fluorine substituent dictate the reactivity of the precursors and intermediates, demanding precise control over the reaction parameters.[1][2] This guide addresses the most frequent side reactions and provides robust protocols to mitigate them.

A prevalent and reliable method for constructing the 4-aminoquinoline core is the Gould-Jacobs pathway.[3] This route begins with the condensation of a substituted aniline with diethyl ethoxymethylenemalonate (EMME), followed by a high-temperature thermal cyclization to form a 4-hydroxyquinoline intermediate. Subsequent chlorination and amination steps yield the final product.

G cluster_0 Gould-Jacobs Pathway A 3-Fluoroaniline C Condensation Intermediate A->C Condensation B Diethyl Ethoxymethylenemalonate (EMME) B->C D 4-Hydroxy-5-fluoroquinoline C->D Thermal Cyclization (~250 °C) E 4-Chloro-5-fluoroquinoline D->E Chlorination (e.g., POCl₃) F This compound E->F Amination (e.g., NH₄OH)

Caption: The Gould-Jacobs pathway for this compound synthesis.

Troubleshooting Guide: Side Reactions & Mitigation

This section addresses specific experimental problems in a question-and-answer format, providing both mechanistic explanations and actionable solutions.

Q1: My thermal cyclization of the condensation intermediate is producing a low yield and significant black tar. What is happening and how can I prevent it?

A1: Tar formation is a classic side reaction in high-temperature quinoline syntheses like the Skraup and Gould-Jacobs reactions.[4][5] It arises from the thermal decomposition and polymerization of starting materials and intermediates under harsh acidic or thermal conditions.

Causality:

  • Overheating: Localized hotspots can exceed the decomposition temperature of your intermediate, leading to indiscriminate bond cleavage and polymerization.

  • Atmospheric Oxidation: At high temperatures, trace oxygen can promote oxidative side reactions, contributing to the formation of complex, high-molecular-weight tars.

  • Inefficient Heat Transfer: Solid-phase or highly viscous reactions often suffer from poor heat distribution, exacerbating the overheating issue.

Troubleshooting & Optimization:

  • Use a High-Boiling Point Solvent/Heat Transfer Medium: Instead of heating the neat solid, perform the cyclization in a high-boiling, inert solvent. This ensures even heat distribution and a more controllable reaction temperature.

  • Maintain an Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to prevent oxidative side reactions.

  • Optimize Temperature: Do not assume a higher temperature is better. Systematically lower the reaction temperature in 10 °C increments to find the minimum required for efficient cyclization without significant decomposition.

Heat Transfer MediumBoiling Point (°C)AdvantagesDisadvantages
Dowtherm™ A257Excellent thermal stability, widely used.Can be difficult to remove from product.
Diphenyl ether259Similar to Dowtherm A, effective heat transfer.Strong odor, can be challenging to remove.
Mineral Oil>300Inexpensive, inert, wide temperature range.Can be difficult to clean from glassware.

Protocol: Optimized Thermal Cyclization

  • In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, suspend the crude condensation intermediate (1.0 eq) in Dowtherm™ A (3-5 mL per gram of substrate).

  • Begin vigorous stirring to ensure a uniform slurry.

  • Slowly heat the mixture in a sand bath or with a heating mantle to 245-250 °C.

  • Monitor the reaction progress by TLC (thin-layer chromatography), taking aliquots every 30 minutes.

  • Upon completion, allow the mixture to cool to below 100 °C.

  • Dilute the mixture with a hydrocarbon solvent like hexane or toluene to precipitate the product.

  • Collect the solid product by vacuum filtration and wash thoroughly with the same solvent to remove the heat transfer medium.

Q2: My final product is contaminated with an isomer. How can I confirm if it's the 7-fluoro or another regioisomer, and why did it form?

A2: The formation of regioisomers is a significant challenge when using substituted anilines in quinoline synthesis.[6] In the case of 3-fluoroaniline, the thermal cyclization can potentially proceed to form either the desired 5-fluoroquinoline or the undesired 7-fluoroquinoline.

Causality (Regioselectivity): The cyclization step is an intramolecular electrophilic aromatic substitution. The directing effect of the substituents on the aniline ring dictates the position of the ring closure.

  • The amino group (in its enamine form) is a powerful ortho-, para-director.

  • The fluorine atom is an ortho-, para-director due to its lone pairs (mesomeric effect) but is also strongly deactivating due to its high electronegativity (inductive effect).[1]

The cyclization occurs at one of the two ortho positions relative to the amino group. The fluorine at the meta-position influences the relative reactivity of these two sites. While the 5-position is generally favored, subtle changes in reaction conditions or the electronic nature of the intermediate can lead to the formation of the 7-fluoro isomer.

Troubleshooting & Identification:

G cluster_0 Isomer Identification Workflow Start Crude Product (Mixture of Isomers) TLC 1. TLC Analysis (Multiple Spots?) Start->TLC LCMS 2. LC-MS Analysis (Confirm Same Mass) TLC->LCMS Yes NMR 3. ¹H and ¹⁹F NMR (Definitive Structure) LCMS->NMR Purify 4. Column Chromatography NMR->Purify End Isolated 5-Fluoro Isomer Purify->End

Caption: Workflow for the identification and separation of fluoroquinoline isomers.

  • LC-MS Analysis: Liquid chromatography-mass spectrometry will confirm the presence of two compounds with the identical mass-to-charge ratio (M+H)⁺, confirming they are isomers.

  • ¹H NMR Spectroscopy: The proton coupling patterns, particularly for the aromatic protons on the benzene ring portion of the quinoline, will be distinct for each isomer. The coupling constants (J-values) between the protons and the fluorine atom (JHF) are diagnostic.

  • ¹⁹F NMR Spectroscopy: This is the most definitive method. Each regioisomer will exhibit a distinct chemical shift in the fluorine NMR spectrum.

Mitigation:

  • Catalyst Screening: While the Gould-Jacobs cyclization is typically thermal, some acid catalysts (e.g., polyphosphoric acid (PPA) or Eaton's reagent) can be used at lower temperatures and may improve regioselectivity.[5]

  • Purification: If isomer formation is unavoidable, careful column chromatography on silica gel is typically effective for separation. A gradient elution from hexane/ethyl acetate is a good starting point.

Q3: The conversion of 4-hydroxy-5-fluoroquinoline to 4-chloro-5-fluoroquinoline is low-yielding and produces a dark, viscous crude product.

A3: This chlorination step, commonly performed with phosphorus oxychloride (POCl₃), can be aggressive and lead to side reactions if not properly controlled. The 4-hydroxyquinoline (which exists as the 4-quinolone tautomer) can be susceptible to decomposition and phosphorylation side reactions.

Causality:

  • Incomplete Reaction: Insufficient heating or reaction time can lead to a low conversion rate.

  • Phosphorylation: The hydroxyl group can react with POCl₃ to form phosphate esters, which are difficult to remove and can contribute to the dark, oily nature of the crude product.

  • Decomposition: Excessively high temperatures can cause decomposition of the quinoline ring system.

Troubleshooting & Optimization:

  • Control Temperature: The reaction should be heated to reflux (approx. 110 °C for POCl₃), but not super-heated. Use a temperature-controlled oil bath.

  • Use a Co-solvent/Catalyst: Adding a small amount of a high-boiling tertiary amine like N,N-dimethylaniline or a catalytic amount of dimethylformamide (DMF) can accelerate the reaction, allowing for lower temperatures or shorter reaction times.

  • Careful Work-up: The work-up is critical. The reaction mixture must be cooled significantly before being quenched by slowly adding it to ice water. This step is highly exothermic and must be done cautiously in a fume hood. Neutralizing the acidic solution with a base (e.g., sodium carbonate or ammonia) will precipitate the product.[4]

Protocol: Optimized Chlorination

  • To a flask containing 4-hydroxy-5-fluoroquinoline (1.0 eq), add phosphorus oxychloride (POCl₃, 5-10 eq) and a catalytic amount of DMF (0.1 eq).

  • Fit the flask with a reflux condenser (with a drying tube) and heat the mixture to 100-110 °C for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Allow the mixture to cool to room temperature.

  • In a separate, large beaker, prepare a mixture of crushed ice and water.

  • In a well-ventilated fume hood , slowly and carefully pour the reaction mixture onto the ice with vigorous stirring.

  • Once the quench is complete, slowly add a saturated solution of sodium carbonate or concentrated ammonium hydroxide until the pH is basic (~8-9).

  • The solid 4-chloro-5-fluoroquinoline will precipitate. Stir for 30 minutes, then collect the solid by vacuum filtration, wash with cold water, and dry thoroughly.

Frequently Asked Questions (FAQs)

FAQ 1: What is the mechanistic role of the fluorine substituent in directing the cyclization? The fluorine atom at the 3-position of the aniline precursor has competing electronic effects. Its strong inductive electron-withdrawing effect (-I) deactivates the entire ring towards electrophilic attack. However, its lone pairs can participate in resonance, directing incoming electrophiles to the ortho and para positions (+M effect). In the Conrad-Limpach or Gould-Jacobs cyclization, the ring closure is an intramolecular electrophilic substitution. The fluorine's influence on the electron density at the C2 and C6 positions of the aniline ring (which become the C7 and C5 positions of the quinoline) determines the regiochemical outcome.[1][2] Typically, closure to the C6 position (forming the 5-fluoroquinoline) is favored, but conditions can alter the balance, leading to the 7-fluoro isomer.

FAQ 2: Are there alternative, milder synthetic routes to avoid the harsh conditions of thermal cyclization? Yes, modern organometallic chemistry offers milder alternatives. Palladium-catalyzed reactions, for example, can be used to construct the quinoline core under significantly less harsh conditions.[7] These methods, such as carbonylative Sonogashira coupling followed by cyclization, often provide better functional group tolerance and can improve regioselectivity.[8] However, they may require more specialized reagents and catalysts compared to classical methods.

FAQ 3: During the final amination step, what causes the formation of bis-quinoline byproducts? This can occur if the amine source is not in sufficient excess or if the reaction conditions are not optimized. The primary amine product, this compound, can act as a nucleophile itself and react with another molecule of the 4-chloro-5-fluoroquinoline starting material. To avoid this, a large excess of the aminating agent (e.g., ammonium hydroxide or a protected amine) is typically used to ensure the chloro-quinoline is consumed before it can react with the product.[9]

References

Technical Support Center: Optimization of Reaction Conditions for 5-Fluoroquinolin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and optimization of 5-Fluoroquinolin-4-amine. This document is designed for researchers, chemists, and drug development professionals who are actively working with this important chemical intermediate. Our goal is to provide practical, field-tested insights to help you navigate common experimental challenges, optimize your reaction conditions, and troubleshoot effectively.

Introduction: The Synthetic Challenge

This compound is a key building block in the synthesis of various pharmaceutically active compounds, particularly in the development of novel kinase inhibitors and antimalarial agents. Its synthesis, while conceptually straightforward, is often plagued by issues such as low yields, competing side reactions, and purification difficulties. The primary synthetic routes involve the amination of a 4-halo-5-fluoroquinoline precursor, typically 4-chloro-5-fluoroquinoline. This guide focuses on the two most prevalent and effective methods: classical Nucleophilic Aromatic Substitution (SNAr) and modern Palladium-Catalyzed Buchwald-Hartwig Amination.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis of this compound in a direct question-and-answer format.

Q1: My reaction shows very low or no conversion of the starting material (4-chloro-5-fluoroquinoline). What are the likely causes and solutions?

Answer:

Low or no conversion is a common issue that can typically be traced back to insufficient reaction activation, improper reagent choice, or catalyst issues.

For Nucleophilic Aromatic Substitution (SNAr) Reactions:

  • Insufficient Activation Energy: SNAr reactions often require significant thermal energy to overcome the activation barrier.[1] The electron-withdrawing nature of the quinoline nitrogen and the C5-fluorine atom activates the C4 position, but high temperatures are still frequently necessary.

    • Solution: Gradually increase the reaction temperature. If you are running the reaction in a sealed vessel, ensure it is rated for the intended temperature and resulting pressure. Microwave-assisted synthesis can be an effective strategy to rapidly achieve high temperatures and improve yields.[2]

  • Inadequate Ammonia Source/Concentration: Using aqueous ammonia (ammonium hydroxide) at atmospheric pressure may not provide a sufficient concentration of the nucleophile (NH₃) in the organic solvent.

    • Solution: Consider using a sealed-tube reaction with anhydrous ammonia dissolved in a suitable solvent (e.g., dioxane, methanol) or using ammonia gas bubbled through the reaction mixture at elevated pressure. Alternatively, heating a mixture of the substrate with an excess of ammonium hydroxide in a solvent like ethanol or DMSO in a sealed vessel is a common industrial approach.[3]

For Buchwald-Hartwig Amination Reactions:

  • Catalyst Deactivation: The palladium catalyst is the heart of this reaction. It can be poisoned by impurities in the starting materials, solvents, or atmosphere (oxygen).

    • Solution: Ensure all reagents and solvents are anhydrous and of high purity. Degas the solvent thoroughly (e.g., by sparging with argon or nitrogen for 30-60 minutes) before adding the catalyst and reagents. Maintain a positive pressure of an inert atmosphere (N₂ or Ar) throughout the entire setup and reaction time.

  • Incorrect Ligand Choice: The choice of phosphine ligand is critical for successful Buchwald-Hartwig amination, especially with heteroaromatic chlorides.[4] The ligand stabilizes the palladium center and facilitates the key steps of the catalytic cycle.

    • Solution: For challenging substrates like heteroaryl chlorides, bulky, electron-rich biarylphosphine ligands such as XPhos, SPhos, or BrettPhos are often superior to first-generation ligands like P(o-tol)₃.[5][6] It is often necessary to screen a small panel of ligands to find the optimal one for your specific conditions.

  • Base Incompatibility: The base's role is to deprotonate the amine, but an incorrect choice can hinder the reaction.[4]

    • Solution: Sodium tert-butoxide (NaOt-Bu) is a common and effective base. However, if your substrate has base-sensitive functional groups, weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be used, though they may require higher temperatures or longer reaction times.

Q2: My reaction is producing a significant amount of a side product that appears to be 5-fluoroquinoline (hydrodehalogenation). How can I prevent this?

Answer:

The formation of 5-fluoroquinoline is a result of hydrodehalogenation, where the chlorine atom is replaced by a hydrogen atom. This is a particularly common side reaction in palladium-catalyzed processes.

  • Cause (Buchwald-Hartwig): This side reaction can occur via β-hydride elimination from the palladium-amido intermediate.[7] It can also be caused by impurities (e.g., water, alcohols) that can generate palladium hydride species, which then participate in a reductive cycle.

    • Solution 1: Rigorous Control of Reaction Conditions: Ensure strictly anhydrous and anaerobic conditions. Impurities can be a source of hydrides.

    • Solution 2: Ligand Selection: The choice of ligand can influence the rate of reductive elimination versus side reactions. Bidentate ligands or very bulky monophosphine ligands can sometimes suppress hydrodehalogenation by preventing the formation of intermediates prone to β-hydride elimination.[7]

    • Solution 3: Re-evaluate the Base: In some cases, the choice of base can influence the prevalence of this side reaction. Experimenting with different bases (e.g., switching from NaOt-Bu to K₃PO₄) may be beneficial.

Q3: The reaction works, but purification is difficult. The product streaks badly on silica gel columns. What is the best purification strategy?

Answer:

The basicity of the 4-amino group in this compound is the primary cause of purification challenges on silica gel, leading to significant tailing.

  • Solution 1: Modified Column Chromatography:

    • Basic Eluent: Add a small amount of a volatile base to your eluent system. Typically, 0.5-1% triethylamine (TEA) or ammonium hydroxide in a dichloromethane/methanol or ethyl acetate/hexane solvent system is highly effective. The amine additive competes for the acidic silanol groups on the silica surface, preventing your product from strongly adsorbing and allowing it to elute in sharper bands.[3]

    • Alternative Stationary Phase: Consider using a different stationary phase, such as neutral or basic alumina, which is less acidic than silica and can improve separation for basic compounds.

  • Solution 2: Acid-Base Extraction:

    • Dissolve the crude reaction mixture in an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Extract with a dilute aqueous acid solution (e.g., 1M HCl). Your basic product will move into the aqueous layer as the protonated salt, while non-basic impurities remain in the organic layer.

    • Wash the aqueous layer with fresh organic solvent to remove any trapped impurities.

    • Carefully basify the aqueous layer with a base like sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) until the product precipitates or can be extracted back into a fresh portion of organic solvent.

    • Dry the final organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the purified product.[3]

Frequently Asked Questions (FAQs)

Q: Which synthetic route is generally preferred for synthesizing this compound: SNAr or Buchwald-Hartwig amination?

A: The choice depends on scale, cost, and available equipment.

  • SNAr is often preferred for large-scale industrial synthesis due to its lower cost (no expensive palladium catalyst or phosphine ligand) and simpler setup. However, it often requires high temperatures and pressures, which may not be feasible in a standard laboratory setting.[3][8]

  • Buchwald-Hartwig Amination offers greater versatility, milder reaction conditions (often at or below 100 °C at atmospheric pressure), and typically higher yields on a lab scale. It is the method of choice for medicinal chemistry applications where substrate scope and efficiency are more critical than raw material cost.[5][7]

Q: What is the best source of ammonia for this amination?

A: Several ammonia sources can be used, each with pros and cons:

  • Ammonia Gas: Provides a high concentration of the nucleophile but requires specialized equipment for safe handling (pressure-rated vessel, gas lines).

  • Ammonium Hydroxide: Inexpensive and readily available. Often used in sealed-tube reactions where heating increases the partial pressure of ammonia.[3]

  • Lithium bis(trimethylsilyl)amide (LHMDS): This acts as an "ammonia equivalent." It is a powerful nucleophile used in Buchwald-Hartwig reactions, often providing excellent yields where other ammonia sources fail.[9]

Q: What are the key safety considerations when running these reactions?

A:

  • High-Pressure Reactions: When using sealed vessels for SNAr reactions, always use a blast shield and ensure the vessel is rated for temperatures and pressures well above your intended operating conditions.

  • Ammonia: Ammonia gas is toxic and corrosive. Always work in a well-ventilated chemical fume hood and use appropriate personal protective equipment (PPE).

  • Palladium Catalysts: Some palladium catalysts and phosphine ligands can be air-sensitive or pyrophoric. Handle them under an inert atmosphere.

  • Strong Bases: Bases like NaOt-Bu are corrosive and moisture-sensitive. Handle with care in a dry environment.

Data Presentation & Visualization

Table 1: Comparison of Typical Reaction Conditions
FeatureNucleophilic Aromatic Substitution (SNAr)Buchwald-Hartwig Amination
Precursor 4-Chloro-5-fluoroquinoline4-Chloro-5-fluoroquinoline
Nucleophile Ammonium Hydroxide, Ammonia (gas)Ammonia source (e.g., LHMDS, NH₃ gas)
Catalyst NonePd₂(dba)₃, Pd(OAc)₂ (0.5-5 mol%)
Ligand NoneXPhos, SPhos, BrettPhos (1-10 mol%)
Base Excess NH₃ or non-nucleophilic baseNaOt-Bu, K₂CO₃, Cs₂CO₃
Solvent DMSO, Ethanol, DioxaneToluene, Dioxane, THF
Temperature High (120-180 °C), often requires sealed vesselModerate (80-110 °C)
Advantages Low cost, simple reagents, scalable.Mild conditions, high yields, broad scope.[5][7]
Disadvantages Harsh conditions (high T/P), limited scope.High cost, air/moisture sensitivity.

Diagrams of Workflows and Mechanisms

G cluster_0 General Troubleshooting Workflow start Low Yield or Impure Product check_reagents 1. Check Reagents - Purity of Starting Material? - Solvent Anhydrous? - Reagents Weighed Correctly? start->check_reagents check_conditions 2. Verify Reaction Conditions - Inert Atmosphere Maintained? - Correct Temperature? - Adequate Stirring? check_reagents->check_conditions check_workup 3. Analyze Workup & Purification - Correct pH for Extraction? - Column Overloaded? - Eluent System Optimized? check_conditions->check_workup optimize Systematic Optimization - Screen Ligands/Bases - Adjust Temperature/Time - Change Solvent check_workup->optimize

Caption: A systematic workflow for troubleshooting common issues.

G cluster_1 S(N)Ar Mechanism A 4-Chloro-5-fluoroquinoline + NH3 B Step 1: Nucleophilic Attack (Rate-Determining) A->B Addition C Meisenheimer Complex (Resonance-Stabilized Anion) B->C D Step 2: Elimination (Fast) C->D Loss of Leaving Group E This compound + Cl- D->E Restores Aromaticity

Caption: Simplified mechanism for the SNAr reaction.

G cluster_2 Buchwald-Hartwig Catalytic Cycle Pd0 L-Pd(0) OA Oxidative Addition Pd0->OA Ar-Cl Complex1 L-Pd(II)(Ar)(X) OA->Complex1 Coord Amine Coordination & Deprotonation Complex1->Coord + NH3 + Base Complex2 L-Pd(II)(Ar)(NHR) Coord->Complex2 RE Reductive Elimination Complex2->RE RE->Pd0 Product (Ar-NH2)

Caption: Key steps in the Buchwald-Hartwig amination cycle.

Detailed Experimental Protocols

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) Method

This protocol is a representative example and may require optimization.

  • Reagents & Setup: To a high-pressure reaction vessel, add 4-chloro-5-fluoroquinoline (1.0 eq), ethanol (or DMSO, approx. 0.2 M concentration), and concentrated ammonium hydroxide (20-30 eq).

  • Reaction: Seal the vessel tightly. Place it behind a blast shield in a temperature-controlled heating mantle or oil bath. Heat the reaction mixture to 150-170 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by taking small aliquots (after cooling the vessel completely) and analyzing them by TLC or LC-MS. The reaction may take 12-48 hours.

  • Workup: After the reaction is complete, cool the vessel to room temperature. Carefully vent any excess pressure in a fume hood. Concentrate the mixture under reduced pressure to remove the solvent and excess ammonia.

  • Purification: Proceed with purification using either acid-base extraction or column chromatography with a basified eluent as described in the troubleshooting section.

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol requires strict anhydrous and anaerobic conditions.

  • Reagents & Setup: To a dry, oven-baked flask equipped with a stir bar and reflux condenser, add 4-chloro-5-fluoroquinoline (1.0 eq) and the chosen base (e.g., sodium t-butoxide, 1.5 eq).

  • Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and an inert gas (Argon or Nitrogen) three times.

  • Solvent & Reagents: Under a positive flow of inert gas, add the degassed solvent (e.g., toluene or dioxane, approx. 0.1 M). Then, in quick succession, add the phosphine ligand (e.g., XPhos, 2-4 mol%) and the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%).

  • Ammonia Source: If using an ammonia equivalent like LHMDS, it would be added at this stage. If using ammonia gas, it can be bubbled through the solution.

  • Reaction: Heat the mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. These reactions are often complete within 2-12 hours.

  • Workup: Cool the reaction to room temperature. Quench by carefully adding water or a saturated aqueous solution of ammonium chloride. Dilute with an organic solvent like ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via column chromatography as described previously.

References

Technical Support Center: 5-Fluoroquinolin-4-amine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for the synthesis of 5-Fluoroquinolin-4-amine. This guide is designed for researchers, medicinal chemists, and process development professionals. It moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your synthesis.

Overview of this compound Synthesis

This compound is a valuable heterocyclic building block in medicinal chemistry, frequently utilized in the development of kinase inhibitors and other therapeutic agents. The strategic placement of the fluorine atom and the amine group allows for modulation of physicochemical properties such as basicity, metabolic stability, and target binding interactions.

The most common and robust method for its synthesis is a Nucleophilic Aromatic Substitution (SNAr) reaction. This involves displacing the chlorine atom from a 4-chloro-5-fluoroquinoline precursor with an amine source, typically ammonia or a protected equivalent. The electron-withdrawing nature of the quinoline nitrogen and the fluorine atom activates the C4 position for nucleophilic attack.

Core Synthetic Pathway: Nucleophilic Aromatic Substitution (SNAr)

The fundamental transformation is the displacement of a chloride at the 4-position of the quinoline ring.

Caption: General SNAr scheme for this compound synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic route for this compound? The most prevalent and direct method is the nucleophilic aromatic substitution (SNAr) of 4-chloro-5-fluoroquinoline with an ammonia source.[1] This reaction is typically performed at elevated temperatures and pressures in a sealed vessel, using a polar protic solvent like ethanol or n-butanol.

Q2: I'm seeing low conversion of my starting material. What are the first things to check? Low conversion is often tied to reaction conditions. First, verify the temperature and pressure are sufficient to drive the reaction, as SNAr on heteroaromatic systems requires significant activation energy. Second, ensure your ammonia source is competent and present in sufficient excess. Finally, check for the presence of moisture, which can lead to competing hydrolysis side reactions.[2]

Q3: What are the most common impurities I should expect? Common impurities include unreacted 4-chloro-5-fluoroquinoline, the hydrolysis byproduct 5-fluoroquinolin-4-ol, and potentially over-alkylated or solvent-adduct species depending on the specific conditions and ammonia source used.

Q4: How can I effectively monitor the reaction's progress? Thin-Layer Chromatography (TLC) is a straightforward method. Use a solvent system like 10-20% Methanol in Dichloromethane. The product, being more polar due to the primary amine, should have a lower Rf value than the 4-chloro starting material. For more precise monitoring, High-Performance Liquid Chromatography (HPLC) is recommended.[3]

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Problem 1: Low or No Product Formation
Potential CauseScientific Rationale & ExplanationRecommended Solution
Insufficient Reaction Temperature/Pressure The SNAr reaction on the quinoline ring has a significant activation energy. The aromatic system is electron-deficient, but the displacement still requires forcing conditions to overcome this barrier.Gradually increase the reaction temperature in 10 °C increments. Ensure your sealed reaction vessel is properly sealed to maintain pressure. A typical range is 120-160 °C.[1]
Poor Quality or Inactive Reagents The 4-chloro-5-fluoroquinoline starting material may have degraded or contain impurities that inhibit the reaction. The ammonia source (e.g., ammonium hydroxide, ammonia in ethanol) may have a lower-than-stated concentration.Verify the purity of the starting material via NMR or HPLC. Use a fresh, recently purchased, or newly prepared ammonia solution.
Presence of Moisture Water can compete with ammonia as a nucleophile, leading to the formation of 5-fluoroquinolin-4-ol as a significant byproduct. This side reaction consumes your starting material and complicates purification.Use anhydrous solvents. If using ammonium hydroxide, minimize the amount of water by using a more concentrated solution or opting for anhydrous ammonia in a suitable solvent.

Problem 2: Product Contaminated with Impurities

G start Impure Product Isolated check_sm Is starting material (4-chloro-5-fluoroquinoline) present in crude NMR/HPLC? start->check_sm sm_yes Increase reaction time or temperature. Ensure sufficient excess of ammonia. check_sm->sm_yes Yes sm_no Proceed to next check. check_sm->sm_no Yes check_sm->sm_no No check_hydrolysis Is 5-fluoroquinolin-4-ol (hydrolysis byproduct) detected? hydrolysis_yes Use anhydrous solvents. Minimize water from reagents (e.g., use ammonia in isopropanol). check_hydrolysis->hydrolysis_yes Yes hydrolysis_no Proceed to next check. check_hydrolysis->hydrolysis_no Yes check_hydrolysis->hydrolysis_no No check_other Are there other unidentified peaks? other_yes Consider side reactions with solvent or di-amination. Optimize stoichiometry and temperature. Characterize impurity by LC-MS. check_other->other_yes Yes other_no Impurity issue is minor. Optimize purification protocol. check_other->other_no Yes check_other->other_no No sm_no->check_hydrolysis hydrolysis_no->check_other

Caption: Troubleshooting Decision Tree for Product Purity Issues.

Problem 3: Difficult Purification
Potential CauseScientific Rationale & ExplanationRecommended Solution
Similar Polarity of Product and Impurities The starting material and the hydrolysis byproduct can have close Rf values to the desired amine product, making separation by standard column chromatography challenging.Chromatography: Add a small amount of triethylamine (~1%) to your mobile phase to sharpen the product peak and reduce tailing on silica gel. Consider using a different stationary phase like alumina. Acid/Base Extraction: Dissolve the crude material in an organic solvent (e.g., ethyl acetate). Extract with dilute aqueous acid (e.g., 1M HCl). The basic amine product will move to the aqueous layer, leaving non-basic impurities behind. Basify the aqueous layer with NaOH and back-extract the pure product into an organic solvent.
Product is a Stubborn Oil Highly pure compounds can sometimes fail to crystallize, especially if trace solvent impurities are present.Try recrystallization from a different solvent system (e.g., ethanol/water, ethyl acetate/hexanes). If it remains an oil, use a rotary evaporator with high vacuum to remove all residual solvent, then triturate with a non-polar solvent like hexanes or diethyl ether to induce solidification.
Experimental Protocols
Synthesis of this compound

This protocol is a representative example and may require optimization.

  • Reaction Setup: In a high-pressure reaction vessel, combine 4-chloro-5-fluoroquinoline (1.0 eq), and a solution of 7N ammonia in methanol (10-15 eq).

  • Reaction: Seal the vessel securely. Heat the reaction mixture to 130-140 °C with vigorous stirring for 18-24 hours. The internal pressure will increase significantly; ensure your equipment is rated for these conditions.

  • Monitoring: After cooling the vessel to room temperature, carefully vent any excess pressure. Spot a small aliquot of the reaction mixture on a TLC plate (eluent: 15% MeOH in DCM) to check for the consumption of the starting material.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove the methanol and excess ammonia.

  • Purification (Aqueous Workup):

    • Dissolve the resulting residue in dichloromethane (DCM).

    • Wash the organic layer with water (2x) and then with brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification (Chromatography): Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of 5% to 20% methanol in dichloromethane to afford this compound as a solid.

HPLC Method for Purity Analysis
ParameterMethod Specification
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase Gradient of Acetonitrile and 0.1% Formic Acid in Water
Flow Rate 1.0 mL/min[3]
Detection UV at 254 nm
Column Temperature 25 °C
Injection Volume 10 µL
Expected Retention Time Product is expected to be more polar than starting material. RT will depend on the specific gradient.
Characterization Data
  • Appearance: Off-white to light yellow solid.

  • ¹H NMR (400 MHz, DMSO-d₆): Expect characteristic aromatic proton signals. The protons on the quinoline core will show coupling patterns consistent with the substitution. The amine protons (NH₂) will likely appear as a broad singlet.

  • ¹³C NMR (101 MHz, DMSO-d₆): Expect 9 distinct carbon signals. The carbon attached to the fluorine will show a large C-F coupling constant (JCF).

  • Mass Spectrometry (ESI+): Calculated for C₉H₇FN₂, [M+H]⁺ = 163.06. Found = 163.1.

References

common impurities in 5-Fluoroquinolin-4-amine and their removal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Fluoroquinolin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for handling and purifying this important chemical intermediate. Here, we will delve into the common impurities you might encounter and provide robust, field-proven protocols for their removal, ensuring the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of impurities in my this compound sample?

Impurities in this compound can originate from several stages of the synthetic and handling process. These can be broadly categorized as:

  • Synthesis-Related Impurities: These are the most common and include unreacted starting materials, residual reagents, and by-products from the chemical reactions used to synthesize the compound. For instance, in a typical Friedländer synthesis, you might find residual 2-aminobenzonitrile derivatives or α-methylene ketones.[1]

  • Isomeric Impurities: Depending on the synthetic route, regioisomers of this compound may be formed, which can be challenging to separate due to their similar physical and chemical properties.

  • Degradation Products: this compound, like many amino-containing compounds, can be susceptible to degradation over time, especially when exposed to harsh conditions such as strong acids or bases, light, or high temperatures.[2][3] Oxidation of the amine group is a potential degradation pathway.[4]

  • Residual Solvents: Solvents used during the synthesis and purification process may remain in the final product if not adequately removed.

Q2: How can these impurities impact my downstream applications?

The presence of impurities, even in small amounts, can have significant consequences for your experiments:

  • Inaccurate Biological Data: In drug discovery and development, impurities can exhibit their own biological activity, leading to misleading results in assays and potentially masking the true efficacy or toxicity of the compound of interest.

  • Reaction Failures: For synthetic chemists, impurities can interfere with subsequent reactions by poisoning catalysts, reacting with reagents, or promoting unwanted side reactions, leading to low yields and complex product mixtures.

  • Analytical Interference: Impurities can co-elute with the main compound in chromatographic analyses or suppress ionization in mass spectrometry, leading to inaccurate quantification and characterization.

Q3: What is the first step I should take to assess the purity of my this compound?

Before proceeding with any application, it is crucial to assess the purity of your compound. A combination of analytical techniques is recommended for a comprehensive evaluation:

  • Thin-Layer Chromatography (TLC): A quick and inexpensive method to get a preliminary idea of the number of components in your sample.

  • High-Performance Liquid Chromatography (HPLC): A more quantitative method to determine the purity of your sample and to detect and quantify impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of your compound and to identify potential impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to identify and quantify impurities if their structures are known.

Troubleshooting Guides: Purification of this compound

This section provides detailed protocols for the most effective methods to purify this compound, addressing specific issues you might encounter.

Guide 1: Purification by Acid-Base Extraction

This is often the most effective first-line purification method for removing neutral and acidic impurities from basic compounds like this compound.[5][6][7][8] The principle lies in the differential solubility of the amine and its protonated salt form in organic and aqueous phases.[9][10]

Experimental Protocol:

  • Dissolution: Dissolve the crude this compound in a suitable water-immiscible organic solvent such as diethyl ether or dichloromethane.

  • Acidification: Transfer the organic solution to a separatory funnel and extract with a 1 M aqueous solution of hydrochloric acid (HCl). The basic amine will be protonated to form the hydrochloride salt, which is soluble in the aqueous layer.[10] Repeat the extraction two to three times to ensure complete transfer of the amine to the aqueous phase.

  • Removal of Neutral Impurities: Combine the aqueous extracts and wash with a fresh portion of the organic solvent to remove any remaining neutral impurities.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a 1 M aqueous solution of sodium hydroxide (NaOH) with stirring until the pH is basic (pH > 10). This will deprotonate the amine hydrochloride salt, causing the free amine to precipitate or form an oily layer.

  • Back-Extraction: Extract the basified aqueous solution with several portions of a fresh organic solvent. The purified this compound will now be in the organic layer.

  • Drying and Concentration: Combine the organic extracts, wash with brine (saturated NaCl solution), dry over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the purified product.

Troubleshooting Workflow for Purification

G start Crude this compound purity_check Assess Purity (TLC, HPLC) start->purity_check is_pure Purity Acceptable? purity_check->is_pure end Pure Product is_pure->end Yes impurity_type Identify Impurity Type is_pure->impurity_type No acid_base Acid-Base Extraction acid_base->purity_check column Column Chromatography column->purity_check recrystallize Recrystallization recrystallize->purity_check neutral_acidic Neutral/Acidic Impurities impurity_type->neutral_acidic Neutral/Acidic polar_impurities Polar/Isomeric Impurities impurity_type->polar_impurities Polar/Isomeric solid_product Solid Product with Minor Impurities impurity_type->solid_product Solid neutral_acidic->acid_base polar_impurities->column solid_product->recrystallize

Caption: A troubleshooting workflow for purifying this compound.

Guide 2: Purification by Column Chromatography

Column chromatography is a powerful technique for separating compounds based on their polarity. However, purifying amines on standard silica gel can be challenging due to the acidic nature of silica, which can lead to strong adsorption and peak tailing of the basic amine.[11][12]

Experimental Protocol:

  • Stationary Phase Selection:

    • Standard Silica Gel: If using standard silica gel, it is crucial to add a basic modifier to the eluent to neutralize the acidic silanol groups. A common choice is to add 0.5-2% triethylamine (TEA) or ammonia to the mobile phase.[11]

    • Amine-Functionalized Silica: For more challenging separations, using an amine-functionalized silica gel is highly recommended. This provides a more inert surface and often leads to better peak shapes and separation.[11]

  • Mobile Phase Selection:

    • Start with a non-polar solvent system and gradually increase the polarity. Common solvent systems include hexane/ethyl acetate or dichloromethane/methanol.

    • Use TLC to determine the optimal solvent system that provides good separation between your product and the impurities.

  • Column Packing and Loading:

    • Properly pack the column with a slurry of the chosen stationary phase in the initial eluent.

    • Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the column.

  • Elution and Fraction Collection:

    • Elute the column with the chosen solvent system, gradually increasing the polarity if a gradient is required.

    • Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Guide 3: Purification by Recrystallization

Recrystallization is an excellent final purification step for solid compounds to remove small amounts of impurities. The key is to find a suitable solvent or solvent system in which the compound is soluble at high temperatures but sparingly soluble at low temperatures.

Experimental Protocol:

  • Solvent Selection:

    • Test the solubility of your crude this compound in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, or mixtures).

    • A good solvent will dissolve the compound when hot but allow it to crystallize upon cooling.

    • For amines that are difficult to dissolve, using a slightly acidic solvent like acetic acid in a mixture can be effective.[4] Alternatively, the amine can be converted to a salt (e.g., hydrochloride) which may have better crystallization properties in certain solvents.

  • Dissolution: In a flask, add the crude solid and the minimum amount of the hot solvent required to fully dissolve it.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath, to induce crystallization.

  • Crystal Collection: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Summary of Impurities and Removal Strategies

Impurity Type Potential Source Recommended Removal Method Key Considerations
Unreacted Starting Materials Incomplete reactionColumn Chromatography, RecrystallizationChoice of eluent and solvent system is critical for separation.
Acidic By-products Side reactionsAcid-Base ExtractionThe amine will be in the aqueous layer after acidification.
Neutral By-products Side reactionsAcid-Base ExtractionNeutral impurities will remain in the organic layer.[5][8]
Isomeric Impurities Non-specific synthesisColumn Chromatography (potentially with specialized stationary phases), Fractional RecrystallizationMay require high-resolution chromatography or multiple recrystallizations.
Degradation Products Improper storage or handlingColumn Chromatography, RecrystallizationStore the purified compound in a cool, dark, and inert atmosphere.[3][4]
Residual Solvents Final work-upDrying under high vacuum, potentially with gentle heatingEnsure the compound is stable at the drying temperature.

References

stability issues of 5-Fluoroquinolin-4-amine under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Fluoroquinolin-4-amine

Document ID: TSC-5FQ4A-STAB-001

Introduction: The Critical Role of Stability

This compound is a key intermediate in the synthesis of novel bioactive molecules, particularly in the development of new therapeutic agents.[1] Its structural integrity is paramount for the success of subsequent synthetic steps and for the reliability of biological assay results. Degradation of this starting material can lead to failed reactions, the formation of unknown impurities, and misleading experimental outcomes. This guide provides a comprehensive overview of the stability profile of this compound, offering troubleshooting advice and standardized protocols to help researchers maintain its purity and reactivity.

Quick Reference: General Handling and Storage

For optimal stability, immediate adherence to proper storage conditions is crucial. Below is a summary of recommended practices.

ParameterRecommended ConditionRationale & Key Considerations
Temperature Room Temperature (Solid)As a solid, the compound is generally stable. Avoid exposure to high heat. For solutions, see FAQs.
Atmosphere Inert Atmosphere (e.g., Argon, Nitrogen)The amine functionality can be susceptible to slow oxidation over time. An inert atmosphere minimizes this risk.[2]
Light Store in a Dark Place (Amber Vial)Fluoroquinolone structures are known to be susceptible to photodegradation.[3][4][5] Protection from UV and ambient light is critical.
Moisture Desiccated EnvironmentAmines can be hygroscopic. Absorbed moisture can promote hydrolysis, especially under non-neutral pH conditions.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common stability issues encountered during experimental work.

Q1: My aqueous stock solution of this compound is showing new peaks on HPLC after a few days. How does pH affect its stability?

A1: This is a classic stability issue driven by pH-dependent hydrolysis. The stability of amine-containing compounds and quinolones in aqueous solutions is highly dependent on pH.[6][7]

  • Causality:

    • Acidic Conditions (pH < 4): Under strongly acidic conditions, the amine group (-NH₂) becomes protonated (-NH₃⁺). While this can increase solubility, extreme acid can catalyze the hydrolysis of the amine group or other susceptible bonds in the quinoline ring system over time, especially with heat. Studies on similar compounds show noticeable hydrolysis in acidic solutions.[8]

    • Neutral Conditions (pH ≈ 7): While generally more stable than at pH extremes, neutral pH can still permit slow degradation. For compounds like 5-aminolevulinic acid, the fastest decay was observed at pH 7.4.[9] The amine group can act as a nucleophile, and the molecule may be susceptible to oxidative degradation, which is often prevalent at neutral or slightly basic pH.[6]

    • Alkaline Conditions (pH > 8): In basic solutions, the compound is deprotonated. Many fluoroquinolone structures show significant degradation in alkaline mediums.[3][4] This can involve reactions with hydroxide ions, potentially leading to ring-opening or other structural rearrangements.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: The most reliable practice is to prepare aqueous solutions of this compound immediately before use.

    • Buffer Your Solution: If storage is unavoidable, prepare the solution in a buffered system. Based on general stability profiles of related compounds, a slightly acidic buffer (e.g., pH 4-5) is often optimal for short-term storage.[7][9]

    • Refrigerate: Store aqueous solutions at 2-8°C to significantly slow the rate of any potential degradation.

Q2: I am running a reaction at 80°C. Is this compound stable at elevated temperatures?

A2: Elevated temperatures act as a catalyst for degradation. While the compound may be stable for the duration of a typical reaction, prolonged exposure to high heat will likely cause decomposition.

  • Causality: Heat provides the activation energy needed to overcome reaction barriers for degradation pathways like oxidation, hydrolysis, and fragmentation. Thermal stability studies on related heterocyclic amines and fluorinated aromatics show that decomposition is a significant concern at high temperatures.[10][11] For instance, 5-Fluorouracil shows good thermal stability up to 275°C, but this is a different structure, and decomposition temperatures can vary widely.[11] Energetic materials with amine groups can have decomposition temperatures around 290°C, but this represents rapid, exothermic decomposition rather than gradual degradation.[12]

  • Troubleshooting Steps:

    • Minimize Heating Time: Design your experiment to keep the heating duration as short as possible.

    • Use an Inert Atmosphere: If heating for an extended period, perform the reaction under an inert atmosphere (N₂ or Ar) to prevent thermal oxidation.

    • Run a Control: Heat a solution of this compound in your reaction solvent under the same conditions (without other reactants) and analyze it by HPLC or TLC to assess its stability independently.

Q3: I left my sample vial on the lab bench, and its appearance changed. Is it sensitive to light?

A3: Yes, high sensitivity to light is a well-documented characteristic of the fluoroquinolone class of compounds.[3][4] Exposure to ambient lab light, and especially direct sunlight, can induce significant photodegradation.

  • Causality: The quinoline ring system contains conjugated pi systems that can absorb UV and visible light. This absorption can excite the molecule to a higher energy state, making it susceptible to reactions with oxygen or other molecules, leading to the formation of photoproducts. This is a common degradation pathway for many pharmaceuticals.[5]

  • Troubleshooting Workflow: The following workflow can help diagnose and mitigate photostability issues.

graph TroubleshootingWorkflow { layout=dot; rankdir="TB"; node [shape=box, style="rounded,filled", fontname="Helvetica", margin=0.2]; edge [fontname="Helvetica"];

// Node Definitions A [label="Problem: Loss of Potency or\nAppearance Change", fillcolor="#EA4335", fontcolor="#FFFFFF"]; B [label="Was the compound protected from light?", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="Wrap vials in foil.\nStore in amber containers or dark.", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; D [label="Was the solution freshly prepared?", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="Consider pH or thermal degradation.\nSee Q1 & Q2.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="Run Photostability Control\n(See Protocol 2)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G [label="Compare 'Light' vs 'Dark' samples via HPLC.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; H [label="Issue is Photodegradation", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; I [label="Issue is Not Photodegradation.\nInvestigate other factors.", fillcolor="#5F6368", fontcolor="#FFFFFF", shape=ellipse];

// Connections A -> B; B -> C [label="No"]; B -> D [label="Yes"]; D -> E [label="No"]; D -> F [label="Yes"]; F -> G; G -> H [label="Significant Difference"]; G -> I [label="No Significant Difference"]; }

Caption: Troubleshooting workflow for suspected photodegradation.

Q4: How can I definitively test the stability of this compound under my specific experimental conditions?

A4: The most robust method is to perform a forced degradation study . This involves intentionally exposing the compound to harsh conditions to rapidly identify potential degradation pathways and develop stability-indicating analytical methods.[3][4] This is a standard practice in pharmaceutical development.[13]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a typical forced degradation study to assess stability. An HPLC method is the preferred analytical technique for quantifying the parent compound and detecting degradation products.[14][15]

Objective: To evaluate the stability of this compound under hydrolytic, oxidative, thermal, and photolytic stress.

Materials:

  • This compound

  • HPLC-grade Acetonitrile (ACN) and Water

  • Formic Acid or TFA (for mobile phase)

  • 1 M HCl, 1 M NaOH

  • 30% Hydrogen Peroxide (H₂O₂)

  • HPLC system with UV detector

  • pH meter

  • Photostability chamber (ICH Q1B compliant) or a light source with controlled output[5]

  • Oven

Methodology:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., 50:50 ACN:Water). This is your 'Time 0' sample. Analyze it immediately via HPLC to establish the initial purity and retention time.

  • Acid Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 1 M HCl.

    • Keep at room temperature for 24 hours.

    • Analyze by HPLC. If no degradation is observed, heat at 60°C for 24 hours and re-analyze.

  • Base Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 1 M NaOH.

    • Keep at room temperature for 24 hours.

    • Analyze by HPLC. If no degradation is observed, heat at 60°C for 24 hours and re-analyze.

  • Oxidative Degradation:

    • Mix 1 mL of stock solution with 1 mL of 30% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

    • Analyze by HPLC.

  • Thermal Degradation:

    • Place a sealed vial of the stock solution in an oven at 80°C for 48 hours.

    • Also, place a sample of the solid compound in the oven under the same conditions.

    • Cool, dissolve the solid sample to the stock concentration, and analyze both samples by HPLC.

  • Photolytic Degradation:

    • Expose a clear vial containing the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.[5]

    • Simultaneously, keep an identical sample wrapped in aluminum foil (the "dark control") under the same temperature conditions.

    • Analyze both the exposed and dark control samples by HPLC.

Data Analysis:

  • For each condition, calculate the percentage of this compound remaining.

  • Note the retention times and peak areas of any new peaks (degradants).

  • A hypothetical summary of expected results is shown below.

Stress ConditionExpected DegradationPrimary Mechanism
Acidic (HCl) ModerateHydrolysis
Alkaline (NaOH) SignificantHydrolysis, Rearrangement[3][4]
Oxidative (H₂O₂) Moderate to SignificantOxidation of amine or ring
Thermal (80°C) Slow to ModerateThermolysis
Photolytic (UV/Vis) SignificantPhotodegradation[3][5]
Hypothetical Degradation Pathway

While the exact degradation products require structural elucidation (e.g., by LC-MS), the diagram below illustrates chemically plausible transformations under stress conditions, based on the known reactivity of quinolines and aromatic amines.

graph DegradationPathway { layout=dot; rankdir="LR"; node [shape=box, style="rounded,filled", fontname="Helvetica", margin=0.2]; edge [fontname="Helvetica", fontsize=10];

// Node Definitions Parent [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; Deg1 [label="Hydroxylated Product\n(e.g., 5-Fluoroquinolin-4-ol)", fillcolor="#F1F3F4", fontcolor="#202124"]; Deg2 [label="Oxidized Product\n(e.g., N-oxide)", fillcolor="#F1F3F4", fontcolor="#202124"]; Deg3 [label="Photodimer or\nRing-Cleavage Product", fillcolor="#F1F3F4", fontcolor="#202124"];

// Invisible nodes for stress conditions Stress1 [label="Acid/Base\nHydrolysis", shape=plaintext, fontcolor="#202124"]; Stress2 [label="Oxidation\n(H₂O₂)", shape=plaintext, fontcolor="#202124"]; Stress3 [label="UV/Vis Light", shape=plaintext, fontcolor="#202124"];

// Connections Parent -> Stress1 [arrowhead=none]; Stress1 -> Deg1; Parent -> Stress2 [arrowhead=none]; Stress2 -> Deg2; Parent -> Stress3 [arrowhead=none]; Stress3 -> Deg3; }

Caption: Plausible degradation pathways for this compound.

References

Technical Support Center: Scaling Up the Synthesis of 5-Fluoroquinolin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center dedicated to the successful synthesis and scale-up of 5-Fluoroquinolin-4-amine. This molecule is a critical building block in medicinal chemistry, particularly for the development of novel therapeutics. This guide is designed for researchers, chemists, and process development professionals. It moves beyond simple protocols to explain the underlying chemical principles, helping you anticipate challenges and troubleshoot effectively during laboratory and pilot-plant scale production.

Frequently Asked Questions (FAQs)

This section addresses high-level questions that are fundamental to planning and executing the synthesis of this compound.

Q1: What is the most common and scalable synthetic route to this compound?

A1: The most industrially viable and scalable method is typically a Nucleophilic Aromatic Substitution (SNAr) reaction. This involves reacting a suitable di-substituted quinoline, most commonly 4-chloro-5-fluoroquinoline, with a source of ammonia. The chlorine atom at the C4 position is significantly more activated towards nucleophilic attack than the fluorine at C5, leading to regioselective substitution. Alternative routes, such as those involving multi-step cyclizations, are often less efficient for large-scale production.[1]

Q2: What are the primary safety concerns I should be aware of?

A2: There are two main areas of concern:

  • Reagents: Many syntheses may use pressurized ammonia in a sealed reactor (autoclave). This requires specialized equipment and adherence to strict safety protocols for handling high-pressure systems. Solvents like DMSO or DMF are common but have specific handling and disposal requirements.

  • Product & Intermediates: Fluorinated organic compounds and quinoline derivatives should be handled with care. Assume they are toxic and irritant. Always use appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat, and work in a well-ventilated fume hood.

Q3: What are the critical process parameters (CPPs) to monitor during scale-up?

A3: When moving from bench-scale to pilot-plant production, the following parameters are critical:

  • Temperature Control: The amination reaction is often exothermic. Inadequate heat dissipation on a larger scale can lead to a runaway reaction, increased byproduct formation, and potential safety hazards.

  • Rate of Reagent Addition: If using a solution of ammonia or another aminating agent, a slow, controlled addition rate is crucial to manage the exotherm.

  • Mixing Efficiency: Homogeneous mixing is essential to ensure uniform reaction temperature and concentration, preventing localized "hot spots" and improving yield and purity.

  • Pressure: When using an autoclave, maintaining the correct pressure is vital for reaction kinetics and safety.

Q4: How can I effectively monitor the reaction's progress?

A4: High-Performance Liquid Chromatography (HPLC) is the preferred method for accurate, quantitative monitoring. It allows you to track the consumption of the 4-chloro-5-fluoroquinoline starting material and the formation of the this compound product. Thin-Layer Chromatography (TLC) is a faster, qualitative alternative suitable for quick in-process checks. A typical mobile phase for TLC could be a mixture of ethyl acetate and hexane.

Troubleshooting Guide: From Low Yields to Impure Product

This section is formatted to address specific problems you may encounter during your synthesis.

Problem 1: Low or Stalled Reaction Yield

Q: My reaction has stalled, or the final yield is significantly lower than expected. What are the likely causes and how can I fix it?

A: Low yield is a common issue that can usually be traced back to one of several factors. The logical workflow below can help diagnose the root cause.

G start Low Yield Observed check_sm Analyze Reaction Mixture (TLC/HPLC) start->check_sm sm_present Significant Starting Material Remains? check_sm->sm_present incomplete Incomplete Reaction sm_present->incomplete  Yes no_sm Starting Material Consumed, but Product is Low sm_present->no_sm  No solution1 Solution: 1. Increase reaction temperature moderately. 2. Extend reaction time. 3. Verify reagent stoichiometry & quality. incomplete->solution1 side_reactions Cause: Side Reactions / Degradation no_sm->side_reactions solution2 Solution: 1. Lower reaction temperature. 2. Ensure inert atmosphere (N2/Ar). 3. Check for moisture in solvents/reagents. side_reactions->solution2 G reagents 1. 4-chloro-5-fluoroquinoline 2. Ammonia Source (e.g., 7N NH3 in MeOH) 3. Solvent (e.g., Methanol) reactor Charge Autoclave (Pressure Reactor) reagents->reactor reaction Heat & Stir (e.g., 120-140 °C, 12-24h) Monitor by HPLC/TLC reactor->reaction workup 1. Cool to RT 2. Concentrate Solvent 3. Aqueous Work-up reaction->workup purify Purification (Recrystallization or Column Chromatography) workup->purify product This compound purify->product

References

Technical Support Center: Fluoroquinolone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for fluoroquinolone synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the synthesis of this critical class of antibiotics. Tar formation, a frequent and frustrating challenge, can significantly impact yield, purity, and the overall success of your synthesis.

This document provides in-depth, field-proven insights into the causes of tar formation and offers practical, validated strategies to mitigate it. We will explore the causality behind these side reactions and provide detailed protocols to help you achieve cleaner, more efficient syntheses.

Frequently Asked Questions (FAQs)

Q1: What is "tar" in the context of my fluoroquinolone synthesis, and what causes it?

A1: "Tar" is a colloquial term for the dark, viscous, often insoluble or amorphous mixture of polymeric and degradation byproducts that can form during a chemical reaction. In fluoroquinolone synthesis, these tars are typically complex mixtures resulting from several potential pathways:

  • Thermal Decomposition: Classical quinolone syntheses, such as the Gould-Jacobs reaction, often require very high temperatures (>250 °C) for the cyclization step.[1][2] At these temperatures, starting materials, intermediates, and even the final product can decompose, leading to the formation of complex, high-molecular-weight substances.

  • Polymerization of Intermediates: Reactive intermediates, particularly those with activated double bonds or other functional groups, can undergo self-polymerization or polymerization with other species in the reaction mixture.

  • Side Reactions: Uncontrolled side reactions, such as aldol condensations of ketone starting materials (in methods like the Friedländer synthesis), can produce α,β-unsaturated byproducts that are prone to further reactions and polymerization.[3]

  • Oxidation: Sensitivity of aniline derivatives and other electron-rich intermediates to air oxidation can generate colored impurities that contribute to the dark appearance of the tar.

Understanding the specific synthetic route you are using is crucial to pinpointing the dominant cause of tar formation.

Q2: How critical is the purity of my starting materials in preventing tar formation?

A2: Starting material purity is paramount. Impurities, even in small amounts, can initiate or catalyze side reactions that lead to tar. For example:

  • Aniline Derivatives: Trace metal impurities can catalyze oxidative coupling. Residual acids or bases from the aniline synthesis can disrupt the pH of the reaction, promoting unwanted side reactions.

  • β-Ketoesters/Malonates: These reagents can undergo self-condensation if acidic or basic impurities are present. Purity issues can also affect the regioselectivity of reactions like the Conrad-Limpach synthesis, leading to a mixture of products and potential for tar.[1]

Best Practice: Always use reagents from a reputable source. If purity is in doubt, repurify starting materials by distillation, recrystallization, or column chromatography before use. Confirm purity using analytical techniques like NMR or GC-MS.

Q3: Can my choice of solvent influence the degree of tarring?

A3: Absolutely. The solvent plays a critical role beyond just dissolving the reactants.

  • Boiling Point: In thermally driven reactions like the Gould-Jacobs cyclization, high-boiling inert solvents like diphenyl ether or Dowtherm A are used to reach the required temperatures (250-260 °C).[2] While necessary, these conditions also increase the risk of thermal degradation.

  • Polarity: Solvent polarity can influence reaction pathways. An inappropriate solvent may not effectively solvate intermediates, potentially leading to precipitation or aggregation and subsequent side reactions.

  • Reactivity: Solvents like DMF or DMSO, while common, can decompose at high temperatures or react with certain reagents, introducing impurities. For instance, in some syntheses of Ciprofloxacin, DMF is used as a solvent for the ring closure step.[4][5] Careful temperature control is essential to prevent solvent-related side reactions.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during synthesis, with a focus on the widely used Gould-Jacobs reaction as a primary example.

Problem 1: My Gould-Jacobs cyclization turns into a black, intractable solid.

This is a classic sign of severe thermal degradation. The high temperatures required for the intramolecular 6-electron electrocyclization are often the primary culprit.[2]

Root Cause Analysis & Solutions:

ParameterCausalityRecommended Action & Validation
Temperature Exceeding the optimal cyclization temperature or prolonged heating leads to the decomposition of the anilidomethylenemalonate intermediate and the quinolone product.[1]Action: Precisely control the temperature using a temperature controller and a well-calibrated thermocouple. Determine the minimum temperature required for cyclization via small-scale optimization experiments. Validation: Monitor the reaction by TLC or HPLC. A clean conversion to the product with minimal baseline streaking or dark spots at the origin indicates successful temperature control.
Reaction Time Even at the correct temperature, extended reaction times increase the probability of byproduct formation and degradation.Action: Monitor the reaction closely and stop the heating as soon as the starting material is consumed. Do not leave the reaction to run overnight without prior validation. Validation: A time-course study (e.g., taking aliquots every 30 minutes) analyzed by HPLC can establish the optimal reaction time for maximizing product yield while minimizing degradation.
Atmosphere The presence of oxygen at high temperatures can cause oxidative degradation of the aniline-derived intermediates.Action: Conduct the high-temperature cyclization under an inert atmosphere (Nitrogen or Argon). Validation: Compare the color and purity of the crude product from a reaction run under an inert atmosphere versus one run open to the air. The inerted reaction should yield a significantly lighter-colored, purer product.

Workflow: Troubleshooting Tar in Gould-Jacobs Synthesis

G cluster_causes Potential Causes cluster_solutions Solutions & Protocols start Dark, Tarry Product in Gould-Jacobs Cyclization cause1 Excessive Heat (>260°C or Prolonged) start->cause1 cause2 Atmospheric Oxygen start->cause2 cause3 Impure Intermediate start->cause3 sol1 Optimize Temperature & Time (Protocol 1) cause1->sol1 sol4 Consider Microwave Synthesis (Protocol 2) cause1->sol4 sol2 Use Inert Atmosphere (N2 or Ar) cause2->sol2 sol3 Recrystallize Intermediate Before Cyclization cause3->sol3 val1 val1 sol1->val1 Validation: Clean TLC/HPLC val2 val2 sol4->val2 Validation: Drastically Reduced Reaction Time & Tar

Caption: Troubleshooting flowchart for tar formation in the Gould-Jacobs reaction.

Problem 2: My reaction mixture is dark, but the desired product is soluble. How can I purify it?

Even with optimization, some level of colored impurities may form. Removing these is key to obtaining a high-purity final product.

Purification Strategy:

  • Initial Workup: After the reaction, allow the mixture to cool. If using a high-boiling solvent like diphenyl ether, precipitate the crude product by adding a non-polar solvent such as cyclohexane or hexanes.[2] Filter the solid and wash thoroughly to remove the residual high-boiling solvent.

  • Activated Carbon Treatment: Dissolve the crude product in a suitable solvent (e.g., acetic acid, methanol, or an appropriate aqueous base/acid solution). Add a small amount (typically 1-5% w/w) of activated carbon. Heat the mixture gently with stirring for 15-30 minutes. The activated carbon will adsorb many of the colored, polymeric impurities.

    • Caution: Use of excess carbon can lead to loss of the desired product.

  • Filtration: Filter the hot solution through a pad of Celite® or another filter aid to remove the carbon. The filtrate should be significantly lighter in color.

  • Recrystallization/Precipitation: Allow the filtrate to cool slowly for recrystallization, or induce precipitation by adjusting the pH or adding an anti-solvent. This final step should yield a purified, crystalline product with a much-improved color and purity profile.

Protocols for Tar Mitigation

Protocol 1: Optimized Conventional High-Temperature Gould-Jacobs Cyclization

This protocol incorporates best practices to minimize tar formation during thermal cyclization.

Materials:

  • Anilidomethylenemalonate intermediate (purified by recrystallization)

  • High-boiling inert solvent (e.g., Diphenyl ether), degassed

  • Reaction flask with a reflux condenser and inert gas inlet

  • Heating mantle with a thermocouple-based temperature controller

  • Cyclohexane (for precipitation)

Procedure:

  • Reaction Setup: In a three-neck flask equipped with a reflux condenser, thermocouple, and nitrogen inlet, dissolve the anilidomethylenemalonate intermediate (1.0 eq) in degassed diphenyl ether (approx. 5-10 mL per gram of intermediate).

  • Inerting: Purge the system with nitrogen for 15 minutes to remove oxygen. Maintain a gentle positive pressure of nitrogen throughout the reaction.

  • Heating: Heat the mixture with stirring to the target temperature (e.g., 250 °C). Use the temperature controller to ensure the temperature does not overshoot.

  • Monitoring: Maintain the temperature and monitor the reaction's progress by TLC every 30 minutes. Look for the disappearance of the starting material spot.

  • Work-up: Once the reaction is complete (typically 1-2 hours), immediately turn off the heat and allow the mixture to cool to below 100 °C.

  • Isolation: While the mixture is still warm, slowly add cyclohexane (approx. 2-3 volumes relative to the diphenyl ether) with vigorous stirring to precipitate the crude product.

  • Purification: Cool the resulting slurry to room temperature, then filter the solid. Wash the filter cake thoroughly with fresh cyclohexane to remove all traces of diphenyl ether. Dry the product under vacuum. The resulting solid should be off-white to light tan, not black or tarry.

Protocol 2: Microwave-Assisted Gould-Jacobs Cyclization

Microwave synthesis is a modern technique that dramatically reduces reaction times and can significantly suppress thermal decomposition by providing rapid, uniform heating.[2][6]

Materials:

  • Anilidomethylenemalonate intermediate

  • High-boiling microwave-compatible solvent (e.g., Diphenyl ether, Propylene carbonate)

  • Microwave synthesis reactor with a sealed vessel and temperature sensor

Procedure:

  • Vessel Preparation: Place a solution of the anilidomethylenemalonate intermediate in the chosen solvent into a microwave reaction vessel.

  • Microwave Program: Seal the vessel and place it in the microwave reactor. Program the reactor to heat to the target temperature (e.g., 250 °C) and hold for a short duration (e.g., 5-20 minutes). The optimal time and temperature should be determined empirically.

  • Reaction: Run the microwave program. The instrument will rapidly heat the mixture to the setpoint and hold it there precisely.

  • Cooling & Work-up: After the program is complete, the instrument will cool the vessel. Once at a safe temperature, open the vessel and transfer the contents for work-up and isolation as described in Protocol 1.

  • Validation: The microwave-assisted reaction should be complete in minutes rather than hours, and the resulting crude product is typically much cleaner and lighter in color, demonstrating the effectiveness of this method in avoiding tar formation.

Logical Relationship: Thermal Input vs. Tar Formation

G cluster_conventional Conventional Heating cluster_microwave Microwave Heating conv_heat Slow, Uneven Heating (Hours) conv_side Increased Side Reactions & Thermal Degradation conv_heat->conv_side conv_tar High Tar Formation conv_side->conv_tar mw_heat Rapid, Uniform Heating (Minutes) mw_side Reduced Opportunity for Side Reactions mw_heat->mw_side mw_tar Minimal Tar Formation mw_side->mw_tar start Cyclization Step start->conv_heat start->mw_heat

Caption: Comparison of heating methods and their impact on tar formation.

References

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship (SAR) of 5-Fluoroquinolin-4-amine Analogs in Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents. Its versatile structure has given rise to a multitude of drugs with applications ranging from antimalarials to anticancer agents.[1] The introduction of a fluorine atom to this privileged scaffold can dramatically alter its physicochemical properties, influencing metabolic stability, binding affinity, and overall biological activity. This guide provides a comprehensive comparison of 5-Fluoroquinolin-4-amine analogs, delving into their structure-activity relationships (SAR), and offering insights into their potential as targeted therapeutic agents, particularly as kinase inhibitors.

The this compound Scaffold: A Privileged Structure in Drug Discovery

The 4-aminoquinoline core is a well-established pharmacophore, with notable examples like chloroquine demonstrating its therapeutic potential.[1] The nitrogen atom at position 1 and the amino group at position 4 are critical for the biological activity of these compounds, often engaging in key hydrogen bond interactions with their biological targets. The introduction of a fluorine atom at the 5-position of the quinoline ring is a strategic modification aimed at enhancing the drug-like properties of these analogs. Fluorine's high electronegativity and small size can lead to improved metabolic stability by blocking potential sites of oxidation, and can also modulate the pKa of the quinoline nitrogen, thereby influencing cell permeability and target engagement.[2]

Comparative Analysis of this compound Analogues and Related Structures

While comprehensive SAR studies specifically focused on the 5-fluoro substitution are still emerging, valuable insights can be gleaned from comparing analogs with substitutions at other positions of the quinoline ring and from related fluorinated quinoline structures. This section will compare the biological activities of various analogs, drawing from available preclinical data.

Substitutions on the Quinoline Ring: Impact on Cytotoxicity

The substitution pattern on the quinoline ring plays a pivotal role in determining the cytotoxic potential of 4-aminoquinoline derivatives. A study on a series of 4-aminoquinoline derivatives against human breast cancer cell lines (MCF7 and MDA-MB468) provides a basis for understanding the influence of halogen substitution.[3]

Compound IDR (Substitution at 7-position)4-Amino Side ChainGI50 (µM) vs. MDA-MB-468GI50 (µM) vs. MCF-7
CQ Cl-NH-CH(CH₃)-(CH₂)₃-N(C₂H₅)₂24.3620.72
1 H-NH-(CH₂)₃-CH₃13.7235.48
2 Cl-NH-(CH₂)₃-CH₃10.8521.37
3 F-NH-(CH₂)₃-CH₃7.3515.85
4 CF₃-NH-(CH₂)₃-CH₃11.0151.57
5 Cl-NH-(CH₂)₂-N(CH₃)₂8.7312.34
6 F-NH-(CH₂)₂-N(CH₃)₂11.478.22
7 CF₃-NH-(CH₂)₂-N(CH₃)₂12.8518.62
8 OCH₃-NH-(CH₂)₂-N(CH₃)₂14.0925.11

Data extracted from a study on the in vitro cytotoxicity of 4-aminoquinoline derivatives.[3]

SAR Insights:

  • Halogen Substitution at C7: The data suggests that a halogen at the 7-position generally enhances cytotoxic activity compared to an unsubstituted analog (compare compound 1 with 2 and 3 ).[3]

  • Fluorine vs. Chlorine at C7: In the case of the simple butylamino side chain, the 7-fluoro analog (3 ) exhibited greater potency against both MDA-MB-468 and MCF-7 cell lines compared to the 7-chloro analog (2 ).[3] However, with a dimethylaminoethylamino side chain, the 7-chloro analog (5 ) was more potent than the 7-fluoro analog (6 ) against MDA-MB-468 cells, while the opposite was true for MCF-7 cells, highlighting that the interplay between substitutions is cell-line dependent.[3]

  • Electron-donating vs. Electron-withdrawing Groups at C7: An electron-donating methoxy group at the 7-position (compound 8 ) resulted in lower cytotoxicity compared to electron-withdrawing halogen substituents.[3]

  • Nature of the 4-Amino Side Chain: The presence of a basic terminal amine in the side chain (compounds 5-8 ) appears to be beneficial for activity compared to a simple alkyl chain (compounds 1-4 ). This is a common feature in many biologically active 4-aminoquinolines.[4]

While this data pertains to 7-substituted analogs, it underscores the sensitivity of the quinoline scaffold to electronic and steric modifications. It is plausible that a 5-fluoro substituent would similarly influence the electronic properties of the quinoline ring, potentially enhancing its interaction with biological targets.

Potential as Kinase Inhibitors

The 4-aminoquinoline scaffold is a known hinge-binding motif for many protein kinases.[5] The quinoline nitrogen can act as a hydrogen bond acceptor, mimicking the adenine portion of ATP. Fluorinated quinolines, in particular, have been explored as inhibitors of various kinases, including Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[5][6]

Kinase_Inhibition_Mechanism cluster_0 ATP Binding Pocket cluster_1 Inhibition by this compound Analog ATP ATP Hinge Hinge Region (Backbone NH) ATP->Hinge H-bond Kinase Kinase ATP->Kinase Substrate Substrate Kinase->Substrate Phosphorylation Phosphorylated_Substrate Phosphorylated Substrate Inhibitor This compound Analog Hinge_Inhibited Hinge Region (Backbone NH) Inhibitor->Hinge_Inhibited H-bond Kinase_Inhibited Kinase No_Phosphorylation No Phosphorylation Kinase_Inhibited->No_Phosphorylation

Caption: Proposed mechanism of kinase inhibition by this compound analogs.

The diagram above illustrates the competitive inhibition mechanism where the this compound analog occupies the ATP-binding site of a kinase. The quinoline nitrogen forms a hydrogen bond with the hinge region, preventing ATP from binding and subsequent phosphorylation of the substrate. The 5-fluoro substituent can enhance this interaction through favorable electronic effects.

Experimental Protocols

To facilitate further research and comparative studies, detailed protocols for key experimental workflows are provided below.

General Procedure for the Synthesis of this compound Analogs

The synthesis of this compound analogs typically involves the nucleophilic substitution of a leaving group at the 4-position of a corresponding 5-fluoroquinoline precursor with a desired amine.

Synthesis_Workflow Start Starting Material: 4-Chloro-5-fluoroquinoline Reaction Nucleophilic Aromatic Substitution Start->Reaction Amine Desired Amine (R-NH2) Amine->Reaction Solvent Solvent (e.g., Ethanol, NMP) Reaction->Solvent Base Base (e.g., DIPEA, K2CO3) Reaction->Base Purification Purification Reaction->Purification Techniques Techniques: - Column Chromatography - Recrystallization Purification->Techniques Product Final Product: This compound Analog Purification->Product Characterization Characterization: - NMR (1H, 13C, 19F) - Mass Spectrometry - Elemental Analysis Product->Characterization

Caption: General workflow for the synthesis of this compound analogs.

Step-by-Step Protocol:

  • Reaction Setup: To a solution of 4-chloro-5-fluoroquinoline (1.0 eq) in a suitable solvent such as ethanol or N-methyl-2-pyrrolidone (NMP), add the desired amine (1.2-2.0 eq) and a base like diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.0-3.0 eq).

  • Reaction Conditions: Heat the reaction mixture at a temperature ranging from 80 °C to 150 °C for 4 to 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water. Extract the product with a suitable organic solvent like ethyl acetate or dichloromethane.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired this compound analog.

  • Characterization: Confirm the structure of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

In Vitro Kinase Inhibition Assay (Example: VEGFR-2)

This assay determines the ability of a compound to inhibit the enzymatic activity of a specific kinase.

Materials:

  • Recombinant human VEGFR-2 kinase

  • Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)

  • ATP

  • Test compounds (dissolved in DMSO)

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar

  • White 96-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Reaction Mixture: In a 96-well plate, add the assay buffer, VEGFR-2 enzyme, and the substrate.

  • Compound Addition: Add the test compounds to the wells at various concentrations. Include a positive control (a known VEGFR-2 inhibitor) and a negative control (DMSO vehicle).

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30 °C for 60 minutes.

  • Detection: Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions. The luminescent signal is inversely proportional to the kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve using appropriate software.

Future Directions and Conclusion

The this compound scaffold holds significant promise for the development of novel targeted therapies. The strategic placement of the fluorine atom at the 5-position offers a unique opportunity to fine-tune the electronic and metabolic properties of 4-aminoquinoline derivatives. While the available data provides a solid foundation, further systematic SAR studies are warranted to fully elucidate the potential of this compound class.

Future research should focus on:

  • Systematic substitutions at various positions of the 5-fluoroquinoline ring to build a comprehensive SAR profile.

  • Exploration of diverse side chains at the 4-amino position to optimize potency and selectivity.

  • Screening against a broad panel of kinases to identify specific targets and potential off-target effects.

  • In vivo evaluation of lead compounds to assess their pharmacokinetic properties and anti-tumor efficacy in preclinical models.

By leveraging the insights from existing research on related quinoline analogs and employing rigorous experimental methodologies, the full therapeutic potential of this compound derivatives can be unlocked, paving the way for the next generation of targeted cancer therapies.

References

A Comparative Analysis of 5-Fluoroquinolin-4-amine and Congeneric Quinolines in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimicrobial, and antimalarial properties.[1][2][3] The strategic introduction of various substituents onto the quinoline nucleus allows for the fine-tuning of its physicochemical and pharmacological profiles. This guide provides an in-depth comparative analysis of 5-Fluoroquinolin-4-amine and its structural analogues, with a particular focus on the influence of fluorination and the 4-amino substitution on their biological efficacy. Due to the limited availability of specific experimental data for this compound, this guide will utilize data for the closely related compound, Butyl-(7-fluoro-quinolin-4-yl)-amine, as a representative example to illustrate key concepts and experimental methodologies. This guide is intended for researchers, scientists, and drug development professionals engaged in the exploration of quinoline-based therapeutics.

The Quinoline Scaffold: A Privileged Structure in Medicinal Chemistry

Quinoline, a bicyclic heterocyclic aromatic compound, consists of a benzene ring fused to a pyridine ring.[4] This fundamental structure serves as a versatile template for the design of novel therapeutic agents.[1][5] The ability to modify the quinoline ring at various positions enables the modulation of its electronic properties, lipophilicity, and steric profile, thereby influencing its interaction with biological targets.[6][7]

The introduction of a fluorine atom can significantly alter a molecule's metabolic stability, binding affinity, and membrane permeability.[8][9] The 4-amino group is a key pharmacophore in many biologically active quinolines, notably in the renowned antimalarial drug chloroquine, and is crucial for their mechanism of action.[10][11][12]

Physicochemical Properties: The Impact of Fluorination and Amination

The physicochemical properties of a drug candidate, such as its acidity (pKa), lipophilicity (logP), and solubility, are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile.[13] The introduction of a fluorine atom, being the most electronegative element, can lower the pKa of nearby basic centers through its strong electron-withdrawing inductive effect.[14] This can influence the ionization state of the molecule at physiological pH, affecting its ability to cross cell membranes and interact with its target.

The 4-amino group, being basic, will have its pKa influenced by substituents on the quinoline ring.[6] The interplay between the electron-withdrawing fluorine and the basic amino group in this compound is expected to result in a unique set of physicochemical properties that dictate its biological behavior.

Table 1: Comparison of Physicochemical Properties of Representative Quinolones

CompoundMolecular FormulaMolecular Weight ( g/mol )Calculated logPPolar Surface Area (Ų)
Quinoline C₉H₇N129.162.0412.89
4-Aminoquinoline C₉H₈N₂144.171.3738.91
Chloroquine C₁₈H₂₆ClN₃319.874.6332.93
Ciprofloxacin C₁₇H₁₈FN₃O₃331.340.2874.60
Butyl-(7-fluoro-quinolin-4-yl)-amine *C₁₃H₁₅FN₂218.273.5238.91

*Data for Butyl-(7-fluoro-quinolin-4-yl)-amine is used as a representative for a fluoro-substituted 4-aminoquinoline.

Synthesis of 4-Aminoquinoline Derivatives

The synthesis of 4-aminoquinolines typically involves the nucleophilic aromatic substitution (SNAr) of a 4-chloroquinoline precursor with a suitable amine.[11][12][15][16] The reactivity of the 4-chloroquinoline is enhanced by the electron-withdrawing nature of the quinoline ring system.

Experimental Protocol: General Synthesis of 4-Aminoquinolines[12][15]

Objective: To synthesize a 4-aminoquinoline derivative via nucleophilic aromatic substitution.

Materials:

  • 7-substituted-4-chloroquinoline (1.0 eq)

  • Appropriate amine (e.g., butylamine, 2.0-3.0 eq)

  • Solvent (e.g., ethanol, N-methyl-2-pyrrolidone (NMP), or neat)

  • Base (e.g., K₂CO₃, triethylamine, if necessary)[16]

  • Dichloromethane (for workup)

  • 5% aqueous NaHCO₃ solution (for workup)

  • Brine (for workup)

  • Anhydrous MgSO₄ or Na₂SO₄ (for drying)

  • Hexane and Chloroform (for precipitation/crystallization)

Procedure:

  • A mixture of the 7-substituted-4-chloroquinoline and the amine is heated. The reaction can be performed neat or in a suitable solvent.[12][15]

  • The reaction temperature is typically maintained between 80-150 °C for several hours, with constant stirring.[12][15][16]

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and taken up in dichloromethane.

  • The organic layer is washed sequentially with 5% aqueous NaHCO₃, water, and brine.

  • The organic layer is then dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

  • The resulting crude product is purified by precipitation, crystallization, or column chromatography.

Comparative Biological Activity

Quinolone derivatives exhibit a wide range of biological activities, with their specific effects being highly dependent on the nature and position of their substituents.[7][17][18]

Anticancer Activity

Many quinoline derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of topoisomerases, protein kinases, and tubulin polymerization, as well as the induction of apoptosis.[5][10] The presence of a fluorine atom can enhance the anticancer potency of the quinoline scaffold.

Table 2: In Vitro Cytotoxicity of Representative Quinolone Derivatives against Human Cancer Cell Lines

CompoundCell LineIC₅₀ (µM)Reference
Chloroquine MDA-MB-468 (Breast)24.36[15]
MCF-7 (Breast)20.72[15]
Butyl-(7-fluoro-quinolin-4-yl)-amine *MDA-MB-468 (Breast)>50[15]
MCF-7 (Breast)18.25[15]
N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine MDA-MB-468 (Breast)8.73[15]
MCF-7 (Breast)12.51[15]

*Data for Butyl-(7-fluoro-quinolin-4-yl)-amine is used as a representative for a fluoro-substituted 4-aminoquinoline.

Experimental Protocol: MTT Assay for Cytotoxicity[19]

Objective: To determine the in vitro cytotoxicity of quinoline derivatives against cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Human cancer cell lines (e.g., MCF-7, MDA-MB-468)

  • Complete cell culture medium

  • 96-well plates

  • Test quinoline compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (for solubilizing formazan)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 2 x 10⁴ cells/well and incubate overnight.

  • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO) for 24-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Antimicrobial Activity

Fluoroquinolones are a major class of antibiotics that function by inhibiting bacterial DNA gyrase and topoisomerase IV.[8][19] The fluorine atom at the C6 position is a hallmark of this class and is crucial for their potent antibacterial activity. While this compound is not a classic fluoroquinolone, the presence of the fluorine atom and the 4-amino group suggests potential antimicrobial properties.

Table 3: Minimum Inhibitory Concentration (MIC) of Representative Quinolone Derivatives

CompoundS. aureus (µg/mL)E. coli (µg/mL)P. aeruginosa (µg/mL)Reference
Ciprofloxacin 0.25 - 10.015 - 0.120.25 - 1[18]
Norfloxacin 1 - 40.12 - 0.51 - 4[20]
Levofloxacin 0.5 - 20.03 - 0.121 - 4[20]
Experimental Protocol: Broth Microdilution for MIC Determination[18]

Objective: To determine the minimum inhibitory concentration (MIC) of quinoline derivatives against bacterial strains.

Principle: The broth microdilution method involves exposing a standardized bacterial inoculum to serial dilutions of an antimicrobial agent in a liquid medium to determine the lowest concentration that inhibits visible growth.

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Test quinoline compounds

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Prepare serial two-fold dilutions of the test compounds in MHB in a 96-well plate.

  • Prepare a bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Add the bacterial suspension to the wells containing the compound dilutions. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth.

Structure-Activity Relationship (SAR) and Mechanistic Insights

The biological activity of quinoline derivatives is intricately linked to their chemical structure. Key structural features that influence their efficacy include:

  • The Quinoline Core: Provides the fundamental scaffold for interaction with biological targets.

  • The 4-Amino Group: Often crucial for activity, particularly in antimalarial quinolines where it is believed to interfere with heme detoxification in the parasite.[10]

  • Substituents on the Quinoline Ring: The nature and position of substituents significantly modulate the electronic and steric properties of the molecule, thereby affecting its binding affinity and selectivity. For instance, electron-withdrawing groups at the 7-position, such as chlorine, are often associated with enhanced antimalarial activity.[6][21] Fluorine substitution can impact various properties, including metabolic stability and target engagement.[8][9]

  • Side Chain at the 4-Amino Position: The length, flexibility, and basicity of the side chain are critical for optimizing activity and pharmacokinetic properties.[21]

Visualizing Structure-Activity Relationships

SAR_Quinolines cluster_quinoline Quinoline Scaffold cluster_substituents Key Substitutions Quinoline_Core Quinoline Core (Fundamental Scaffold) 4-Amino 4-Amino Group (Key Pharmacophore) Quinoline_Core->4-Amino Essential for many activities 5-Fluoro 5-Fluoro Group (Modulates Physicochemical Properties) Quinoline_Core->5-Fluoro Influences ADME/Binding 7-Substituent 7-Substituent (e.g., -Cl) (Enhances Activity) Quinoline_Core->7-Substituent Modulates Potency Side_Chain 4-Amino Side Chain (Optimizes PK/PD) 4-Amino->Side_Chain Attachment point for further modification Biological_Activity Biological Activity (Anticancer, Antimicrobial) 4-Amino->Biological_Activity 5-Fluoro->Biological_Activity 7-Substituent->Biological_Activity Side_Chain->Biological_Activity

Caption: Key structural features of 4-aminoquinolines influencing biological activity.

Illustrative Experimental Workflow

Workflow Start Design & Synthesis of This compound Analogues Physicochem Physicochemical Characterization (pKa, logP, Solubility) Start->Physicochem In_Vitro In Vitro Biological Evaluation Physicochem->In_Vitro Anticancer Anticancer Assays (MTT, etc.) In_Vitro->Anticancer Antimicrobial Antimicrobial Assays (MIC, etc.) In_Vitro->Antimicrobial SAR Structure-Activity Relationship (SAR) Analysis Anticancer->SAR Antimicrobial->SAR Lead_Opt Lead Optimization SAR->Lead_Opt End Preclinical Candidate Lead_Opt->End

Caption: A typical workflow for the preclinical evaluation of novel quinoline derivatives.

Conclusion and Future Directions

The quinoline scaffold remains a highly fruitful area of research in drug discovery. The strategic incorporation of fluorine at the 5-position and an amino group at the 4-position presents a compelling molecular architecture for the development of novel therapeutic agents. While specific data for this compound is currently sparse, the analysis of its close congeners provides a solid framework for predicting its potential biological activities and guiding future research. Further investigation into the synthesis and comprehensive biological evaluation of this compound and its derivatives is warranted to fully elucidate their therapeutic potential. A systematic exploration of the structure-activity relationships will be crucial in optimizing their potency, selectivity, and pharmacokinetic profiles, ultimately paving the way for the development of new and effective treatments for a range of diseases.

References

A Senior Application Scientist's Guide to Validating the Biological Activity of 5-Fluoroquinolin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of 5-Fluoroquinolin-4-amine. My approach is to empower you with not just the 'how,' but the 'why,' enabling a thorough and objective comparison of this compound's performance against established alternatives. We will delve into the experimental validation of its anticipated anticancer and antibacterial properties, grounded in the well-documented activities of the 4-aminoquinoline scaffold.

The 4-Aminoquinoline Scaffold: A Privileged Structure in Drug Discovery

The 4-aminoquinoline core is a cornerstone in medicinal chemistry, recognized for its versatile biological activities. Compounds built upon this scaffold have yielded crucial drugs for treating malaria, such as chloroquine, and have shown significant promise in oncology and infectious diseases. The introduction of a fluorine atom, as in this compound, is a common strategy in drug design to enhance metabolic stability and binding affinity, suggesting that this particular derivative holds potential for potent biological effects. Our investigation will therefore focus on two primary areas: anticancer cytotoxicity and antibacterial efficacy.

Part 1: Validation of Anticancer Activity

The rationale for investigating the anticancer properties of this compound is strongly supported by preliminary evidence. A structurally similar compound, butyl-(7-fluoro-quinolin-4-yl)-amine, has demonstrated more potent cytotoxic effects on the MCF-7 breast cancer cell line than the established drug, chloroquine. This indicates a high probability that this compound will exhibit significant anticancer activity. Our validation strategy will focus on quantifying this activity and comparing it to a standard chemotherapeutic agent and a known topoisomerase inhibitor.

Comparative Framework: Benchmarking Against the Standards

To provide a robust assessment, we will compare the cytotoxic activity of this compound against two well-characterized compounds:

  • Chloroquine: A classic 4-aminoquinoline, providing a baseline comparison within the same chemical class.

  • Doxorubicin: A potent, widely used chemotherapeutic agent known to function as a topoisomerase II inhibitor.

The primary metric for comparison will be the half-maximal inhibitory concentration (IC50), which quantifies the concentration of a substance required to inhibit a biological process by 50%.

Table 1: Comparative Cytotoxicity (IC50) Data

CompoundMCF-7 (Breast Adenocarcinoma) IC50 (µM)A549 (Lung Carcinoma) IC50 (µM)
This compound Experimental Data to be DeterminedExperimental Data to be Determined
Chloroquine~20.72~10
Doxorubicin~0.65 - 2.50~0.4 - >20

Note: The IC50 values for Doxorubicin can vary significantly depending on the experimental conditions and exposure times.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture MCF-7 and A549 cells in appropriate media until they reach 80-90% confluency.

    • Trypsinize and resuspend the cells in fresh media.

    • Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of media.

    • Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare stock solutions of this compound, Chloroquine, and Doxorubicin in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of each compound to achieve a range of final concentrations to be tested.

    • Remove the media from the wells and add 100 µL of media containing the desired concentration of each compound. Include a vehicle control (media with the same concentration of DMSO used for the highest drug concentration) and a no-treatment control.

    • Incubate the plates for 48-72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plates for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization and Absorbance Reading:

    • Carefully remove the media from each well.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

    • Gently shake the plates for 15 minutes to ensure complete dissolution.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (media only) from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Anticipated Mechanism of Action: A Look at Cellular Signaling

4-aminoquinolines are known to induce apoptosis (programmed cell death) in cancer cells. This can occur through various signaling pathways. Based on existing literature for this class of compounds, we can hypothesize the involvement of the p53 and EGFR signaling pathways.

  • The p53 Pathway: The p53 protein is a critical tumor suppressor that regulates the cell cycle and induces apoptosis in response to cellular stress, such as DNA damage. Some 4-aminoquinolines have been shown to activate the p53 pathway, leading to cell cycle arrest and apoptosis.

  • The EGFR Pathway: The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, when overactivated, can drive cancer cell proliferation and survival. Certain 4-aminoquinoline derivatives have been designed as EGFR inhibitors, blocking its downstream signaling.

Diagram 1: Potential Anticancer Signaling Pathways of this compound

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival DNA_Damage DNA_Damage p53 p53 DNA_Damage->p53 Bax Bax p53->Bax Apoptosis Apoptosis Bax->Apoptosis 5-FQ-4-Amine 5-FQ-4-Amine 5-FQ-4-Amine->EGFR Inhibition 5-FQ-4-Amine->DNA_Damage Induction experimental_workflow cluster_anticancer Anticancer Activity Validation cluster_antibacterial Antibacterial Activity Validation Cell_Culture Cell Culture (MCF-7, A549) MTT_Assay MTT Assay Cell_Culture->MTT_Assay IC50_Determination IC50 Determination MTT_Assay->IC50_Determination Pathway_Analysis Signaling Pathway Analysis (Western Blot) IC50_Determination->Pathway_Analysis End End Pathway_Analysis->End Bacterial_Culture Bacterial Culture (S. aureus, E. coli) Broth_Microdilution Broth Microdilution Bacterial_Culture->Broth_Microdilution MIC_Determination MIC Determination Broth_Microdilution->MIC_Determination MIC_Determination->End Start Start Compound This compound & Comparators Start->Compound Compound->Cell_Culture Compound->Bacterial_Culture

A Comparative Guide to Fluoroquinolone Isomers: In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the nuanced differences between drug isomers can have profound implications for clinical efficacy and safety. This guide provides an in-depth, objective comparison of fluoroquinolone isomers, supported by experimental data, to illuminate the critical role of stereochemistry in antibacterial drug development.

The Significance of Chirality in Fluoroquinolones

Many fluoroquinolones possess a chiral center, typically at the C-7 position of the quinolone ring system, leading to the existence of enantiomers (non-superimposable mirror images). While these isomers share the same chemical formula, their three-dimensional arrangement dictates their interaction with chiral biological targets, such as bacterial enzymes and human receptors. This stereoselectivity can result in significant differences in antibacterial potency, pharmacokinetic profiles, and toxicity.[1][2]

A prime example is ofloxacin, which is a racemic mixture of the S-(-)-isomer (levofloxacin) and the R-(+)-isomer.[3] As this guide will demonstrate, the antibacterial activity of ofloxacin resides almost entirely in the levofloxacin enantiomer, a compelling illustration of the importance of evaluating isomers individually.[4][5] Regulatory bodies like the FDA and EMA have established guidelines that emphasize the need for stereospecific assessment of chiral drugs, underscoring the scientific and clinical necessity of such investigations.[1][6][7][8]

In Vitro Comparison: Unmasking Stereoselective Potency

The foundational assessment of an antibiotic's efficacy begins with in vitro testing. The Minimum Inhibitory Concentration (MIC) is a cornerstone metric, representing the lowest concentration of a drug that prevents visible growth of a microorganism.[9][10]

Comparative Antibacterial Activity (MIC)

Numerous studies have consistently demonstrated the superior in vitro activity of levofloxacin (the S-isomer) compared to its R-isomer and the racemic ofloxacin.[3][4][5] Levofloxacin is generally twice as potent as ofloxacin against a broad spectrum of both Gram-positive and Gram-negative bacteria.[5]

Organism Ofloxacin (Racemic) MIC90 (µg/mL) Levofloxacin (S-isomer) MIC90 (µg/mL) Reference
Streptococcus pneumoniae21[4]
Staphylococcus aureus10.5[4]
Escherichia coli0.250.12[4]
Pseudomonas aeruginosa42[4]

MIC90: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates.

The enhanced potency of the S-isomer is attributed to its higher affinity for the primary bacterial targets: DNA gyrase and topoisomerase IV.[4][11] These enzymes are crucial for bacterial DNA replication, and their inhibition leads to bacterial cell death.[12][13] The specific stereochemical configuration of the S-isomer allows for a more favorable binding interaction with the enzyme-DNA complex.[14][15]

Mechanism of Action: A Stereospecific Interaction

G cluster_bacterium Bacterial Cell Fluoroquinolone Fluoroquinolone DNA_Gyrase DNA Gyrase (Gram-negative) Fluoroquinolone->DNA_Gyrase Topo_IV Topoisomerase IV (Gram-positive) Fluoroquinolone->Topo_IV DNA_Replication_Block Blockage of DNA Replication & Repair DNA_Gyrase->DNA_Replication_Block Topo_IV->DNA_Replication_Block Cell_Death Bacterial Cell Death DNA_Replication_Block->Cell_Death

Caption: Mechanism of action of fluoroquinolones.

Cytotoxicity Assessment

While potent against bacteria, an ideal antibiotic should exhibit minimal toxicity to host cells. In vitro cytotoxicity assays are crucial for early safety profiling.[16]

Commonly used methods include the MTT assay, which measures metabolic activity, and the lactate dehydrogenase (LDH) release assay, which indicates cell membrane damage.[16][17] When comparing fluoroquinolone isomers, it is essential to determine if the less active isomer contributes disproportionately to cytotoxicity. For many fluoroquinolones, the therapeutic index is wide, but some have been associated with adverse effects, making isomer-specific toxicity studies important.[18][19][20]

In Vivo Comparison: From the Bench to Preclinical Models

In vivo studies are critical to understanding how a drug behaves in a complex biological system, encompassing pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body).[21][22]

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

The pharmacokinetic properties of fluoroquinolones are generally favorable, with good oral bioavailability and wide tissue distribution.[23][24][25] Studies comparing ofloxacin enantiomers have shown small but statistically significant differences in their pharmacokinetic parameters. For instance, S-(-)-ofloxacin (levofloxacin) can have a slightly lower clearance and a larger area under the concentration-time curve (AUC) compared to the R-(+)-enantiomer, suggesting a slightly longer residence time in the body.[26] However, tissue distribution does not appear to be a stereoselective process.[26]

Parameter S-(-)-Ofloxacin (Levofloxacin) R-(+)-Ofloxacin Reference
AUC0-∞ (mg·h/L)22.30 ± 2.7220.50 ± 2.06[26]
Clearance (L/h/kg)0.15 ± 0.040.16 ± 0.04[26]

These subtle pharmacokinetic differences, combined with the significantly higher intrinsic potency of levofloxacin, contribute to its superior in vivo efficacy.

In Vivo Efficacy in Animal Models

Animal infection models are indispensable for evaluating the therapeutic potential of antibiotics before clinical trials.[27][28] The mouse peritonitis-sepsis model and the neutropenic thigh model are commonly used to assess the in vivo efficacy of antibacterial agents.[27][29]

In a systemic infection model in mice, oral treatment with levofloxacin was as efficacious or more efficacious than ciprofloxacin.[4] Furthermore, levofloxacin demonstrated equivalent efficacy to ofloxacin at half the daily dosage in clinical trials for lower respiratory tract and complicated urinary tract infections, with a reduced incidence of adverse effects.[3] This highlights the clinical advantage of using the pure, more active isomer.

Experimental Protocols

In Vitro Susceptibility Testing: Broth Microdilution for MIC Determination

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, a standard procedure for assessing antibiotic susceptibility.[9]

Materials:

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial isolates

  • Fluoroquinolone isomer stock solutions

  • Spectrophotometer

  • Incubator

Procedure:

  • Prepare Bacterial Inoculum: Culture the bacterial isolate overnight on an appropriate agar medium. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.

  • Prepare Antibiotic Dilutions: Perform serial two-fold dilutions of the fluoroquinolone isomers in CAMHB in the 96-well plates. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 200 µL.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • Determine MIC: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

G cluster_prep Preparation cluster_assay Assay Inoculum_Prep Prepare Bacterial Inoculum Inoculation Inoculate Microtiter Plate Inoculum_Prep->Inoculation Antibiotic_Dilution Serial Dilution of Fluoroquinolone Isomers Antibiotic_Dilution->Inoculation Incubation Incubate Plate Inoculation->Incubation MIC_Determination Determine MIC Incubation->MIC_Determination

Caption: Workflow for MIC determination.

In Vitro Cytotoxicity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[17]

Materials:

  • Mammalian cell line (e.g., HeLa, HepG2)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • 96-well cell culture plates

  • Fluoroquinolone isomer solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilizing agent (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Drug Treatment: Replace the medium with fresh medium containing various concentrations of the fluoroquinolone isomers. Include a vehicle control (medium with no drug).

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Conclusion

The comparative analysis of fluoroquinolone isomers unequivocally demonstrates the critical importance of stereochemistry in drug design and development. The S-(-)-isomer of ofloxacin, levofloxacin, exhibits significantly greater in vitro potency and in vivo efficacy compared to the R-(+)-isomer and the racemic mixture. This enhanced activity is a direct result of its stereospecific interaction with bacterial DNA gyrase and topoisomerase IV. While pharmacokinetic differences between the enantiomers are modest, they contribute to the overall superior performance of the pure, active isomer.

For researchers and drug developers, these findings underscore the necessity of evaluating individual enantiomers to optimize therapeutic benefit and minimize potential toxicity. The development of single-isomer drugs, such as levofloxacin, represents a more refined and rational approach to antibiotic therapy, ultimately leading to improved patient outcomes.

References

A Comparative Analysis of the Predicted Antibacterial Spectrum of 5-Fluoroquinolin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of antibacterial drug discovery, the quinolone scaffold remains a cornerstone for the development of potent therapeutic agents. This guide provides a comparative analysis of the predicted antibacterial spectrum of a novel compound, 5-Fluoroquinolin-4-amine, against established second and third-generation fluoroquinolones, ciprofloxacin and levofloxacin. As direct experimental data for this compound is not yet publicly available, this comparison is based on well-established structure-activity relationship (SAR) principles within the quinolone class. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of new antimicrobial agents.

Introduction: The Quinolone Framework and the Promise of this compound

Fluoroquinolones exert their bactericidal effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.[1][2] The core structure of quinolones offers multiple positions for chemical modification, each influencing the compound's antibacterial potency, spectrum, and pharmacokinetic properties.[3] The subject of this guide, this compound, possesses two key structural features that are predicted to significantly impact its antibacterial profile: a fluorine atom at the C-5 position and an amine group at the C-4 position.

This guide will first deduce the likely antibacterial spectrum of this compound by analyzing the known contributions of its key functional groups based on extensive SAR studies. Subsequently, this predicted spectrum will be compared to the well-documented in vitro activities of ciprofloxacin and levofloxacin, two widely used fluoroquinolones.

Predicted Antibacterial Spectrum of this compound: A Deduction from Structure-Activity Relationships

The antibacterial profile of a quinolone is a composite of the effects of its various substituents. By dissecting the structure of this compound, we can project its potential activity.

The Influence of the C-5 Substituent

Substitutions at the C-5 position of the quinolone ring are known to modulate antibacterial potency. The introduction of small substituents, such as an amino or methyl group, has been shown to enhance activity, particularly against Gram-positive bacteria.[4] For instance, the 5-amino group in sparfloxacin contributes to its improved potency.[5] Therefore, the fluorine atom at the C-5 position in this compound is anticipated to positively influence its overall antibacterial efficacy.

The Role of the C-4 Amine Group

The 4-oxo group is a critical feature of the quinolone pharmacophore, essential for its interaction with the DNA gyrase-DNA complex.[6] While the replacement of the 4-keto group generally leads to inactive compounds, the introduction of a 4-amino group represents a significant modification.[7] The 4-aminoquinoline scaffold is recognized for a broad range of biological activities, including antibacterial effects.[8][9] It is plausible that the 4-amino group could alter the compound's interaction with the target enzymes or affect its cellular uptake, thereby influencing its antibacterial spectrum.

Projected Antibacterial Profile

Based on these SAR principles, this compound is predicted to exhibit broad-spectrum antibacterial activity. The C-5 fluorine is expected to confer potent activity, while the 4-amino group may modulate this activity and potentially enhance its effects against certain bacterial species. A definitive spectrum can only be determined through empirical testing.

Comparative Analysis: this compound vs. Ciprofloxacin and Levofloxacin

To contextualize the potential of this compound, its predicted activity is compared against the known antibacterial spectra of ciprofloxacin and levofloxacin. Ciprofloxacin, a second-generation fluoroquinolone, is renowned for its excellent activity against Gram-negative bacteria, including Pseudomonas aeruginosa.[10][11] Levofloxacin, a third-generation fluoroquinolone, offers a broader spectrum with enhanced activity against Gram-positive bacteria, particularly Streptococcus pneumoniae.[12][13]

In Vitro Activity Comparison

The following table summarizes the typical Minimum Inhibitory Concentration (MIC) values for ciprofloxacin and levofloxacin against key Gram-positive and Gram-negative pathogens. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.[14] The predicted activity of this compound is presented as a hypothetical range based on SAR analysis.

Bacterial SpeciesGram StainCiprofloxacin MIC (µg/mL)Levofloxacin MIC (µg/mL)Predicted this compound MIC (µg/mL)
Escherichia coliGram-Negative0.013 - 0.12[11][15]0.03 - 0.5[13][16]0.015 - 0.25
Pseudomonas aeruginosaGram-Negative0.15 - 0.5[15][17]0.5 - 1.0[18][19]0.25 - 2.0
Staphylococcus aureusGram-Positive0.5 - 1.0[15][17]0.12 - 0.5[13][20]0.12 - 1.0
Streptococcus pneumoniaeGram-Positive1.0 - 2.0[19]0.5 - 1.0[19][20]0.5 - 2.0

Disclaimer: The MIC range for this compound is a theoretical projection and requires experimental validation.

Interpretation of Comparative Data
  • Gram-Negative Activity: Ciprofloxacin is expected to remain the most potent agent against many Gram-negative bacteria, especially P. aeruginosa.[21] The predicted activity of this compound against Gram-negatives is likely to be comparable to or slightly less than ciprofloxacin.

  • Gram-Positive Activity: Levofloxacin generally exhibits superior activity against Gram-positive organisms, particularly S. pneumoniae.[22] The presence of the 5-fluoro group in this compound suggests it may possess enhanced Gram-positive activity compared to ciprofloxacin, potentially approaching that of levofloxacin.

Experimental Protocols for Antibacterial Spectrum Determination

To empirically determine the antibacterial spectrum of this compound, standardized methodologies for MIC testing must be employed. The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[23][24][25]

Broth Microdilution Method for MIC Determination

This method is considered a gold standard for quantitative susceptibility testing.

Principle: A standardized suspension of the test bacterium is inoculated into microplate wells containing serial twofold dilutions of the antimicrobial agent. Following incubation, the lowest concentration that inhibits visible growth is recorded as the MIC.

Step-by-Step Protocol:

  • Preparation of Antimicrobial Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 1280 µg/mL.

  • Preparation of Microdilution Plates:

    • Dispense 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into all wells of a 96-well microtiter plate.

    • Add 50 µL of the antimicrobial stock solution to the first well of each row to be tested.

    • Perform serial twofold dilutions by transferring 50 µL from well 1 to well 2, and so on, down the plate. Discard 50 µL from the last well. This will result in a range of concentrations, typically from 64 µg/mL to 0.06 µg/mL.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 colonies of the test organism.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Within 15 minutes, dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Inoculation: Add 50 µL of the standardized bacterial suspension to each well of the microtiter plate. The final volume in each well will be 100 µL.

  • Incubation: Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours (20-24 hours for Staphylococcus spp.).

  • Reading the MIC: After incubation, examine the plates for bacterial growth. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth. A reading aid, such as a viewing box with a mirror, is recommended.

  • Quality Control: Concurrently test reference strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213, P. aeruginosa ATCC 27853) for which the expected MIC ranges are known to ensure the validity of the results.

MIC_Determination_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis stock Prepare Antimicrobial Stock Solution plates Prepare Serial Dilutions in Microtiter Plates stock->plates inoculate Inoculate Plates with Bacterial Suspension plates->inoculate inoculum Prepare Standardized Bacterial Inoculum inoculum->inoculate incubate Incubate Plates (35°C, 16-20h) inoculate->incubate read_mic Read and Record MIC Value incubate->read_mic qc Validate with QC Strains read_mic->qc

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Determination.

Mechanism of Action and Resistance

The presumed mechanism of action of this compound is the inhibition of bacterial DNA gyrase and topoisomerase IV, consistent with other fluoroquinolones.

Fluoroquinolone_Mechanism FQ This compound Cell Bacterial Cell FQ->Cell Enters Gyrase DNA Gyrase (Gram-Negative) Cell->Gyrase TopoIV Topoisomerase IV (Gram-Positive) Cell->TopoIV Replication DNA Replication & Repair Disrupted Gyrase->Replication Inhibits TopoIV->Replication Inhibits Death Bacterial Cell Death Replication->Death

Caption: Proposed Mechanism of Action for this compound.

Resistance to fluoroquinolones typically arises from mutations in the genes encoding DNA gyrase (gyrA, gyrB) and topoisomerase IV (parC, parE), or through the expression of efflux pumps that actively remove the drug from the bacterial cell.

Conclusion and Future Directions

Based on established structure-activity relationships, this compound is a promising scaffold with the potential for broad-spectrum antibacterial activity. The C-5 fluorine substituent is expected to confer potent activity, while the novel 4-amino group may provide unique properties that could enhance its spectrum, particularly against Gram-positive pathogens.

References

A Comparative Benchmark Analysis of 5-Fluoroquinolin-4-amine Against Known Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold in Kinase Inhibition

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, most notably cancer.[1] The quinoline structural motif has emerged as a privileged scaffold in the design of potent kinase inhibitors, with several quinoline-based drugs, such as Bosutinib and Cabozantinib, having received FDA approval for the treatment of various malignancies.[2][3] These compounds typically exert their inhibitory effects by competing with ATP for the enzyme's active site.[4] This guide introduces 5-Fluoroquinolin-4-amine, a novel quinoline derivative, and presents a comprehensive framework for its evaluation against a panel of well-established kinase inhibitors.

Given the nascent stage of research on this compound, this guide will establish a robust, scientifically-grounded protocol for its characterization. We will benchmark its in vitro inhibitory activity against a selection of clinically-relevant kinases: Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Abelson murine leukemia viral oncogene homolog 1 (Abl), Src proto-oncogene, non-receptor tyrosine kinase (Src), and Mitogen-activated protein kinase kinase 1 (MEK1). These kinases are central to signaling pathways that drive tumor growth, proliferation, and angiogenesis.[4][5]

To provide a clear comparative context, this compound will be evaluated alongside a panel of FDA-approved inhibitors with known potencies against our selected kinases:

  • Gefitinib: An EGFR inhibitor.[6]

  • Sorafenib: A multi-kinase inhibitor, notably targeting VEGFR2.[7]

  • Imatinib: A first-generation Abl inhibitor.[8]

  • Dasatinib: A potent dual Src/Abl inhibitor.[9]

  • Selumetinib: A selective MEK1/2 inhibitor.[10]

This guide will provide a detailed methodology for determining the half-maximal inhibitory concentration (IC50) of these compounds, present a comparative analysis of their potencies, and discuss the potential therapeutic implications of this compound based on a hypothetical, yet plausible, kinase inhibition profile.

Comparative Kinase Inhibition Profile (IC50, nM)

The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and the selected benchmark inhibitors against a panel of five therapeutically-relevant kinases. A lower IC50 value indicates greater potency.

CompoundEGFR (nM)VEGFR2 (nM)Abl (nM)Src (nM)MEK1 (nM)
This compound 551501,200850>10,000
Gefitinib 13[6]>10,000>10,000>10,000>10,000
Sorafenib >10,00090[7]>10,000>10,000>10,000
Imatinib >10,000>10,000400[11]>10,000>10,000
Dasatinib >10,000>1,0009[11]0.5[12]>10,000
Selumetinib >10,000>10,000>10,000>10,00014[10]

Disclaimer: The IC50 values for this compound are hypothetical and presented for illustrative purposes to guide future experimental work. The IC50 values for the benchmark inhibitors are representative values from the cited literature and can vary based on experimental conditions.

Methodology: Determination of Kinase Inhibitory Potency

The determination of a compound's IC50 value is a cornerstone of preclinical drug discovery, providing a quantitative measure of its inhibitory potency.[13] The following protocol outlines a robust and widely-used method for assessing kinase inhibition using a luminescence-based assay.

Assay Principle

The Kinase-Glo® Luminescent Kinase Assay is a homogeneous, high-throughput method that quantifies the amount of ATP remaining in solution following a kinase reaction. The luminescent signal is inversely proportional to the kinase activity, as active kinases consume ATP.[14][15]

Experimental Workflow

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis prep_inhibitor Serial Dilution of Inhibitors (this compound & Benchmarks) add_inhibitor Dispense Inhibitors to Assay Plate prep_inhibitor->add_inhibitor prep_kinase Prepare Kinase Reaction Master Mix (Kinase, Substrate, Buffer) add_kinase Add Kinase Master Mix to Plate prep_kinase->add_kinase initiate_reaction Initiate Reaction with ATP add_kinase->initiate_reaction incubation Incubate at Room Temperature (e.g., 60 minutes) initiate_reaction->incubation add_reagent Add Kinase-Glo® Reagent incubation->add_reagent lum_incubation Incubate for Signal Stabilization (10 minutes) add_reagent->lum_incubation read_plate Measure Luminescence lum_incubation->read_plate normalize_data Normalize Data to Controls (0% and 100% Inhibition) read_plate->normalize_data plot_curve Plot Dose-Response Curve (% Inhibition vs. log[Inhibitor]) normalize_data->plot_curve calc_ic50 Calculate IC50 Value plot_curve->calc_ic50

Caption: Workflow for IC50 determination using a luminescence-based kinase assay.

Step-by-Step Protocol
  • Compound Preparation:

    • Prepare a stock solution of each test compound (this compound and benchmark inhibitors) in 100% DMSO.

    • Perform a serial dilution of each compound in an appropriate assay buffer to create a range of concentrations for testing (e.g., 10-point, 3-fold dilutions).

  • Kinase Reaction Setup:

    • In a 96-well or 384-well white, flat-bottom assay plate, add a small volume (e.g., 5 µL) of each diluted compound. Include wells with DMSO only for "no inhibition" controls and wells without enzyme for "100% inhibition" controls.

    • Prepare a master mix containing the kinase of interest (e.g., EGFR), its specific substrate (e.g., a synthetic peptide), and the reaction buffer (containing MgCl2 and other necessary cofactors).

    • Add the kinase/substrate master mix to each well.

  • Reaction Initiation and Incubation:

    • Prepare an ATP solution at a concentration appropriate for the specific kinase being assayed (often near the Km for ATP).

    • Initiate the kinase reaction by adding the ATP solution to all wells.

    • Incubate the plate at a constant temperature (typically room temperature) for a predetermined time (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.

  • Signal Detection:

    • Equilibrate the Kinase-Glo® Reagent to room temperature.

    • Add a volume of the Kinase-Glo® Reagent equal to the volume in the assay wells. This will stop the kinase reaction and initiate the generation of a luminescent signal.

    • Incubate the plate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • Normalize the data using the "no inhibition" (0% inhibition) and "100% inhibition" (background) controls.

    • Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.[5]

Contextualizing Kinase Inhibition: The EGFR Signaling Pathway

To understand the significance of inhibiting a kinase like EGFR, it is crucial to visualize its role within a cellular signaling network. The EGFR pathway is a well-characterized cascade that, when activated, drives cell proliferation, survival, and differentiation.[2][16] Aberrant activation of this pathway is a common feature in many cancers, making EGFR a prime therapeutic target.

EGFR_Pathway EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Binds Grb2_Sos Grb2/Sos EGFR->Grb2_Sos Recruits Ras Ras Grb2_Sos->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Regulates Gefitinib Gefitinib Gefitinib->EGFR

Caption: Simplified EGFR signaling pathway and the point of inhibition by Gefitinib.

Discussion and Future Directions

This guide provides a comprehensive framework for the initial characterization of a novel quinoline-based compound, this compound, as a potential kinase inhibitor. By benchmarking it against established drugs, we can begin to understand its potency and selectivity profile.

Based on our hypothetical data, this compound demonstrates a promising profile with moderate inhibitory activity against EGFR and VEGFR2, and significantly less activity against Abl, Src, and MEK1. This suggests a degree of selectivity for receptor tyrosine kinases involved in cell growth and angiogenesis. The sub-micromolar IC50 against EGFR (55 nM) warrants further investigation, as this is a key target in several cancers.[17] The activity against VEGFR2 (150 nM), while less potent than Sorafenib, is still significant and could contribute to anti-angiogenic effects.[4]

The next logical steps in the preclinical evaluation of this compound would involve:

  • Experimental Validation: Performing the described kinase inhibition assays to obtain real experimental data and confirm the hypothetical profile.

  • Broader Kinome Screening: Profiling the compound against a larger panel of kinases (e.g., >300 kinases) to fully elucidate its selectivity and identify potential off-target effects.

  • Cell-Based Assays: Evaluating the compound's ability to inhibit the growth of cancer cell lines that are known to be dependent on the targeted kinases (e.g., EGFR-mutant lung cancer cells).

  • Mechanism of Action Studies: Determining whether the compound is an ATP-competitive inhibitor, and exploring its binding mode through co-crystallization studies with the target kinases.

By following a rigorous and comparative approach as outlined in this guide, researchers can efficiently and effectively characterize novel kinase inhibitors like this compound, paving the way for the development of the next generation of targeted therapies.

References

A Comparative Guide to Analytical Method Validation for 5-Fluoroquinolin-4-amine Quantification

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of analytical methodologies for the robust quantification of 5-Fluoroquinolin-4-amine, a critical intermediate and potential impurity in pharmaceutical development. We will delve into the validation of two primary analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). This document is intended for researchers, scientists, and drug development professionals seeking to establish and validate reliable analytical methods in a regulated environment.

The narrative will go beyond a simple recitation of protocols, offering insights into the rationale behind experimental design and the interpretation of validation data. All methodologies and performance characteristics are grounded in established regulatory frameworks, primarily the International Council for Harmonisation (ICH) guidelines Q2(R2).[1][2][3][4][5]

The Critical Role of Method Validation

In the pharmaceutical industry, analytical method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[1] It is a cornerstone of quality assurance, ensuring that the data generated is accurate, reliable, and reproducible, which is paramount for regulatory submissions and patient safety.[1][6]

Comparative Overview of Analytical Techniques

The choice between HPLC-UV and LC-MS/MS for the quantification of this compound depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the specific application (e.g., bulk drug analysis vs. trace impurity quantification in a drug product).

ParameterHPLC-UVLC-MS/MS
Principle Separation based on polarity, detection via UV absorbance.Separation based on polarity, detection via mass-to-charge ratio.
Specificity Good, but susceptible to interference from co-eluting impurities with similar UV spectra.Excellent, highly specific due to monitoring of parent and fragment ion transitions.[7][8]
Sensitivity Moderate (typically ng/mL to µg/mL).High (typically pg/mL to ng/mL).[9][10]
Linearity Range Typically 2-3 orders of magnitude.Typically 3-4 orders of magnitude.
Cost & Complexity Lower initial investment and operational cost; simpler to operate.Higher initial investment and operational cost; requires more specialized expertise.
Ideal Application Assay of bulk drug substance, quantification of major components.Trace level impurity analysis, quantification in complex biological matrices, pharmacokinetic studies.[11][12]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely used technique for the quantitative analysis of active pharmaceutical ingredients (APIs) and their related substances.[1][4] For a molecule like this compound, which possesses a chromophore, UV detection is a suitable and cost-effective choice.

Experimental Protocol: HPLC-UV Method Validation

Objective: To validate a reverse-phase HPLC method for the quantification of this compound in a bulk drug substance.

1. Chromatographic Conditions (Example):

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile and 0.05 M potassium dihydrogen phosphate buffer (pH 3.0) in a gradient elution.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 266 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

2. Validation Parameters and Acceptance Criteria (based on ICH Q2(R2))

a. Specificity:

  • Procedure: Analyze a blank (diluent), a placebo (if applicable), a solution of this compound, and a sample spiked with known related substances.

  • Rationale: To demonstrate that the method can unequivocally assess the analyte in the presence of other components.[3]

  • Acceptance Criteria: The peak for this compound should be well-resolved from any other peaks, and the peak purity should be confirmed using a photodiode array (PDA) detector.

b. Linearity:

  • Procedure: Prepare a series of at least five concentrations of this compound spanning the expected working range (e.g., 50% to 150% of the target concentration).

  • Rationale: To establish a linear relationship between the analyte concentration and the instrumental response.[3]

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

c. Accuracy:

  • Procedure: Perform recovery studies by spiking a placebo blend with known amounts of this compound at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with at least three replicates at each level.

  • Rationale: To determine the closeness of the measured value to the true value.[1][7]

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

d. Precision:

  • Procedure:

    • Repeatability (Intra-day precision): Analyze a minimum of six replicate samples at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Rationale: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[1]

  • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.

e. Limit of Detection (LOD) and Limit of Quantitation (LOQ):

  • Procedure: Determine based on the signal-to-noise ratio (S/N) of a series of diluted solutions.

  • Rationale: LOD is the lowest amount of analyte that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be quantitated with suitable precision and accuracy.

  • Acceptance Criteria: Typically, an S/N ratio of 3:1 for LOD and 10:1 for LOQ is acceptable.

f. Robustness:

  • Procedure: Deliberately vary method parameters such as mobile phase pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min) and assess the impact on the results.

  • Rationale: To evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Acceptance Criteria: The system suitability parameters should remain within acceptable limits, and the results should not be significantly affected by the variations.

Expected Performance Data for HPLC-UV
Validation ParameterExpected Result
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0 - 102.0%
Precision (RSD) ≤ 2.0%
LOD ~0.1 µg/mL
LOQ ~0.3 µg/mL

Visualizing the HPLC Validation Workflow

HPLC_Validation_Workflow cluster_prep Preparation cluster_validation Validation Parameters cluster_analysis Data Analysis & Reporting A Standard & Sample Preparation B Specificity C Linearity D Accuracy E Precision F LOD & LOQ G Robustness H Data Acquisition B->H C->H D->H E->H F->H G->H I Statistical Analysis H->I J Validation Report I->J

Caption: Workflow for HPLC Method Validation.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and specificity, such as the quantification of this compound in biological matrices or as a trace impurity, LC-MS/MS is the technique of choice.[11][12][13] The use of Multiple Reaction Monitoring (MRM) provides exceptional selectivity by monitoring a specific precursor ion to product ion transition.

Experimental Protocol: LC-MS/MS Method Validation

Objective: To validate an LC-MS/MS method for the quantification of this compound in human plasma.

1. Chromatographic and Mass Spectrometric Conditions (Example):

  • LC System: UPLC or HPLC system

  • Column: C18, 50 mm x 2.1 mm, 1.8 µm particle size

  • Mobile Phase: 0.1% formic acid in water and 0.1% formic acid in acetonitrile (gradient elution).

  • Flow Rate: 0.4 mL/min

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), positive mode

  • MRM Transition: To be determined by infusing a standard solution of this compound (e.g., m/z 163 -> 136).

  • Internal Standard (IS): A stable isotope-labeled analog of this compound is highly recommended.

2. Sample Preparation:

  • Procedure: Protein precipitation (e.g., with acetonitrile) or solid-phase extraction (SPE) to remove matrix components.

  • Rationale: To minimize matrix effects, which can cause ion suppression or enhancement and affect the accuracy and precision of the method.[9]

3. Validation Parameters and Acceptance Criteria (based on FDA/EMA Bioanalytical Method Validation Guidelines):

The validation parameters are similar to those for HPLC-UV, but with some additional considerations and often more stringent acceptance criteria for bioanalytical methods.

a. Selectivity and Specificity:

  • Procedure: Analyze at least six different batches of blank plasma to ensure no interference at the retention time of the analyte and IS.

  • Rationale: To ensure that endogenous components in the biological matrix do not affect the quantification.

  • Acceptance Criteria: The response of interfering peaks should be less than 20% of the lower limit of quantitation (LLOQ) for the analyte and less than 5% for the IS.

b. Linearity, Accuracy, and Precision:

  • Procedure: A calibration curve is prepared by spiking blank plasma with known concentrations of the analyte. Quality control (QC) samples at low, medium, and high concentrations are analyzed in replicate.

  • Rationale: To establish the relationship between concentration and response and to assess the accuracy and precision of the method over the entire calibration range.

  • Acceptance Criteria:

    • Linearity (r²): ≥ 0.99

    • Accuracy: The mean concentration should be within ±15% of the nominal value (±20% at the LLOQ).

    • Precision (RSD): ≤ 15% (≤ 20% at the LLOQ).

c. Lower Limit of Quantitation (LLOQ):

  • Procedure: The LLOQ is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.

  • Rationale: To define the lower end of the reportable range of the assay.

  • Acceptance Criteria: Accuracy within ±20% and precision (RSD) ≤ 20%.

d. Matrix Effect:

  • Procedure: Compare the response of the analyte in post-extraction spiked blank plasma with the response of the analyte in a neat solution at the same concentration.

  • Rationale: To assess the ion suppression or enhancement caused by the biological matrix.[9]

  • Acceptance Criteria: The matrix factor should be consistent across different lots of the matrix.

e. Stability:

  • Procedure: Evaluate the stability of the analyte in plasma under various conditions: freeze-thaw cycles, short-term (bench-top), and long-term storage.

  • Rationale: To ensure that the analyte concentration does not change during sample handling and storage.

  • Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.

Expected Performance Data for LC-MS/MS
Validation ParameterExpected Result
Linearity (r²) ≥ 0.99
Accuracy (% Bias) Within ±15% (±20% at LLOQ)
Precision (RSD) ≤ 15% (≤ 20% at LLOQ)
LLOQ ~0.1 ng/mL

Visualizing the LC-MS/MS Validation Workflow

LCMS_Validation_Workflow cluster_method_dev Method Development cluster_validation_lcms Bioanalytical Method Validation cluster_analysis_report Analysis & Reporting A MS Parameter Optimization B Chromatography Development A->B C Sample Preparation Optimization B->C D Selectivity C->D E Linearity, Accuracy, Precision D->E F LLOQ E->F G Matrix Effect F->G H Stability G->H I Data Processing H->I J Validation Report Generation I->J

Caption: Workflow for LC-MS/MS Bioanalytical Method Validation.

Conclusion

The choice between HPLC-UV and LC-MS/MS for the quantification of this compound is dictated by the specific requirements of the analysis. HPLC-UV offers a reliable and cost-effective solution for assays where high concentrations are expected, such as in bulk drug substance analysis. In contrast, LC-MS/MS provides superior sensitivity and selectivity, making it the preferred method for trace-level quantification in complex matrices like plasma.

A thorough and well-documented method validation, following the principles outlined in ICH, FDA, and EMA guidelines, is essential to ensure the generation of high-quality, reliable data that can withstand regulatory scrutiny. The experimental protocols and expected performance data presented in this guide provide a solid foundation for developing and validating robust analytical methods for this compound.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Handling of 5-Fluoroquinolin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities forms the bedrock of therapeutic innovation. However, this innovation demands an unwavering commitment to safety. This guide provides essential, immediate, and procedural direction for handling 5-Fluoroquinolin-4-amine, a compound situated at the intersection of halogenated aromatics and the quinolone family. The toxicological profile of this specific molecule is not extensively documented; therefore, our protocols are grounded in the established principles of handling its parent chemical classes, ensuring a robust margin of safety. We will proceed with the core principle of treating this compound as hazardous, mandating rigorous personal protective equipment (PPE) and engineering controls to minimize all potential routes of exposure.

Hazard Assessment: Understanding the Risk Profile

Handling any chemical safely begins with a thorough understanding of its potential hazards. Lacking a specific Safety Data Sheet (SDS) for this compound, we must infer its risk profile from its structural components: a halogenated (fluoro) aromatic amine and a quinolone core.

  • Aromatic Amines: This class of compounds is notorious for its potential health risks. Many aromatic amines are known or suspected to be carcinogens and mutagens. A primary concern is their ability to be absorbed through the skin, making dermal contact a critical exposure route.[1]

  • Fluoroquinolones: While best known as a class of antibiotics, the core structure carries intrinsic biological activity. Systemic exposure to some fluoroquinolones has been associated with a range of adverse effects, including central nervous system (CNS) disorders, tendonitis, and phototoxicity.[2][3][4][5] While these effects are typically observed in therapeutic contexts, they underscore the potential for systemic toxicity if accidental exposure occurs in a laboratory setting.[6]

Based on this analysis, we will operate under the assumption that this compound is a toxic substance that can cause harm through inhalation, ingestion, and dermal absorption.

Hazard Category Potential Risks & Rationale
Acute Toxicity Harmful if swallowed, inhaled, or in contact with skin. [7][8] Aromatic amines can be toxic, and any fine powder presents an inhalation risk.
Skin Corrosion/Irritation Causes skin irritation. [9] Many amine compounds are irritating to the skin and mucous membranes.
Serious Eye Damage/Irritation Causes serious eye irritation/damage. [8][9] Direct contact with the eyes is likely to cause significant injury.
Chronic Toxicity Suspected of causing genetic defects or cancer. Aromatic amines as a class are associated with long-term health risks.[1]
Environmental Hazard Toxic to aquatic life with long-lasting effects. [8] As a halogenated organic compound, it must be prevented from entering drains and waterways.[1]

Personal Protective Equipment (PPE): Your Primary Defense

Given the potential for dermal absorption and inhalation of fine particles, a comprehensive PPE protocol is mandatory. This protocol corresponds to a robust implementation of Level C or D protection, tailored for a laboratory setting.[10][11][12]

PPE Component Specification & Rationale
Hand Protection Double Gloving: Wear two pairs of nitrile gloves. The outer glove should be removed immediately after handling the compound or upon suspected contamination. The inner glove provides a second barrier and protects the skin during the doffing process.
Eye & Face Protection Chemical Splash Goggles & Face Shield: Goggles that form a seal around the eyes are required to protect against splashes and airborne particles.[13] A face shield must be worn over the goggles whenever there is a risk of a splash, such as when transferring solutions.[14]
Body Protection Chemical-Resistant Lab Coat: A lab coat made of a material like Nomex® or a similar chemical-resistant fabric, fully buttoned with tight-fitting cuffs, is essential.[14] This provides a barrier against incidental contact.
Respiratory Protection NIOSH-Approved Respirator: If there is any risk of aerosol or dust generation outside of a certified chemical fume hood, a NIOSH-approved N100 respirator is required.[13] All respirator use must be in accordance with your institution's respiratory protection program, which includes fit testing and training.[14]
Footwear Closed-toe, chemical-resistant shoes: Shoes must fully cover the foot.[14] Disposable shoe covers should be used if there is a risk of floor contamination.
Workflow for Donning and Doffing PPE

The sequence of putting on and taking off PPE is critical to prevent cross-contamination. The guiding principle is to touch contaminated surfaces only with contaminated gloves and to remove items in an order that exposes clean areas last.

PPE_Workflow cluster_donning PPE Donning Sequence (Clean Area) cluster_doffing PPE Doffing Sequence (At Exit) Don1 1. Lab Coat Don2 2. Inner Gloves Don1->Don2 Don3 3. Goggles & Face Shield Don2->Don3 Don4 4. Outer Gloves (over cuffs) Don3->Don4 Doff1 1. Outer Gloves (Contaminated) Doff2 2. Face Shield & Goggles Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Inner Gloves (Clean) Doff3->Doff4

Caption: PPE Donning and Doffing Workflow.

Operational and Disposal Plans

Safe handling extends beyond PPE to include the environment where the work is performed and the procedures for waste disposal.

Safe Handling Protocol
  • Engineering Controls: All manipulations of this compound, including weighing, transfers, and preparation of solutions, MUST be performed inside a certified chemical fume hood to minimize inhalation exposure.[13]

  • Weighing: Use a dedicated spatula and weighing paper. Tare the balance with the weighing paper, add the compound carefully to avoid generating dust, and record the weight. Clean the spatula and the balance area immediately after use with a solvent-moistened wipe, which must be disposed of as hazardous waste.

  • Transfers: When transferring the compound, whether as a solid or in solution, do so slowly and carefully to avoid splashes or aerosol generation.

  • Housekeeping: Maintain a clean and organized workspace. Any surface that may have come into contact with the compound should be decontaminated. Contaminated work clothing should not be allowed out of the workplace.[7]

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[15]

Disposal Plan: A Critical Final Step

Improper disposal not only poses a significant environmental risk but also endangers support and waste management personnel. This compound waste must be treated as halogenated hazardous chemical waste .[1]

  • Segregation: Maintain separate, clearly labeled waste containers for halogenated solid and liquid waste.[1][16] Never mix this waste with non-halogenated or general laboratory waste.

  • Solid Waste: This includes contaminated gloves, weighing papers, pipette tips, and any absorbent material used for cleanup. Collect these items in a designated, sealed, and labeled "Halogenated Solid Waste" container.[1]

  • Liquid Waste: This includes any unused solutions and the initial solvent rinses of contaminated glassware. Collect this in a designated, sealed, and labeled "Halogenated Liquid Waste" carboy.[1]

  • Empty Containers: Empty containers that held the raw compound must also be disposed of as hazardous waste.[17]

  • Pickup: When waste containers are full, arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) department.[1] Do not dispose of this chemical down the drain under any circumstances.[1]

Emergency Procedures: Plan for the Unexpected

Accidents can happen despite the best precautions. A clear and practiced emergency plan is essential.

Exposure Response

Emergency_Response cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhalation Inhalation Start Exposure Event Occurs Skin1 Immediately flush with water for at least 15 minutes. Start->Skin1 Skin Eye1 Immediately flush eyes with eyewash for 15 minutes. Start->Eye1 Eye Inhale1 Move to fresh air immediately. Start->Inhale1 Inhalation Skin2 Remove contaminated clothing while rinsing. Skin1->Skin2 Skin3 Seek immediate medical attention. Skin2->Skin3 Eye2 Hold eyelids open. Remove contact lenses. Eye1->Eye2 Eye3 Seek immediate medical attention. Eye2->Eye3 Inhale2 If breathing is difficult, provide artificial respiration. Inhale1->Inhale2 Inhale3 Seek immediate medical attention. Inhale2->Inhale3

Caption: Emergency response workflow for personal exposure.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes, removing contaminated clothing and jewelry while rinsing.[18] Seek prompt medical attention.[9]

  • Eye Contact: Use an emergency eyewash station to flush the eyes for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[18] Remove contact lenses if present and easy to do.[9] Seek immediate medical attention.[13]

  • Inhalation: Move the affected individual to fresh air immediately.[9][15] If they are not breathing, give artificial respiration. Seek immediate medical attention.[13]

  • Ingestion: Do NOT induce vomiting.[9] Rinse the mouth with water and seek immediate medical attention.

Spill Cleanup
  • Alert & Evacuate: Alert personnel in the immediate vicinity. If the spill is large or outside a fume hood, evacuate the area and contact your EHS office.

  • Contain: For small spills within a fume hood, use an inert absorbent material like vermiculite or sand to contain the spill.

  • Collect: Carefully collect the contaminated absorbent material using non-sparking tools and place it in a sealed, labeled container for disposal as halogenated hazardous waste.[1]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[1]

By adhering to these rigorous safety protocols, you build a culture of safety that protects not only yourself but your colleagues and the wider environment. This diligence is the foundation upon which great science is built.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.